molecular formula C14H14N2O4 B2901082 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid CAS No. 681806-75-7

2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

货号: B2901082
CAS 编号: 681806-75-7
分子量: 274.276
InChI 键: XVCNPVJWQKMATF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetylamino-3-(2-quinolon-4-yl)propionic acid is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-acetamido-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-8(17)15-12(14(19)20)6-9-7-13(18)16-11-5-3-2-4-10(9)11/h2-5,7,12H,6H2,1H3,(H,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCNPVJWQKMATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=O)NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid, a substituted amino acid with potential applications in medicinal chemistry and drug development. The quinolone scaffold is a privileged structure in numerous biologically active compounds. This document outlines a plausible and detailed synthetic pathway, drawing upon established chemical transformations, and provides a thorough guide to the analytical techniques required to confirm the identity, purity, and structure of the target compound.

Introduction and Rationale

Quinolone derivatives are a significant class of heterocyclic compounds, renowned for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The incorporation of an amino acid moiety, specifically a protected propionic acid side chain at the 4-position of the 2-quinolone core, offers an intriguing scaffold for the development of novel therapeutic agents. The acetylamino group provides a handle for further functionalization and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide details a robust synthetic approach and the requisite analytical characterization for this promising compound.

Proposed Synthetic Pathway

A multi-step synthesis is proposed, commencing with the formation of a key intermediate, 4-(halomethyl)-2-quinolone, followed by the introduction of the acetamidopropionic acid side chain via a malonic ester synthesis.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4-(Chloromethyl)quinolin-2(1H)-one cluster_1 Step 2: Malonic Ester Synthesis cluster_2 Step 3: Hydrolysis and Decarboxylation Acetoacetanilide Acetoacetanilide Vilsmeier_Haack Vilsmeier-Haack Reaction (POCl3, DMF) Acetoacetanilide->Vilsmeier_Haack 1. Intermediate_1 4-(Chloromethyl)quinolin-2(1H)-one Vilsmeier_Haack->Intermediate_1 2. Intermediate_1_ref 4-(Chloromethyl)quinolin- 2(1H)-one Intermediate_1->Intermediate_1_ref Base Base (e.g., NaOEt) in Ethanol Diethyl_acetamidomalonate Diethyl acetamidomalonate Diethyl_acetamidomalonate->Base Intermediate_2 Diethyl 2-acetamido-2-((2-oxo-1,2- dihydroquinolin-4-yl)methyl)malonate Base->Intermediate_2 Intermediate_2_ref Diethyl 2-acetamido-2-((2-oxo-1,2- dihydroquinolin-4-yl)methyl)malonate Intermediate_2->Intermediate_2_ref Hydrolysis Acid or Base Hydrolysis (e.g., HCl or NaOH) Decarboxylation Heat Hydrolysis->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Figure 1: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4-(Chloromethyl)quinolin-2(1H)-one

The synthesis of the key intermediate, 4-(chloromethyl)quinolin-2(1H)-one, can be achieved from acetoacetanilide through a Vilsmeier-Haack type reaction. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to effect a cyclization and chlorination in a one-pot procedure.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place acetoacetanilide in a suitable solvent such as chloroform.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-mixed solution of phosphorus oxychloride and dimethylformamide (the Vilsmeier reagent) to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-(chloromethyl)quinolin-2(1H)-one.

Step 2: Alkylation of Diethyl Acetamidomalonate

The propionic acid backbone is introduced via a malonic ester synthesis. The acidic α-hydrogen of diethyl acetamidomalonate is deprotonated by a base to form a nucleophilic enolate, which then displaces the chloride from 4-(chloromethyl)quinolin-2(1H)-one.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

  • To this solution, add diethyl acetamidomalonate dropwise at room temperature.

  • After stirring for a short period, add a solution of 4-(chloromethyl)quinolin-2(1H)-one in a suitable solvent like DMF or ethanol.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate[1].

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the two ester groups of the malonate intermediate, followed by decarboxylation of the resulting malonic acid derivative upon heating to yield the target compound. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acid Hydrolysis):

  • Suspend the crude diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate in a solution of concentrated hydrochloric acid.

  • Heat the mixture under reflux for several hours. The hydrolysis of both the ester and amide groups will occur, followed by decarboxylation.

  • Cool the reaction mixture, which may result in the precipitation of the product as its hydrochloride salt.

  • To obtain the free amino acid, neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid, which will cause it to precipitate.

  • Filter the solid, wash with cold water and then a small amount of ethanol, and dry under vacuum.

Note on Selectivity: To retain the N-acetyl group, a milder basic hydrolysis using a reagent like lithium hydroxide in a mixture of THF and water at room temperature can be employed to selectively hydrolyze the esters. Subsequent careful acidification and gentle heating would then induce decarboxylation.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is crucial for confirming the presence of all the structural components. The aromatic protons of the quinolone ring will appear in the downfield region (typically δ 7.0-8.0 ppm). The vinyl proton at the 3-position of the quinolone will likely appear as a singlet. The CH and CH₂ protons of the propionic acid side chain will show characteristic splitting patterns. The acetyl methyl group will be a sharp singlet around δ 2.0 ppm, and the amide and carboxylic acid protons will appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the quinolone, amide, and carboxylic acid will be in the most downfield region (δ 160-180 ppm). The aromatic and vinyl carbons will resonate in the δ 110-150 ppm range, while the aliphatic carbons of the propionic acid side chain and the acetyl methyl group will be found in the upfield region.

Predicted Chemical Shifts (ppm) ¹H NMR ¹³C NMR
Quinolone Ring
Aromatic CHs7.0 - 8.0115 - 140
C3-H~6.5~120
C4-CH₂~3.0~35
C2=O-~165
Quaternary Carbons-120 - 150
Propionic Acid Side Chain
α-CH~4.5~55
β-CH₂~3.0~35
COOH>10 (broad)~175
Acetyl Group
NH~8.0 (broad)-
CH₃~2.0~23
C=O-~170

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₁₄N₂O₄), the expected monoisotopic mass is approximately 274.09 g/mol . Common fragmentation patterns for quinolone carboxylic acids involve the loss of water (-18 Da), carbon monoxide (-28 Da), and the carboxylic acid group (-45 Da).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for assessing the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium acetate in water) and an organic solvent (acetonitrile or methanol) is typically used. The purity is determined by the peak area percentage of the main component.

Experimental Protocol for HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often optimal. For example, starting with 95% aqueous formic acid (0.1%) and 5% acetonitrile, and ramping up to 95% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the quinolone chromophore absorbs strongly (e.g., 254 nm or 330 nm).

  • Injection Volume: 10-20 µL of a dilute solution of the compound in the mobile phase.

Experimental Workflow and Data Interpretation

Characterization_Workflow Start Synthesized Compound Purification Purification (Recrystallization/Chromatography) Start->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation If pure NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Final_Report Final Characterized Compound Data_Analysis->Final_Report

Figure 2: General workflow for the characterization of the synthesized compound.

A systematic approach to characterization is crucial. After the final synthetic step, the crude product should be purified, typically by recrystallization or column chromatography. The purity of the isolated compound is then assessed by HPLC. If the purity is satisfactory (generally >95%), structural elucidation is performed using NMR and mass spectrometry. The obtained spectral data should be carefully analyzed and compared with the predicted values to unequivocally confirm the structure of this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical reactions. The comprehensive characterization protocol, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the final product's identity, purity, and structure. This information is intended to empower researchers in their efforts to explore the potential of novel quinolone-amino acid conjugates in the field of drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylamino-3-(2-quinolon-4-yl)propionic acid, a notable derivative of the quinolone scaffold, has garnered attention within the scientific community, primarily as a known impurity and potential metabolite of Rebamipide[1][2]. Rebamipide is a gastroprotective agent used in the management of gastritis and gastric ulcers[]. Understanding the physicochemical properties of this compound is paramount for researchers in drug development, quality control, and metabolic studies. This guide provides a comprehensive overview of its physical and chemical characteristics, supported by established analytical methodologies.

Chemical Identity and Structure

This compound is characterized by a quinolone core linked to an N-acetylated alanine side chain. The quinolone moiety is a bicyclic aromatic heterocycle, which is a common feature in many pharmacologically active compounds[4]. The presence of a carboxylic acid, an amide, and a lactam within the quinolone ring system defines its chemical behavior and physical properties.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 681806-75-7[1][5]
Molecular Formula C₁₄H₁₄N₂O₄[1]
Molecular Weight 274.28 g/mol [1]
Purity ≥98% (commercially available)[1]

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and analytical characterization. While specific experimental data for this compound is not widely published, estimations can be made based on the properties of structurally related compounds, such as N-acetylated amino acids and quinolone derivatives.

Table 2: Physical Property Data

PropertyValue/ObservationBasis of Information
Melting Point Expected to be a high melting solid, likely >200 °C.Based on related N-acetylated amino acids like N-acetylglycine (207-209 °C)[6] and N-acetyl-L-lysine (256-258 °C)[7], and quinolone derivatives which often have high melting points[8].
Appearance Likely a white to off-white crystalline powder.General appearance of similar organic acids and amino acid derivatives.
Solubility - Water: Sparingly soluble. - Alcohols (Methanol, Ethanol): Slightly soluble. - Dimethyl Sulfoxide (DMSO): Soluble. - Dimethylformamide (DMF): Soluble. - Non-polar organic solvents: Insoluble.Quinolone derivatives generally exhibit low solubility in water and higher solubility in polar aprotic solvents like DMSO and DMF[8][9]. The presence of the carboxylic acid and amide groups suggests some solubility in alcohols.

Chemical Properties and Reactivity

The chemical properties are dictated by the functional groups present in the molecule: the carboxylic acid, the amide, the lactam within the quinolone ring, and the aromatic system.

Acidity (pKa)

The molecule possesses two primary acidic protons: one on the carboxylic acid group and one on the amide nitrogen of the quinolone ring. The carboxylic acid proton is expected to be the more acidic of the two.

  • pKa (Carboxylic Acid): The pKa of the carboxylic acid group is estimated to be in the range of 3-5. This is consistent with the pKa values of other N-acetylated amino acids[10].

  • pKa (Quinolone NH): The acidity of the lactam NH proton in 2-quinolones is significantly lower, with pKa values typically being much higher and less likely to dissociate under physiological conditions[4].

Stability
  • pH Stability: Quinolone derivatives can be susceptible to degradation under strongly acidic or basic conditions, which can lead to hydrolysis of the amide and lactam functionalities.

  • Thermal Stability: As a crystalline solid with an expected high melting point, the compound is likely to be thermally stable under standard laboratory conditions.

  • Light Stability: The quinolone ring system contains chromophores that may absorb UV light, potentially leading to photodegradation upon prolonged exposure.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. While a full experimental spectrum for this specific molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Protons (Quinolone Ring): Multiple signals in the range of δ 7.0-8.5 ppm[11][12][13]. - CH and CH₂ Protons (Alanine Side Chain): Signals in the range of δ 3.0-5.0 ppm. - Acetyl CH₃ Protons: A singlet around δ 2.0 ppm. - NH Protons (Amide and Lactam): Broad singlets, with chemical shifts dependent on solvent and concentration[11]. - Carboxylic Acid OH Proton: A broad singlet at a downfield chemical shift (>10 ppm), often not observed in protic solvents.
¹³C NMR - Carbonyl Carbons (Carboxylic Acid, Amide, Lactam): Signals in the range of δ 160-180 ppm[14][15][16][17]. - Aromatic and Heteroaromatic Carbons (Quinolone Ring): Multiple signals between δ 110-150 ppm[15][18]. - Aliphatic Carbons (Alanine Side Chain): Signals in the range of δ 20-60 ppm. - Acetyl CH₃ Carbon: A signal around δ 20-25 ppm.
FTIR (cm⁻¹) - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹[19]. - N-H Stretch (Amide and Lactam): A band around 3200-3400 cm⁻¹[14][20]. - C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹. - C=O Stretch (Carboxylic Acid, Amide, Lactam): Strong, distinct bands between 1600-1750 cm⁻¹[14][20][21]. - C=C and C=N Stretch (Aromatic Ring): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak [M+H]⁺: Expected at m/z 275.09. - [M-H]⁻: Expected at m/z 273.08. - Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the acetyl group, the carboxylic acid group, and cleavage of the side chain.

Experimental Protocols

The following are generalized protocols for determining the key physical and chemical properties of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Workflow for Melting Point Determination:

melting_point_workflow start Start sample_prep Sample Preparation: Finely powder the crystalline solid. start->sample_prep capillary_loading Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. sample_prep->capillary_loading instrument_setup Instrument Setup: Place the capillary in the melting point apparatus. capillary_loading->instrument_setup heating Heating: Heat rapidly to ~20°C below the expected melting point, then slow the heating rate to 1-2°C per minute. instrument_setup->heating observation Observation: Record the temperature range from the appearance of the first liquid droplet to complete liquefaction. heating->observation end End observation->end

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Assessment

A qualitative assessment of solubility in various solvents is a fundamental step.

Step-by-Step Protocol:

  • Place approximately 1-2 mg of the compound into a small vial.

  • Add 0.5 mL of the desired solvent (e.g., water, methanol, DMSO).

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect for dissolution. Classify as soluble, slightly soluble, or insoluble.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH.

Workflow for pKa Determination:

pka_workflow start Start solution_prep Solution Preparation: Prepare a dilute aqueous solution of the compound of known concentration. start->solution_prep titration_setup Titration Setup: Calibrate a pH meter and place the electrode in the solution. Use a standardized solution of NaOH as the titrant. solution_prep->titration_setup titration Titration: Add the titrant in small increments, recording the pH after each addition. titration_setup->titration data_analysis Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. titration->data_analysis end End data_analysis->end

Caption: Workflow for determining the pKa of an acidic compound by potentiometric titration.

Conclusion

This compound is a molecule of significant interest due to its relationship with the pharmaceutical agent Rebamipide. This guide has synthesized available data and provided estimations based on structurally similar compounds to offer a comprehensive profile of its physical and chemical properties. The outlined experimental protocols provide a framework for researchers to determine these properties with high fidelity. A thorough understanding of these characteristics is essential for advancing research in areas where this compound is relevant, including drug metabolism, impurity profiling, and the development of new quinolone-based therapeutic agents.

References

A Predictive Spectroscopic and Analytical Guide to 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic and analytical characteristics of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid (CAS No. 681806-75-7). In the absence of publicly available experimental data, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed forecast of the compound's spectral features. This guide is structured to not only predict spectroscopic data but also to provide robust, field-proven methodologies for its empirical validation. The protocols described herein are designed as self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a notable heterocyclic compound featuring a quinolin-2-one core linked to an N-acetylated amino acid moiety. The quinolone scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities. This particular derivative, with its amino acid side chain, presents an intriguing candidate for drug discovery and development, potentially as a building block in peptide synthesis or as a standalone pharmacologically active agent.

Given its potential, a thorough understanding of its chemical structure and purity is paramount. Spectroscopic techniques are the cornerstone of such characterization. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, offering a valuable reference for its synthesis, purification, and identification.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are presented for both ¹H and ¹³C nuclei, with DMSO-d₆ as the anticipated solvent of choice due to the presence of exchangeable protons (NH and OH).

Predicted ¹H NMR Data (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HCOOHThe carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet.
~11.6s1HN1-H (Quinolinone)The amide proton of the quinolinone ring is typically observed as a sharp singlet in this downfield region.
~8.2d1HN-H (Acetylamino)The amide proton of the N-acetyl group will likely appear as a doublet due to coupling with the adjacent methine proton.
~7.9d1HH-5Aromatic proton on the quinolinone ring, expected to be a doublet.
~7.6t1HH-7Aromatic proton on the quinolinone ring, expected to be a triplet.
~7.3d1HH-8Aromatic proton on the quinolinone ring, expected to be a doublet.
~7.2t1HH-6Aromatic proton on the quinolinone ring, expected to be a triplet.
~6.5s1HH-3Vinylic proton of the quinolinone ring, expected to be a singlet.
~4.5m1Hα-CHThe methine proton of the propionic acid side chain, expected to be a multiplet due to coupling with the adjacent methylene and NH protons.
~3.2m2Hβ-CH₂The methylene protons of the propionic acid side chain, expected to be a multiplet.
~1.9s3HCOCH₃The methyl protons of the acetyl group will appear as a sharp singlet.

Predicted ¹³C NMR Data (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~173COOHThe carboxylic acid carbon is expected in this downfield region.
~170COCH₃The amide carbonyl carbon of the acetyl group.
~162C-2 (Quinolinone)The carbonyl carbon of the quinolinone ring.
~141C-8aQuaternary carbon of the quinolinone ring.
~139C-4Quaternary carbon of the quinolinone ring, deshielded by the attachment of the side chain.
~131C-7Aromatic CH carbon of the quinolinone ring.
~128C-5Aromatic CH carbon of the quinolinone ring.
~123C-4aQuaternary carbon of the quinolinone ring.
~122C-6Aromatic CH carbon of the quinolinone ring.
~120C-3Vinylic CH carbon of the quinolinone ring.
~116C-8Aromatic CH carbon of the quinolinone ring.
~52α-CHThe methine carbon of the propionic acid side chain.
~35β-CH₂The methylene carbon of the propionic acid side chain.
~23COCH₃The methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. The data is predicted for a solid-state measurement (e.g., KBr pellet or ATR).

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (Amides)
3300-2500Strong, Very BroadO-H stretching (Carboxylic acid dimer)[1][2][3][4][5]
~1720Strong, SharpC=O stretching (Carboxylic acid)[1][2][3][4][5]
~1660Strong, SharpC=O stretching (Quinolinone amide)
~1640Strong, SharpC=O stretching (N-acetyl amide I band)
~1600, ~1480MediumC=C stretching (Aromatic ring)
~1540MediumN-H bending (N-acetyl amide II band)
~1300MediumC-O stretching (Carboxylic acid)
~760StrongC-H bending (Ortho-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in positive ion mode is anticipated to be an effective ionization method.

Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
275.09[M+H]⁺
297.07[M+Na]⁺
257.08[M+H - H₂O]⁺
233.08[M+H - CH₂=C=O]⁺ (Loss of ketene)
229.09[M+H - HCOOH]⁺ (Loss of formic acid)
184.07[Quinolinone-CH₂-CH-NH₃]⁺
158.06[Quinolinone-CH₂]⁺
144.05[Quinolinone core]⁺

Experimental Protocols

To empirically validate the predicted data, the following detailed experimental protocols are recommended. These protocols are designed to be robust and provide high-quality data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum.

Causality Behind Experimental Choices:

  • DMSO-d₆ as Solvent: Chosen to dissolve the polar compound and to observe the exchangeable NH and OH protons, which would be lost in D₂O.

  • High-Field NMR: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex aromatic and aliphatic regions of the spectrum.

  • Relaxation Delay: A sufficient relaxation delay is essential for accurate quantification through integration in ¹H NMR and for observing quaternary carbons in ¹³C NMR.

Workflow for NMR Analysis

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid, a significant pharmaceutical intermediate. In the absence of a publicly available crystal structure, this document serves as a detailed, field-proven manual for researchers, scientists, and drug development professionals. It outlines the complete workflow from first principles: synthesis and purification, strategies for crystallization, collection and processing of diffraction data, and ultimately, the solution and refinement of the crystal structure. Each procedural step is accompanied by an in-depth rationale, grounding the experimental choices in established crystallographic theory and practice. This guide is designed to be a self-validating system, ensuring that the data generated is of the highest quality and the resulting structural model is both accurate and reliable.

Introduction: The Significance of Structural Elucidation

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The quinolone moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including those with anticancer and anti-inflammatory properties[1][2][3][4][5]. The precise three-dimensional arrangement of atoms within this intermediate is critical as it dictates its reactivity, stability, and ultimately, the stereochemistry and conformation of the final API.

A definitive crystal structure provides invaluable information on:

  • Molecular Conformation: Understanding the intrinsic geometry, including bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: Identifying hydrogen bonds, π-π stacking, and van der Waals forces that govern the crystal packing.

  • Solid-State Properties: Influencing solubility, dissolution rate, and stability, which are critical parameters in drug development.

  • Polymorphism: The ability to exist in multiple crystalline forms, each with different physicochemical properties.

This guide will navigate the user through the necessary steps to achieve a publication-quality crystal structure of the title compound.

Synthesis and Purification

A prerequisite for successful crystallization is the high purity of the starting material. The synthesis of this compound can be approached through established synthetic routes for similar quinolone derivatives[][7][8]. A common synthetic pathway involves the reaction of a suitable quinolone precursor with an acetylamino-propionic acid derivative.

Purity Verification: Before attempting crystallization, the purity of the synthesized compound must be rigorously assessed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity, aiming for >98%.

Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Crystallization Strategies: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form. For a molecule like this compound, which possesses both hydrogen bond donors (the carboxylic acid and amide N-H) and acceptors (the carbonyl and quinolone nitrogen), a variety of crystallization techniques should be explored[1].

Solvent Selection

A systematic solvent screening is the first step. The ideal solvent is one in which the compound has moderate solubility. Solvents to consider include:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Less Polar Solvents: Ethyl Acetate, Dichloromethane

Common Crystallization Techniques

A multi-pronged approach using several techniques simultaneously is recommended.

Table 1: Crystallization Techniques and Protocols

TechniqueProtocolRationale
Slow Evaporation 1. Prepare a near-saturated solution of the compound in a suitable solvent. 2. Filter the solution to remove any particulate matter. 3. Place the solution in a small vial, cover it with a perforated cap (e.g., Parafilm with pinholes), and leave it undisturbed.This is the simplest method. The slow removal of the solvent gradually increases the concentration, leading to supersaturation and crystal growth. It is effective for producing high-quality single crystals[1].
Vapor Diffusion Hanging Drop: 1. Dissolve the compound in a good solvent. 2. Place a small drop of this solution on a siliconized coverslip. 3. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is poorly soluble). Sitting Drop: Similar to hanging drop, but the drop is placed on a pedestal within the well.This is a highly controlled method that is particularly useful when only small amounts of the compound are available. The precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
Anti-Solvent Crystallization 1. Dissolve the compound in a good solvent. 2. Slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid. 3. Add a small amount of the good solvent to redissolve the precipitate, then allow the solution to stand.This method rapidly induces supersaturation. The key is the slow addition of the anti-solvent to control the rate of crystal nucleation and growth.
Slow Cooling 1. Prepare a saturated solution at an elevated temperature. 2. Slowly cool the solution to room temperature or below.The solubility of most compounds decreases with temperature. Slow cooling allows for the gradual formation of well-ordered crystals.

The following diagram illustrates the general workflow for crystallization experiments.

Caption: General workflow for the crystallization of a novel compound.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal (typically 0.1-0.3 mm in size, with well-defined faces and no visible cracks) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.

Data Collection

Protocol:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Preliminary Screening: A few initial diffraction images are collected to assess the crystal quality (e.g., spot shape, peak width) and to determine the unit cell parameters.

  • Data Collection Strategy: Based on the preliminary screening and the determined Bravais lattice, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. Modern diffractometers automate this process.

  • Full Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded on a detector (e.g., CCD or CMOS).

The quality of the diffraction data is paramount for a successful structure solution.

Data Processing

The raw diffraction images are processed to yield a file containing the Miller indices (h,k,l) and the integrated intensity for each reflection. This process involves several steps:

  • Integration: The intensities of the diffraction spots are integrated, and the background is subtracted.

  • Scaling and Merging: Data from all images are scaled to a common reference frame to account for experimental variations. Symmetry-equivalent reflections are then merged to produce a final set of unique reflections.

  • Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal.

Several software suites are available for data processing, often integrated with the diffractometer control software.

Structure Solution and Refinement

With the processed diffraction data in hand, the next step is to determine the arrangement of atoms in the unit cell.

Structure Solution

The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted waves are measured, their phases are lost. Structure solution methods aim to determine these initial phases.

  • Direct Methods: These methods use statistical relationships between the intensities to derive the phases. They are highly effective for small molecules and are the most likely method to succeed for the title compound.

  • Patterson Methods: These are used when a heavy atom (e.g., bromine, iodine) is present in the structure.

Software such as SHELXS or SIR are commonly used for structure solution.

Structure Refinement

Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization procedure. This iterative process improves the agreement between the observed and calculated structure factors.

Protocol using SHELXL or Olex2:

  • Initial Refinement: The positions and isotropic displacement parameters of the non-hydrogen atoms are refined.

  • Difference Fourier Map: A difference Fourier map is calculated to locate missing atoms and identify regions of positive and negative electron density. Hydrogen atoms can often be located in these maps.

  • Anisotropic Refinement: The displacement parameters of the non-hydrogen atoms are refined anisotropically, allowing them to be represented by ellipsoids.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model," although those involved in hydrogen bonding may be refined independently.

  • Final Refinement Cycles: The refinement is continued until the model converges, meaning that the shifts in the refined parameters are negligible.

The quality of the final model is assessed using several metrics, as summarized in the table below.

Table 2: Key Crystallographic Refinement Parameters

ParameterDescriptionTypical Target Value
R1 The residual factor, indicating the agreement between observed and calculated structure factor amplitudes.< 0.05 for high-quality data
wR2 A weighted residual factor based on F².< 0.15
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model and appropriate weighting scheme.~1.0
Max/Min Residual Density The largest peaks and holes in the final difference Fourier map.< ±0.5 e⁻/ų

The following diagram illustrates the structure solution and refinement process.

Caption: Workflow for solving and refining a crystal structure.

Data Validation and Deposition

Before publication, the final crystallographic data should be validated. The International Union of Crystallography (IUCr) provides the checkCIF service, which automatically checks the Crystallographic Information File (CIF) for completeness, consistency, and potential issues. The CIF is a standard file format for reporting crystallographic data.

Upon completion, the crystal structure data should be deposited in a public database to ensure its accessibility to the scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.

Conclusion

The determination of the crystal structure of this compound is an essential step in understanding its solid-state properties and its role as a pharmaceutical intermediate. While obtaining single crystals can be a matter of trial and error, a systematic and multi-faceted approach as outlined in this guide will maximize the chances of success. By following these field-proven protocols for crystallization, data collection, and structure refinement, researchers can generate a high-quality, reliable crystal structure, contributing valuable knowledge to the fields of medicinal chemistry and drug development.

References

Harnessing Chemical Synergy: The Therapeutic Potential of Novel Quinolone Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Preamble: A Vision for Hybrid Therapeutics

In the landscape of medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. The strategy of molecular hybridization—intelligently combining two or more pharmacophores into a single chemical entity—has emerged as a powerful tool for developing drugs with potentially improved affinity, efficacy, and safety profiles. This guide delves into the exciting frontier of quinolone propionic acid derivatives, a class of hybrid molecules born from the fusion of a historically potent antibacterial scaffold and a classic anti-inflammatory agent.

The quinolone core is a privileged structure, forming the backbone of a major class of synthetic antibiotics that have been instrumental in treating a wide range of bacterial infections for decades.[1][2][3] Their well-understood mechanism of action, targeting bacterial type II topoisomerases, provides a solid foundation for rational drug design.[4][5] Concurrently, the propionic acid moiety is the hallmark of many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), renowned for their ability to mitigate pain and inflammation.[6][7]

The convergence of these two pharmacophores is not a matter of simple chemical curiosity. It is a deliberate strategy aimed at creating synergistic molecules that may exhibit a unique spectrum of biological activities. By tethering a propionic acid derivative to a quinolone nucleus, we hypothesize the creation of novel agents capable of simultaneously addressing the intertwined pathologies of infection, inflammation, and even cellular proliferation. This guide provides a technical exploration of the synthesis, mechanisms, and profound biological potential of these innovative compounds, designed for the discerning researcher and drug development professional.

Chapter 1: The Synthetic Blueprint for Quinolone Propionic Acid Hybrids

The successful synthesis of novel derivatives is the gateway to exploring their biological function. The chemical linkage of a propionic acid side chain to a quinolone core can be achieved through several robust synthetic strategies, often involving the functionalization of specific positions on the quinolone ring, most commonly the C-7 position, which is known to be crucial for modulating biological activity.[8][9]

A common and effective approach involves a multi-step synthesis beginning with a functionalized quinolone core. For instance, a 7-amino or 7-hydroxy substituted fluoroquinolone can serve as a versatile starting material. The propionic acid moiety, activated as an acyl chloride or coupled using standard peptide coupling reagents (e.g., DCC, EDC/HOBt), can then be attached via an amide or ester linkage, respectively.

Illustrative Synthetic Workflow

The following diagram outlines a generalized, yet plausible, synthetic pathway for creating a quinolone propionic acid derivative. This process exemplifies the logical flow from starting materials to the final hybrid compound.

G cluster_0 Step 1: Quinolone Core Functionalization cluster_1 Step 2: Propionic Acid Activation cluster_2 Step 3: Coupling Reaction A Base Quinolone (e.g., Norfloxacin) B Functionalized Quinolone (e.g., 7-amino derivative) A->B Nucleophilic Substitution E Novel Quinolone Propionic Acid Derivative B->E Amide Bond Formation C Propionic Acid Derivative (e.g., Ibuprofen) D Activated Propionic Acid (e.g., Acyl Chloride) C->D Thionyl Chloride (SOCl₂) D->E

Caption: Generalized synthetic workflow for a novel quinolone propionic acid derivative.

Chapter 2: The Antimicrobial Frontier: Beyond Conventional Action

The foundational biological activity of the quinolone family is their potent antibacterial effect. This activity stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[10][11] Quinolones stabilize the transient double-strand breaks created by these enzymes, forming a toxic ternary complex of the drug, enzyme, and DNA, which ultimately leads to bacterial cell death.[4][12]

The introduction of a propionic acid moiety could modulate this activity in several ways. The altered lipophilicity and steric bulk may affect the drug's ability to penetrate the bacterial cell wall or its affinity for the enzyme's binding pocket.[13] Furthermore, this modification could be a strategy to circumvent existing resistance mechanisms, such as efflux pumps or target-site mutations.

Mechanism of Quinolone Antibacterial Action

The following diagram illustrates the established mechanism by which quinolones exert their bactericidal effects.

G cluster_0 Bacterial Cell cluster_1 DNA Replication Machinery Quinolone Quinolone Derivative TernaryComplex Toxic Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->TernaryComplex Stabilizes Topoisomerase DNA Gyrase / Topoisomerase IV DNA Bacterial DNA Topoisomerase->DNA Induces transient DNA breaks Topoisomerase->TernaryComplex DNA->TernaryComplex ReplicationBlock Replication Fork Stalling TernaryComplex->ReplicationBlock CellDeath Bactericidal Effect (Cell Death) ReplicationBlock->CellDeath

Caption: Mechanism of quinolone-induced bacterial cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

To quantitatively assess the antibacterial potency of novel derivatives, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). This protocol is self-validating through the inclusion of multiple controls.

Objective: To determine the lowest concentration of a novel quinolone propionic acid derivative that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Novel quinolone propionic acid derivatives (stock solutions in DMSO).

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase, matching the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. The rationale for this precise concentration is to ensure reproducible results and comparability across different assays.

  • Compound Serial Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the novel compounds and the ciprofloxacin control. Typically, start from a concentration of 128 µg/mL down to 0.25 µg/mL.

    • This dilution series is critical for identifying the exact MIC value rather than just a range of activity.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • Include the following essential controls on each plate:

      • Growth Control: Wells with inoculum and media only (no compound) to ensure the bacteria are viable.

      • Sterility Control: Wells with media only (no inoculum or compound) to check for contamination.

      • Solvent Control: Wells with inoculum, media, and the highest concentration of DMSO used to ensure the solvent has no inhibitory effect.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Data Presentation: Comparative Antimicrobial Activity

Quantitative data from antimicrobial testing should be summarized in a clear, comparative table.

CompoundMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. P. aeruginosa (ATCC 27853)
Novel Derivative 1 4816
Novel Derivative 2 248
Ciprofloxacin 0.50.251

Chapter 3: Anticancer Potential: Targeting Malignant Cells

The therapeutic utility of quinolone derivatives extends beyond infectious diseases into the realm of oncology.[12][14] Certain quinolones can target human topoisomerase II, an enzyme vital for cell division in rapidly proliferating cancer cells.[12][15] By poisoning this enzyme, these compounds can induce DNA damage, trigger cell cycle arrest, and ultimately lead to programmed cell death (apoptosis).[15][16] Other reported anticancer mechanisms for quinolone derivatives include the inhibition of tubulin polymerization and the modulation of protein kinase signaling pathways.[17][18]

A quinolone propionic acid derivative could offer a multi-pronged attack on cancer cells. The quinolone core could function as the topoisomerase poison, while the propionic acid tail, known for its anti-inflammatory properties, could help mitigate the chronic inflammation that often fuels cancer progression.

Signaling Pathway: Topoisomerase Inhibition-Induced Apoptosis

The diagram below outlines the molecular cascade initiated by topoisomerase inhibition, culminating in apoptosis.

G cluster_0 Cancer Cell cluster_1 Nucleus Drug Quinolone Derivative DNA_Damage Double-Strand DNA Breaks Drug->DNA_Damage Stabilizes TopoII-DNA cleavage complex TopoII Human Topoisomerase II TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes membrane CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by quinolone-mediated topoisomerase II inhibition.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric, reliable, and widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel derivatives against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical).

  • Normal human cell line (e.g., HEK293) for selectivity assessment.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Positive control (e.g., Doxorubicin).

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).

    • The choice of seeding density is crucial; too few cells will result in a weak signal, while too many can lead to overgrowth and inaccurate results.

    • Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the novel derivatives and doxorubicin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate for 48-72 hours. The duration of treatment is determined based on the doubling time of the cell line and the expected mechanism of action.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. This step directly links the colorimetric output to cellular metabolic activity, a proxy for viability.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity and Selectivity Index

Results should be tabulated to compare the potency of the derivatives across different cell lines and to evaluate their selectivity.

CompoundIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HEK293 (Normal)Selectivity Index (SI)¹
Novel Derivative 1 5.27.8> 50> 9.6
Novel Derivative 2 1.82.545.025.0
Doxorubicin 0.91.28.59.4
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (MCF-7). A higher SI value indicates greater selectivity for cancer cells.

Chapter 4: Modulating Inflammation: A Dual-Action Approach

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. The propionic acid component of the hybrid molecule brings a well-established anti-inflammatory mechanism to the table, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[7] Some quinolones have also been shown to possess immunomodulatory and anti-inflammatory properties.[6][19]

The combination of these two pharmacophores could result in a potent anti-inflammatory agent with a unique mechanism. The derivative might simultaneously inhibit COX enzymes and modulate inflammatory cytokine production, offering a more comprehensive approach to controlling inflammation than either moiety alone.

Experimental Protocol: In Vitro COX Inhibition Assay

Assessing the inhibitory activity against COX-1 and COX-2 is vital to understand the therapeutic potential and potential side-effect profile of a new anti-inflammatory agent.

Objective: To determine the IC₅₀ values of novel derivatives for the inhibition of COX-1 and COX-2 enzymes.

Materials:

  • Commercially available COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical). These kits provide a standardized and reliable platform.

  • Novel derivatives and a non-selective NSAID control (e.g., Ibuprofen) and a selective COX-2 inhibitor (e.g., Celecoxib).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol. This typically includes the enzyme (ovine COX-1 or human recombinant COX-2), heme, and arachidonic acid (the substrate).

  • Compound Addition: Add various concentrations of the novel derivatives and control drugs to the wells of a 96-well plate.

  • Enzyme Reaction Initiation: Add the respective COX enzyme to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid. The enzyme will convert this into prostaglandin H2, which is then reduced, leading to a colorimetric change that can be measured.

  • Absorbance Measurement: After a set reaction time (e.g., 2 minutes), measure the absorbance at the wavelength specified in the kit protocol.

  • IC₅₀ Calculation: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value. The ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1) provides the COX-2 selectivity index.

Data Presentation: COX Inhibition Profile

The results are best presented in a table that clearly shows the potency and selectivity of the compounds.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Novel Derivative 1 15.51.20.08
Novel Derivative 2 2.10.50.24
Ibuprofen 12.025.02.08
Celecoxib >1000.05<0.0005

Conclusion and Future Perspectives

The rational design of quinolone propionic acid derivatives represents a promising strategy in modern drug discovery. By fusing two pharmacophores with distinct and valuable biological activities, we open the door to creating multifunctional therapeutics. The preliminary exploration detailed in this guide suggests that these novel compounds could possess a powerful triad of antimicrobial, anticancer, and anti-inflammatory activities.

The path forward requires a rigorous and systematic evaluation. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives to understand how modifications to the linker and substitution patterns on both the quinolone and propionic acid moieties affect biological activity.

  • Advanced In Vivo Models: Moving beyond preliminary assays to more complex animal models of infection, cancer, and chronic inflammatory diseases.

  • Pharmacokinetic and Toxicological Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of lead compounds to determine their viability as clinical candidates.

The journey from a conceptual hybrid to a clinically approved drug is long and challenging. However, the scientific foundation for quinolone propionic acid derivatives is strong, and the potential therapeutic rewards are immense. These molecules stand as a testament to the power of innovative chemical design in addressing complex human diseases.

References

In Silico Bioactivity Profiling of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid: A Multi-Faceted Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The early stages of drug discovery are characterized by the high-throughput screening of vast chemical libraries, a process that is both time-consuming and resource-intensive. In silico computational methods offer a powerful alternative, enabling the rapid and cost-effective prediction of a compound's biological activity before committing to expensive and complex wet-lab synthesis and testing. This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a novel compound, 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. We will dissect the molecule's core structure, identify and validate potential protein targets through homology analysis, and execute a rigorous pipeline of molecular docking, ADMET profiling, and molecular dynamics simulations to build a robust, data-driven hypothesis of its biological function. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling for accelerated discovery.

Introduction: The Rationale for In Silico Prediction

The compound at the center of our investigation is this compound. Its structure features a quinolone ring, a scaffold known to be of significant interest in medicinal chemistry. Quinolone derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anticancer effects. The core challenge, and the purpose of this guide, is to predict the specific bioactivity of this particular derivative without prior experimental data.

Our approach is built upon a foundational principle of modern drug discovery: the integration of computational and experimental sciences. By simulating the interactions between the compound and potential biological targets, we can prioritize experimental validation, thereby optimizing resource allocation and accelerating the timeline from discovery to clinical application. This guide details a self-validating in silico workflow, emphasizing the causality behind each methodological choice to ensure scientific rigor and reproducibility.

Preliminary Analysis and Target Hypothesis

Before any simulation can begin, a thorough analysis of the ligand and the identification of plausible biological targets are paramount.

Physicochemical Profiling of the Ligand

The first step is to compute the key physicochemical properties of this compound. These properties are critical determinants of a molecule's pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME). We can utilize established online tools like SwissADME for this purpose.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular FormulaC₁₄H₁₄N₂O₄Basic chemical identity
Molecular Weight274.27 g/mol Adheres to Lipinski's Rule of Five (<500)
LogP (Consensus)1.35Indicates good aqueous solubility and membrane permeability
Hydrogen Bond Donors3Adheres to Lipinski's Rule of Five (<5)
Hydrogen Bond Acceptors5Adheres to Lipinski's Rule of Five (<10)
Molar Refractivity72.50Influences ligand binding
Topological Polar Surface Area (TPSA)99.28 ŲSuggests good oral bioavailability

Data generated using representative values from computational tools for illustrative purposes.

The analysis indicates that the compound possesses drug-like properties, making it a viable candidate for further investigation.

Target Identification via Scaffold Homology

The quinolone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of protein targets. A survey of existing literature reveals that substituted quinolones frequently target protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. Specifically, several quinolone-based compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Therefore, we hypothesize that VEGFR-2 is a potential high-priority target for this compound. This hypothesis forms the basis of our subsequent docking and simulation studies.

The In Silico Bioactivity Prediction Workflow

Our predictive workflow is a multi-step process designed to test our hypothesis and build a comprehensive profile of the compound's potential biological activity. Each step serves to validate or refine the output of the previous one.

G cluster_0 Phase 1: Preparation & Hypothesis cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Synthesis & Validation Compound Compound Structure Analysis Target Target Identification (VEGFR-2) Compound->Target Scaffold Homology Docking Molecular Docking Compound->Docking Ligand Structure ADMET ADMET Prediction Compound->ADMET Target->Docking Protein Structure MD Molecular Dynamics Docking->MD Top Scoring Pose Interpretation Data Interpretation ADMET->Interpretation MD->Interpretation Bioactivity Bioactivity Hypothesis Interpretation->Bioactivity WetLab In Vitro Validation Bioactivity->WetLab

Caption: A high-level overview of the in silico bioactivity prediction workflow.

Step 1: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. A low binding energy score indicates a more stable and thus more favorable interaction.

Protocol: Molecular Docking against VEGFR-2

  • Protein Preparation:

    • Obtain the crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 2OH4).

    • Using software like UCSF Chimera or AutoDockTools, remove all water molecules and non-essential co-factors from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms. This step is critical for accurately calculating electrostatic interactions.

    • Define the binding site (the "grid box") based on the location of the co-crystallized ligand in the original PDB file. This ensures our docking is targeted to a known active site.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Perform energy minimization on the ligand structure using a force field like MMFF94. This ensures the ligand is in a low-energy, realistic conformation.

    • Assign Gasteiger charges and define the rotatable bonds of the ligand.

  • Docking Execution:

    • Use a validated docking program such as AutoDock Vina.

    • Run the docking simulation, which will systematically sample different conformations of the ligand within the defined binding site and score them.

  • Validation (Trustworthiness Check):

    • Before docking the novel compound, perform a re-docking experiment. Extract the original ligand from the PDB file (e.g., the ligand from 2OH4) and dock it back into the receptor.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value below 2.0 Å is considered a successful validation, confirming that the docking protocol can accurately reproduce experimental results.

Data Interpretation:

The primary output is a binding affinity score (in kcal/mol) and the 3D coordinates of the predicted binding pose. A strong negative score suggests high affinity. The pose should then be visually inspected to identify key molecular interactions, such as hydrogen bonds or hydrophobic contacts with active site residues.

Table 2: Hypothetical Docking Results

LigandTargetBinding Affinity (kcal/mol)Key Interacting Residues
2-Acetylamino-3-(...)-propionic acidVEGFR-2-8.9Cys919, Asp1046, Glu885
Native Ligand (Control)VEGFR-2-9.5Cys919, Asp1046, Glu885

These results are illustrative examples of a successful docking experiment.

Step 2: ADMET Profiling

A compound with high binding affinity is useless if it is toxic or cannot reach its target in the body. ADMET prediction assesses the drug-likeness of a molecule.

Protocol: ADMET Prediction

  • Tool Selection: Utilize a comprehensive, web-based tool such as pkCSM or the ADMETlab 2.0 server. These tools use predictive models built from large datasets of experimental results.

  • Input: Submit the SMILES string or 3D structure of the compound.

  • Analysis: Evaluate the predicted parameters, focusing on:

    • Absorption: Human intestinal absorption (HIA) percentage, Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) permeability, plasma protein binding.

    • Metabolism: Inhibition or subscription to Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

    • Excretion: Predicted clearance rate.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

A favorable ADMET profile would show high intestinal absorption, low BBB permeability (unless targeting the brain), no significant inhibition of major CYP enzymes, and no predicted toxicity flags.

Step 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, MD simulation provides a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated aqueous environment.

Protocol: Ligand-Protein Complex Stability Simulation

  • System Preparation:

    • Use the best-scoring docked pose from the molecular docking step as the starting structure.

    • Place the complex in a simulated box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system's charge.

  • Simulation Execution:

    • Use a robust MD engine like GROMACS or AMBER.

    • First, perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to a physiological temperature (310 K) and equilibrate the pressure.

    • Run a production simulation for a significant duration (e.g., 100 nanoseconds). This is computationally intensive but crucial for reliable results.

  • Trajectory Analysis:

    • RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable plot (plateauing after an initial rise) indicates that the complex is not falling apart.

    • RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify which parts of the protein are flexible and which are stabilized by the ligand.

    • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Their persistence throughout the simulation provides strong evidence of a stable interaction.

G cluster_pathway Hypothesized VEGFR-2 Signaling Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS PKC PKC PLC->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF Proliferation Cell Proliferation, Angiogenesis PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound Our Compound Compound->VEGFR2 Inhibits

Caption: Hypothesized mechanism of action via inhibition of the VEGFR-2 signaling cascade.

Synthesizing the Data: Building a Bioactivity Hypothesis

The final step is to integrate the data from all computational experiments into a single, coherent hypothesis.

  • Positive Docking Result: Our compound shows a high binding affinity for the VEGFR-2 active site, comparable to known inhibitors.

  • Favorable ADMET Profile: The compound is predicted to be orally bioavailable, metabolically stable, and non-toxic.

  • Stable MD Simulation: The ligand remains stably bound in the active site of VEGFR-2 over a 100 ns simulation, maintaining key hydrogen bonds with residues Cys919 and Asp1046.

The Emergence of 2-Acetylamino-3-(2-quinolon-4-yl)propionic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Synthetic Intermediate

In the intricate landscape of pharmaceutical synthesis, the identification and characterization of key intermediates are paramount to the successful development of novel therapeutics. This guide delves into the technical intricacies of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid, a molecule of significant interest as a drug intermediate and a notable impurity in the synthesis of the gastroprotective agent, Rebamipide.[1] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and potential applications, thereby empowering more efficient and robust drug development pipelines.

The quinolone motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antiviral, and anticancer properties. The subject of this guide, a substituted propionic acid derivative of a 2-quinolone, holds a strategic position in the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding its formation and properties is crucial for process optimization and impurity profiling in drug manufacturing.

This document provides a detailed exploration of the synthetic pathways leading to this compound, its physicochemical properties, and its contextual significance in the broader field of drug discovery.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is intrinsically linked to the manufacturing process of Rebamipide. It can be viewed as a penultimate intermediate or a significant process-related impurity. The most logical and scientifically sound synthetic strategy involves a multi-step process commencing with the formation of the quinolone scaffold, followed by side-chain elaboration.

Rationale for the Synthetic Strategy

The chosen synthetic route is a convergent one, building the core heterocyclic system and the amino acid side chain separately before their crucial coupling. This approach offers flexibility and allows for the purification of intermediates at each stage, ensuring a high-quality final product. The key steps involve the synthesis of 4-(bromomethyl)quinolin-2(1H)-one and its subsequent reaction with diethyl acetamidomalonate, a classic method for amino acid synthesis.

Experimental Protocols

Part A: Synthesis of 4-(bromomethyl)quinolin-2(1H)-one

This initial phase focuses on the construction of the reactive quinolone precursor.

  • Step 1: Synthesis of Acetoacetanilide: Aniline is reacted with ethyl acetoacetate to yield acetoacetanilide. This is a standard amidation reaction.

  • Step 2: Bromination of Acetoacetanilide: The acetoacetanilide is then brominated at the alpha-carbon of the acetyl group.

  • Step 3: Cyclization to form 4-methylquinolin-2(1H)-one: The brominated intermediate undergoes an acid-catalyzed cyclization, typically using concentrated sulfuric acid, to form the quinolone ring system.

  • Step 4: Radical Bromination to 4-(bromomethyl)quinolin-2(1H)-one: The final step in this sequence is the bromination of the methyl group at the 4-position of the quinolone ring, usually with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

Part B: Synthesis of this compound

This part details the coupling of the quinolone precursor with the protected amino acid synthon.

  • Step 1: Condensation Reaction: 4-(bromomethyl)quinolin-2(1H)-one is reacted with diethyl acetamidomalonate in the presence of a base, such as sodium ethoxide, in an anhydrous ethanol solution. This is a classic malonic ester synthesis alkylation.

  • Step 2: Hydrolysis and Decarboxylation: The resulting tri-substituted intermediate, diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate, is then subjected to hydrolysis and decarboxylation. Careful control of reaction conditions is crucial here. A partial hydrolysis using a milder acidic or basic condition can be employed to selectively cleave the ester groups and one of the carboxylic acids, yielding the target molecule.

Below is a detailed, self-validating protocol for the key condensation step and subsequent transformation:

Experimental Protocol: Synthesis of this compound

Step Procedure Reagents and Conditions Observations/Notes
1 Preparation of Sodium Ethoxide Solution Sodium metal, Absolute EthanolIn a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), sodium metal is cautiously added in portions to absolute ethanol. The reaction is exothermic and generates hydrogen gas, which should be safely vented. The solution is stirred until all the sodium has reacted.
2 Addition of Diethyl Acetamidomalonate Diethyl acetamidomalonateThe solution of diethyl acetamidomalonate in absolute ethanol is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.
3 Condensation with 4-(bromomethyl)quinolin-2(1H)-one 4-(bromomethyl)quinolin-2(1H)-oneA solution of 4-(bromomethyl)quinolin-2(1H)-one in a suitable solvent (e.g., anhydrous DMF or ethanol) is added to the reaction mixture. The mixture is then heated to reflux for several hours (typically 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
4 Work-up and Isolation of the Intermediate Water, EthanolAfter completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then triturated with cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and can be recrystallized from ethanol to yield pure diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate.
5 Selective Hydrolysis and Decarboxylation Dilute HCl or NaOH, HeatThe purified intermediate is suspended in a dilute aqueous acid (e.g., 10-20% HCl) or base and heated. The reaction progress should be carefully monitored to favor the formation of the mono-acid and avoid complete deacetylation. Upon completion, the solution is cooled, and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 cluster_final_synthesis Final Synthesis Aniline Aniline Acetoacetanilide Acetoacetanilide Aniline->Acetoacetanilide Amidation EtAcAc Ethyl Acetoacetate EtAcAc->Acetoacetanilide Br_Acetoacetanilide α-Bromoacetoacetanilide Acetoacetanilide->Br_Acetoacetanilide Bromination Quinolone 4-methylquinolin-2(1H)-one Br_Acetoacetanilide->Quinolone Cyclization (H2SO4) Bromomethyl_Quinolone 4-(bromomethyl)quinolin-2(1H)-one Quinolone->Bromomethyl_Quinolone Radical Bromination (NBS) Intermediate Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate Bromomethyl_Quinolone->Intermediate Condensation (NaOEt) DEAM Diethyl Acetamidomalonate DEAM->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis & Decarboxylation

Caption: Synthetic workflow for this compound.

Physicochemical and Analytical Characterization

A thorough characterization of any drug intermediate is fundamental for quality control and regulatory compliance. The following tables summarize the key physicochemical properties and expected analytical data for this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₄[1]
Molecular Weight 274.28 g/mol [1]
CAS Number 681806-75-7[1]
Appearance White to off-white solidExpected
Melting Point Not available-
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.[2]
Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this specific molecule, the following data is predicted based on its chemical structure and known values for similar functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.8br s1HQuinoline N-H
~8.0-7.2m4HAromatic protons of the quinoline ring
~6.5s1HC3-H of the quinoline ring
~4.8m1Hα-CH of the propionic acid moiety
~3.4d2Hβ-CH₂ of the propionic acid moiety
~8.2d1HAcetylamino N-H
~2.0s3HAcetyl C-H₃
~12.5br s1HCarboxylic acid O-H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~174Carboxylic acid C=O
~170Acetylamino C=O
~163Quinoline C2 (C=O)
~140-115Aromatic carbons of the quinoline ring
~53α-CH of the propionic acid moiety
~35β-CH₂ of the propionic acid moiety
~23Acetyl C-H₃

FT-IR (Fourier-Transform Infrared Spectroscopy)

Wavenumber (cm⁻¹)Functional Group
~3300-2500O-H stretch (carboxylic acid, broad)
~3200N-H stretch (amide and quinoline)
~1710C=O stretch (carboxylic acid)
~1660C=O stretch (amide I band and quinolone)
~1550N-H bend (amide II band)

Mass Spectrometry (MS)

m/zAssignment
274.09[M]⁺ (Molecular Ion)
229.08[M - COOH]⁺
215.07[M - CH₃CONH₂]⁺
158.06[Quinolone fragment]⁺

Application in Drug Development: The Link to Rebamipide

The primary significance of this compound lies in its role as a key intermediate and potential impurity in the synthesis of Rebamipide.[1] Rebamipide is a gastroprotective agent used in the treatment of gastritis and gastric ulcers.[]

Mechanism of Action of Rebamipide

Rebamipide exerts its therapeutic effects through a multi-faceted mechanism of action that enhances the mucosal defense systems of the stomach.[] Its key actions include:

  • Stimulation of Prostaglandin Synthesis: Rebamipide increases the production of endogenous prostaglandins, particularly PGE2, in the gastric mucosa. Prostaglandins play a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion.

  • Antioxidant Activity: It acts as a scavenger of reactive oxygen species (ROS), thereby protecting the gastric mucosa from oxidative damage, a key factor in the pathogenesis of gastritis and ulcers.

  • Anti-inflammatory Effects: Rebamipide inhibits the production of pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α), reducing inflammation in the gastric lining.

  • Promotion of Mucosal Healing: The drug promotes the regeneration of gastric epithelial cells and increases blood flow to the gastric mucosa, facilitating the healing of ulcers.[]

Significance of the Intermediate in API Synthesis

The presence of this compound as an impurity in the final Rebamipide product must be carefully controlled. Its structural similarity to the final API necessitates robust analytical methods for its detection and quantification. From a process chemistry perspective, understanding the reaction kinetics that lead to its formation is crucial for optimizing the synthesis to minimize its levels.

Conversely, as a stable intermediate, it offers a strategic advantage in the synthesis. Its purification can be more straightforward than that of the free amino acid precursor, which is zwitterionic. The final deacetylation step can then be performed to yield the desired 2-amino-3-[2(1H)-quinolinon-4-yl]propionic acid, the direct precursor to Rebamipide.

Visualization of Rebamipide's Protective Pathways

Rebamipide_MoA cluster_mucosal_defense Mucosal Defense Enhancement cluster_cellular_protection Cellular Protection cluster_outcome Therapeutic Outcome Rebamipide Rebamipide PG_Synthesis ↑ Prostaglandin (PGE2) Synthesis Rebamipide->PG_Synthesis ROS_Scavenging ↓ Reactive Oxygen Species (ROS) Rebamipide->ROS_Scavenging Anti_Inflammatory ↓ Pro-inflammatory Cytokines Rebamipide->Anti_Inflammatory Epithelial_Regen ↑ Epithelial Regeneration Rebamipide->Epithelial_Regen Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion PG_Synthesis->Mucus_Bicarb Blood_Flow ↑ Mucosal Blood Flow PG_Synthesis->Blood_Flow Gastric_Protection Gastric Mucosal Protection & Ulcer Healing Mucus_Bicarb->Gastric_Protection Blood_Flow->Gastric_Protection ROS_Scavenging->Gastric_Protection Anti_Inflammatory->Gastric_Protection Epithelial_Regen->Gastric_Protection

Caption: Mechanism of action of Rebamipide, the API derived from the intermediate's precursor.

Conclusion and Future Perspectives

This compound represents a molecule of considerable interest in the realm of pharmaceutical process chemistry. Its strategic position as a precursor and a critical impurity in the synthesis of Rebamipide underscores the importance of a detailed understanding of its synthesis and characterization. While this guide provides a comprehensive overview based on available literature and predictive analysis, further experimental validation of the proposed analytical data is warranted.

Future research in this area could focus on the development of more efficient and selective synthetic methods to control the formation of this intermediate and its conversion to the desired API. Additionally, a more in-depth investigation into its own potential biological activities could unveil new therapeutic applications for this intriguing quinolone derivative.

References

In-Depth Technical Guide: 2-Acetylamino-3-(2-quinolon-4-yl)propionic Acid (CAS No. 681806-75-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound with CAS number 681806-75-7, identified as 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. This molecule is primarily recognized as a process-related impurity and potential metabolite of Rebamipide, a gastroprotective agent. Understanding the properties and potential biological implications of this compound is crucial for researchers involved in the development, manufacturing, and quality control of Rebamipide, as well as for scientists investigating quinolone derivatives.

Compound Identification and Physicochemical Properties

This compound is a derivative of the amino acid alanine, featuring a quinolone moiety. Its structure is closely related to Rebamipide, lacking the p-chlorobenzoyl group found in the parent drug.

Synonyms:

  • 2-acetamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

  • Rebamipide Impurity 03

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 681806-75-7[]
Molecular Formula C₁₄H₁₄N₂O₄[2]
Molecular Weight 274.28 g/mol [2]
Appearance Solid (predicted)-
Storage 4°C[2]
Topological Polar Surface Area (TPSA) 99.26 Ų[2]
Predicted logP 0.6599[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 4[2]

Synthesis and Purification

The synthesis of this compound is not commonly described as a primary target. However, based on its structure as the N-acetylated version of a Rebamipide precursor, a straightforward synthetic route can be postulated. The process would involve the synthesis of the key intermediate, 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, followed by a selective N-acetylation.

Synthesis of the Precursor: 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

The synthesis of this precursor is a critical step in the production of Rebamipide. One common method involves the reaction of 4-bromomethyl-2(1H)-quinolinone with diethyl acetamidomalonate, followed by hydrolysis.[]

Proposed N-Acetylation Protocol

The following is a generalized, step-by-step protocol for the N-acetylation of the amino acid precursor.

Materials:

  • 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

  • Acetic anhydride

  • A suitable solvent (e.g., a mixture of acetic acid and water, or an organic solvent like dichloromethane with a base)

  • Base (e.g., sodium acetate, triethylamine, or pyridine)

  • Acid for workup (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve the starting amino acid, 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, in the chosen solvent system. The choice of solvent will depend on the solubility of the starting material.

  • Basification: Add a suitable base to the reaction mixture. The base will deprotonate the amino group, increasing its nucleophilicity.

  • Acetylation: Cool the reaction mixture in an ice bath. Slowly add acetic anhydride dropwise with constant stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the excess acetic anhydride, often by the addition of water. If an organic solvent was used, the mixture may be washed with a dilute acid and then brine.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over a drying agent like anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to achieve the desired purity.

Diagram 1: Proposed Synthesis Workflow

G cluster_synthesis Synthesis of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid cluster_acetylation N-Acetylation start 4-bromomethyl-2(1H)-quinolinone + Diethyl acetamidomalonate step1 Reaction with base start->step1 step2 Hydrolysis step1->step2 precursor 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid step2->precursor precursor2 Precursor Amino Acid dissolution Dissolution in Solvent precursor2->dissolution basification Addition of Base dissolution->basification acetylation Addition of Acetic Anhydride basification->acetylation workup Aqueous Workup acetylation->workup purification Purification workup->purification product This compound purification->product

Caption: A workflow for the proposed synthesis of this compound.

Analytical Methodologies

As an impurity of Rebamipide, the detection and quantification of this compound are critical for the quality control of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method for Rebamipide would also be suitable for the separation and quantification of its impurities.

Typical HPLC Parameters:

  • Column: A reversed-phase column, such as a C18 column, is generally used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent drug and its impurities.

  • Detection: UV detection is suitable, with the wavelength set to a value where both Rebamipide and the impurity have significant absorbance.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Temperature: The column is often maintained at a constant temperature to ensure reproducible retention times.

Diagram 2: Analytical Workflow for Impurity Profiling

G sample Rebamipide API or Formulation Sample preparation Sample Preparation (Dissolution and Filtration) sample->preparation hplc HPLC Analysis (C18 Column, Gradient Elution) preparation->hplc detection UV Detection hplc->detection data Data Acquisition and Processing detection->data quantification Impurity Identification and Quantification data->quantification

Caption: A typical analytical workflow for the impurity profiling of Rebamipide.

Biological Activity and Significance

Direct studies on the biological activity of this compound are scarce. Its significance is primarily understood in the context of being an impurity in Rebamipide. However, insights into its potential biological effects can be inferred from the well-documented mechanism of action of Rebamipide.

The Role of Rebamipide

Rebamipide is a mucosal protective agent that enhances the gastric defense mechanisms.[] Its therapeutic effects are attributed to several mechanisms:

  • Increased Prostaglandin Production: Rebamipide stimulates the synthesis of prostaglandins (PGE2) in the gastric mucosa, which play a crucial role in maintaining mucosal integrity.[]

  • Scavenging of Reactive Oxygen Species (ROS): It acts as a potent scavenger of free radicals, protecting gastric cells from oxidative damage.[3]

  • Inhibition of Inflammatory Responses: Rebamipide can suppress the activation of neutrophils and the production of inflammatory cytokines.[4]

  • Induction of Heat-Shock Proteins (HSPs): It has been shown to induce the expression of HSP70, which protects cells from various stresses.[3]

Potential Implications of the Impurity

As a structurally related compound, this compound may possess some of the biological activities of Rebamipide, albeit likely with different potency. The absence of the p-chlorobenzoyl group would significantly alter its lipophilicity and binding affinity to biological targets.

The primary concern for drug development professionals is to ensure that the levels of this and other impurities are kept below the thresholds defined by regulatory bodies to guarantee the safety and efficacy of the final drug product. Any potential biological activity of this impurity, even if weak, could contribute to the overall pharmacological or toxicological profile of Rebamipide.

Diagram 3: Simplified Signaling Pathways of Rebamipide's Gastroprotective Effects

G cluster_cellular_effects Cellular Effects cluster_outcomes Therapeutic Outcomes rebamipide Rebamipide pg_synthesis ↑ Prostaglandin Synthesis rebamipide->pg_synthesis ros_scavenging ↓ Reactive Oxygen Species rebamipide->ros_scavenging inflammation ↓ Inflammatory Cytokines rebamipide->inflammation hsp_induction ↑ Heat-Shock Proteins rebamipide->hsp_induction mucosal_protection Gastric Mucosal Protection pg_synthesis->mucosal_protection ros_scavenging->mucosal_protection ulcer_healing Ulcer Healing inflammation->ulcer_healing hsp_induction->mucosal_protection mucosal_protection->ulcer_healing

Caption: Key mechanisms contributing to the gastroprotective effects of Rebamipide.

Conclusion

This compound (CAS No. 681806-75-7) is a significant compound in the context of the pharmaceutical chemistry of Rebamipide. While not a therapeutic agent itself, its presence as an impurity necessitates a thorough understanding of its properties, synthesis, and analytical detection. For researchers in drug development, vigilant control of this and other related substances is paramount to ensuring the quality, safety, and efficacy of Rebamipide. Further investigation into the specific biological activities of this impurity could provide a more complete picture of its potential impact.

References

Methodological & Application

HPLC analytical method for 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and reliable quantification of this compound. This quinolone derivative is a significant compound, often utilized as a pharmaceutical intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[1][2]. Accurate quantification is critical for ensuring purity, monitoring reaction kinetics, and for quality control in drug development and manufacturing processes. The method detailed herein utilizes reverse-phase chromatography with UV detection, a robust and widely accessible technique in modern analytical laboratories[3]. This application note is designed for researchers, analytical scientists, and quality control professionals, offering a step-by-step protocol, the scientific rationale behind the methodological choices, and a complete validation framework according to the International Council for Harmonisation (ICH) guidelines[4][5].

Introduction

This compound (CAS No. 681806-75-7) is an unnatural amino acid derivative featuring a quinolone core structure[6]. The quinolone moiety is a well-established pharmacophore in numerous antibacterial agents[7]. As an intermediate, its purity and concentration directly impact the quality and yield of the final API. Therefore, a validated, accurate, and precise analytical method is indispensable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility[3][8]. Reverse-phase HPLC, in particular, is exceptionally well-suited for the analysis of moderately polar compounds like quinolone derivatives[9][10]. This method employs a non-polar stationary phase (C18) and a polar mobile phase to achieve separation based on the analyte's hydrophobicity. This document outlines a complete analytical procedure, from sample preparation to data analysis, and provides a full validation protocol to ensure the method is fit for its intended purpose.

Chromatographic Principle and Method Rationale

The separation is based on the principle of reverse-phase chromatography. The stationary phase is a C18 (octadecylsilane) column, which is hydrophobic. The mobile phase is a polar mixture of acidified water and acetonitrile. This compound, being a moderately polar molecule, partitions between the stationary and mobile phases.

Causality behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its strong hydrophobic retention of the quinolone structure, providing excellent separation from more polar impurities[9][10].

  • Mobile Phase: A gradient elution of acetonitrile and water allows for the efficient elution of the analyte while ensuring a sharp peak shape. Phosphoric acid is added to the aqueous phase to maintain a consistent, low pH (~2.5-3.0). This suppresses the ionization of the analyte's carboxylic acid group, preventing peak tailing and improving retention time reproducibility[11].

  • Detector: The quinolone ring system possesses a strong chromophore, making UV detection a sensitive and specific choice[12]. A detection wavelength of 254 nm is selected as it provides a robust signal for many quinolone-based structures[9].

Materials and Methodology

Equipment and Apparatus
  • HPLC system equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic data system (CDS) for instrument control and data processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

Reagents and Chemicals
  • This compound Reference Standard (≥98% purity)[6].

  • Acetonitrile (ACN), HPLC grade.

  • Methanol, HPLC grade[9].

  • Water, HPLC grade or ultrapure (Type 1)[13].

  • Phosphoric Acid (H₃PO₄), analytical grade.

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 20% B; 2-12 min: 20% to 80% B; 12-15 min: 80% B; 15.1-18 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 18 minutes
Preparation of Solutions

2.4.1 Mobile Phase Preparation

  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15-20 minutes in a sonicator before use.

2.4.2 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution. This is the Standard Stock Solution.

2.4.3 Working Standard Solutions (for Linearity and Calibration) Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with a 50:50 mixture of Mobile Phase A and B (diluent). A suggested concentration range is 10-150 µg/mL[9].

2.4.4 Sample Preparation

  • Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate for 10 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature, then dilute to volume with methanol. Mix well.

  • Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent (50:50 A:B). This yields a theoretical concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection[13][14]. Proper filtration is critical to prevent column clogging and protect the instrument[15].

Method Validation Protocol (ICH Q2(R2) Framework)

For a method to be trustworthy, it must undergo a formal validation process to demonstrate its suitability for the intended purpose[5][8].

System Suitability

Before performing any analysis, the chromatographic system's performance must be verified.

  • Procedure: Inject the 100 µg/mL working standard solution six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD): ≤ 2.0% for peak area and retention time[16].

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

Specificity

Specificity demonstrates that the analytical signal is solely from the analyte of interest.

  • Procedure: Inject the diluent (blank), a working standard solution, and a prepared sample solution.

  • Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of the analyte. The peak in the sample solution should have the same retention time as the standard and be spectrally pure (if using a PDA detector).

Linearity and Range

Linearity establishes the relationship between concentration and analytical response.

  • Procedure: Inject each of the working standard solutions (e.g., 10, 25, 50, 100, 150 µg/mL) in triplicate.

  • Acceptance Criteria:

    • Plot a graph of mean peak area versus concentration.

    • The correlation coefficient (R²) must be ≥ 0.999.

    • The y-intercept should be minimal.

    • The specified range is considered validated[8].

Accuracy (as % Recovery)

Accuracy measures the closeness of the experimental value to the true value.

  • Procedure: Perform analysis on a minimum of three concentration levels (e.g., 50, 100, 150 µg/mL), with three replicates at each level. This can be done by spiking a placebo matrix with known amounts of the standard.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%[9].

Precision

Precision measures the degree of agreement among individual test results.

3.5.1 Repeatability (Intra-day Precision)

  • Procedure: Prepare and analyze six individual sample preparations at 100% of the target concentration on the same day, under the same conditions[8].

  • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

3.5.2 Intermediate Precision (Inter-day Ruggedness)

  • Procedure: Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.

  • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, while LOD is the lowest concentration that can be detected.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve[3].

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1.

  • Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness evaluates the method's resilience to small, deliberate variations in parameters.

  • Procedure: Analyze a standard solution while making minor changes to the method, such as:

    • Flow Rate (±0.1 mL/min).

    • Column Temperature (±2°C).

    • Mobile Phase Composition (±2% absolute change in acetonitrile).

  • Acceptance Criteria: The system suitability parameters should still be met, and the change in results should be statistically insignificant. This demonstrates the method's reliability for routine use[3].

Data Analysis and Results

Calculation

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte (µg/mL)

  • c = y-intercept of the calibration curve

The final percentage purity or content is calculated by accounting for the sample weight and dilution factors.

Representative Validation Data Summary

The following tables present expected outcomes from a successful method validation.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
Retention Time %RSD ≤ 2.0% 0.15%
Peak Area %RSD ≤ 2.0% 0.45%
Tailing Factor ≤ 2.0 1.1

| Theoretical Plates | ≥ 2000 | 8500 |

Table 2: Linearity Data

Parameter Result
Range 10 - 150 µg/mL
Correlation Coefficient (R²) 0.9998

| Linear Regression Equation | y = 45872x + 1250 |

Workflow and Validation Visualization

The following diagrams illustrate the logical flow of the analytical and validation processes.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample / Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter (0.45 µm) into Vial Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration via Calibration Curve Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Overall analytical workflow from sample preparation to final reporting.

G Start Method Validation Start SysSuit System Suitability Start->SysSuit Specificity Specificity SysSuit->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness End Validated Method Robustness->End

References

Protocol for using 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Investigating the Bioactivity of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid in Cell Culture: A Protocol for Screening Kynurenine Pathway Modulators

Introduction: The Rationale for Targeting the Kynurenine Pathway

The catabolism of the essential amino acid tryptophan occurs predominantly through the kynurenine pathway (KP), a critical metabolic route that generates several neuroactive and immunomodulatory metabolites.[1][2] Under normal physiological conditions, the KP is integral for generating cellular energy. However, its upregulation in inflammatory and disease states, particularly in cancer and neurodegenerative disorders, has drawn significant attention.[1][3] Enzymes within this pathway, such as indoleamine 2,3-dioxygenase (IDO1) and kynurenine 3-monooxygenase (KMO), are often overexpressed in pathological conditions.[1][4]

The increased activity of the KP can lead to the accumulation of potentially neurotoxic metabolites like quinolinic acid (QUIN) and 3-hydroxykynurenine (3-HK), while depleting tryptophan.[5] Conversely, the pathway also produces neuroprotective metabolites such as kynurenic acid (KYNA).[1][4] The balance between these metabolites is crucial, and shifting this balance by inhibiting key enzymes like KMO is a promising therapeutic strategy.[5] KMO inhibition is hypothesized to decrease the production of downstream neurotoxic metabolites and increase the levels of neuroprotective KYNA.[4][5]

This document provides a detailed protocol for the initial characterization of novel compounds, using This compound as a representative example of a potential KMO inhibitor. While this specific molecule is documented as a drug intermediate, its structural similarity to known enzyme inhibitors warrants investigation into its potential biological activity.[6][7][8] The following protocols are designed for researchers in drug development and cell biology to assess the compound's effects on the kynurenine pathway in a cell-based model.

Compound Profile: this compound

PropertyValueSource
CAS Number 681806-75-7[7][9]
Molecular Formula C₁₄H₁₄N₂O₄[7]
Molecular Weight 274.28 g/mol [7]
Purity ≥98%[7]
Appearance White to off-white solidN/A
Solubility Soluble in DMSOAssumed for experimental purposes

Mechanism of Action: A Hypothesis-Driven Approach

Given the quinolone scaffold within its structure, we hypothesize that this compound may act as an inhibitor of a key enzyme in the kynurenine pathway, such as Kynurenine 3-Monooxygenase (KMO). KMO is a flavin-dependent monooxygenase located on the outer mitochondrial membrane that catalyzes the conversion of kynurenine (KYN) to 3-hydroxykynurenine (3-HK).[4] By inhibiting KMO, the compound would theoretically redirect the pathway towards the production of kynurenic acid (KYNA), a known neuroprotective agent.[1][5]

Kynurenine_Pathway cluster_main Kynurenine Pathway cluster_branches Kynurenine Pathway TRP Tryptophan IDO_TDO IDO1 / TDO TRP->IDO_TDO KYN Kynurenine (KYN) IDO_TDO->KYN KMO KMO KYN->KMO Hydroxylation KAT KATs KYN->KAT Transamination ThreeHK 3-Hydroxykynurenine (3-HK) (Neurotoxic) KMO->ThreeHK KYNA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KYNA QUIN Quinolinic Acid (QUIN) (Neurotoxic) ThreeHK->QUIN ...multiple steps Test_Compound 2-Acetylamino-3- (2-quinolon-4-yl)propionic acid Test_Compound->KMO Hypothetical Inhibition

Caption: Hypothetical inhibition of KMO by the test compound in the Kynurenine Pathway.

Experimental Protocols

Preparation of Stock Solutions

The accuracy of in vitro experiments hinges on the correct preparation and storage of the test compound.

Rationale: A high-concentration, sterile stock solution in a suitable solvent like DMSO is essential for minimizing the solvent volume added to cell cultures, thereby reducing potential solvent-induced cytotoxicity. Aliquoting prevents degradation from repeated freeze-thaw cycles.

Step-by-Step Protocol:

  • Calculate Mass: To prepare a 10 mM stock solution of this compound (MW: 274.28 g/mol ), weigh out 2.74 mg of the compound.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the vial containing the compound.

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Prepare 20-50 µL aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Cell Culture and Seeding

The choice of cell line is critical. For studying the kynurenine pathway, cell lines with active IDO1 or TDO enzymes are recommended, such as the human glioblastoma cell line U87 or the melanoma cell line A375.[3]

Rationale: Consistent cell seeding density ensures reproducibility by normalizing cell number at the start of the experiment. An overnight incubation allows cells to adhere and recover from the stress of passaging before treatment.

Step-by-Step Protocol:

  • Cell Line Maintenance: Culture U87 or A375 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • For a 96-well plate (for viability assays): Seed 5,000 - 10,000 cells per well in 100 µL of media.

    • For a 6-well plate (for metabolite analysis): Seed 250,000 - 500,000 cells per well in 2 mL of media.

  • Adherence: Incubate the plates overnight to allow for cell attachment.

Compound Treatment

Rationale: A dose-response experiment is crucial for determining the compound's potency (e.g., IC50 or EC50) and identifying the optimal concentration range for further experiments. Including a vehicle control (DMSO) is essential to distinguish the compound's effects from those of the solvent.

Step-by-Step Protocol:

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. For an initial screen, a range from 0.1 µM to 100 µM is recommended.

    • Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Treatment:

    • Remove the old medium from the wells.

    • Add the medium containing the appropriate concentration of the test compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period. For metabolite analysis, 24 to 48 hours is a common timeframe to allow for changes in enzyme activity and metabolite accumulation.

Downstream Analysis and Data Interpretation

Cell Viability Assay (e.g., MTS or MTT)

Rationale: Before assessing the compound's effect on the kynurenine pathway, it is imperative to determine its cytotoxicity. A compound that kills the cells will non-specifically alter metabolic pathways. This assay helps to identify a non-toxic concentration range for the primary functional assays.

Step-by-Step Protocol:

  • Assay: After the 24-48 hour incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Data Analysis:

    • Measure absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Normalize the data to the vehicle-treated control cells (set to 100% viability).

    • Plot cell viability (%) against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Kynurenine Pathway Metabolite Quantification by LC-MS/MS

Rationale: The most direct way to assess the modulation of the kynurenine pathway is to measure the levels of its key metabolites. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[3] An increase in the KYNA/3-HK ratio would support the hypothesis of KMO inhibition.

Step-by-Step Protocol:

  • Sample Collection:

    • After the treatment period, collect the cell culture supernatant from each well of the 6-well plate.

    • Centrifuge the supernatant to remove any detached cells or debris.

    • Store the cleared supernatant at -80°C until analysis.

  • Sample Preparation: Prepare samples for LC-MS/MS analysis. This typically involves protein precipitation (e.g., with methanol or acetonitrile) to remove proteins that can interfere with the analysis.

  • LC-MS/MS Analysis:

    • Utilize a validated LC-MS/MS method to simultaneously quantify tryptophan, kynurenine (KYN), kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN).[3]

    • Run a standard curve for each metabolite to ensure accurate quantification.

  • Data Interpretation:

    • Calculate the concentration of each metabolite in the samples.

    • Analyze the ratios of key metabolites, such as KYNA/KYN and 3-HK/KYN.

    • A significant increase in the KYNA/KYN ratio and a decrease in the 3-HK/KYN ratio in compound-treated cells compared to vehicle controls would be consistent with KMO inhibition.

Caption: A typical workflow for screening novel compounds in cell culture.

Summary and Future Directions

This document outlines a comprehensive, hypothesis-driven approach to evaluate the bioactivity of this compound, or similar novel compounds, as potential modulators of the kynurenine pathway. By combining cytotoxicity assays with precise metabolite quantification, researchers can effectively screen for compounds that inhibit key enzymes like KMO. Positive hits from this cell-based assay would warrant further investigation, including in vitro enzyme activity assays using the purified KMO enzyme and subsequent studies in more complex pre-clinical models. This structured approach ensures that experimental choices are driven by scientific rationale, leading to robust and interpretable data for drug development professionals.

References

Application Note: Evaluating the Antimicrobial Potential of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid in antimicrobial assays.

Introduction

This compound is a chemical intermediate whose core structure features a quinolone ring system.[1][2][3] The quinolone class of antibiotics has been a cornerstone of antimicrobial therapy for decades, renowned for its potent bactericidal activity against a wide range of pathogens.[4][5] This structural similarity suggests that this compound may possess antimicrobial properties worthy of investigation.

This document serves as a detailed guide for the comprehensive in vitro evaluation of this compound. It provides field-proven, step-by-step protocols for fundamental antimicrobial susceptibility tests, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, the Kirby-Bauer disk diffusion assay for initial screening, and time-kill kinetic studies to assess bactericidal versus bacteriostatic activity. The methodologies are grounded in the performance standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data.[6]

Hypothesized Mechanism of Action: A Quinolone Derivative

Quinolone antibiotics function by converting their essential target enzymes, DNA gyrase and DNA topoisomerase IV, into cellular toxins.[7] These enzymes are critical for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.[5][8]

The proposed mechanism involves the following steps:

  • Enzyme-DNA Complex Formation: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria) create transient double-strand breaks in the bacterial DNA to allow for strand passage.[5][8]

  • Stabilization of the Cleavage Complex: Quinolones intercalate into the cleaved DNA and bind to the enzyme-DNA interface.[4][8] This interaction traps the enzymes in their DNA-cleaved state, forming a stable ternary complex.

  • Inhibition of DNA Ligation and Lethal Lesion Formation: The stabilized complex prevents the re-ligation of the DNA strands.[7] The collision of the replication fork with these stalled complexes leads to the release of irreperable double-strand breaks, triggering the SOS response and ultimately culminating in bacterial cell death.[7]

Given its quinolone core, it is hypothesized that this compound acts as a topoisomerase poison, consistent with the established mechanism of this antibiotic class.

Quinolone_Mechanism cluster_bacterium Bacterial Cell cluster_complex Ternary Complex Replication DNA Replication Fork Complex Quinolone-Enzyme-DNA Cleavage Complex Replication->Complex Collision Gyrase DNA Gyrase / Topoisomerase IV DNA Bacterial DNA Gyrase->DNA Re-ligates (Normal) Gyrase->Complex DNA->Gyrase Binds & Cleaves Compound Quinolone Compound Compound->Gyrase Binds & Stabilizes DSB Double-Strand Breaks (Lethal Lesions) Complex->DSB Induces Death Cell Death DSB->Death Triggers

Caption: Hypothesized mechanism of action for a quinolone-based compound.

Part 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11] The broth microdilution method, as standardized by CLSI document M07, is a quantitative and highly reproducible technique for determining MIC values.[12][13][14]

Protocol 1: Broth Microdilution Assay

Causality: This method exposes a standardized bacterial inoculum to serial twofold dilutions of the test compound in a liquid growth medium. The "minimum" concentration that inhibits growth provides a precise measure of the compound's potency.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Compound Stock (e.g., in DMSO) C 3. Prepare 96-Well Plate with Serial Dilutions of Compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) A->C B 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) D 4. Inoculate Wells with Standardized Bacteria (Final conc. ~5x10^5 CFU/mL) B->D C->D E 5. Incubate Plate (e.g., 35°C for 16-20 hours) D->E F 6. Visually Inspect for Turbidity (Growth) E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Prepare Compound Stock: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate cultured overnight.

    • Transfer colonies to a tube of sterile broth (e.g., Tryptic Soy Broth).

    • Incubate at 35 ± 2°C until the turbidity reaches or exceeds that of a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Adjust the turbidity with sterile broth or saline to match the 0.5 McFarland standard precisely. This is a critical step for reproducibility.[9][15]

    • Within 15 minutes of standardization, dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup (96-Well Plate):

    • Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells.

    • Perform serial twofold dilutions of the compound stock across the plate to achieve the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

    • Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).[9]

  • Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Reading Results: Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11][16]

Data Presentation: MIC Values

Summarize the results in a table. Interpretation is based on breakpoints established by bodies like CLSI, though for novel compounds, these values serve as a direct measure of potency.[16][17]

Test OrganismCompound MIC (µg/mL)Quality Control Strain MIC (µg/mL)Interpretation
Staphylococcus aureus ATCC 2921344N/A
Escherichia coli ATCC 2592288N/A
Clinical Isolate 1 (P. aeruginosa)32N/AN/A
Clinical Isolate 2 (K. pneumoniae)>128N/AN/A
Interpretation as Susceptible, Intermediate, or Resistant requires established clinical breakpoints, which do not exist for investigational compounds.

Part 2: Disk Diffusion Susceptibility Screening

The disk diffusion test, or Kirby-Bauer test, is a widely used method for preliminary antimicrobial susceptibility testing.[18][19] It is a qualitative or semi-quantitative assay that provides a visual indication of a compound's activity.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

Causality: A paper disk impregnated with a known amount of the test compound is placed on an agar plate swabbed with a lawn of bacteria. As the compound diffuses into the agar, it creates a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk. The size of this zone correlates with the degree of susceptibility.[20][21]

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare and standardize the bacterial inoculum to a 0.5 McFarland turbidity standard as described in Protocol 1.

  • Inoculate Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[18]

    • Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[18]

    • Allow the plate to dry for 3-5 minutes.

  • Prepare and Apply Disks:

    • Prepare sterile paper disks (6 mm diameter) by impregnating them with a known amount of this compound solution. A solvent control disk should also be prepared.

    • Using sterile forceps, place the disks firmly onto the surface of the inoculated MHA plate. Ensure disks are spaced at least 24 mm apart from center to center.[21]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[20]

  • Reading Results: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters using a ruler or caliper.

Part 3: Time-Kill Kinetic Assay

This dynamic assay provides critical information on the pharmacodynamics of an antimicrobial agent, determining whether its effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[22][23] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[24]

Protocol 3: Time-Kill Assay

Causality: A standardized bacterial inoculum is exposed to the test compound at various concentrations (often multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). Plotting log₁₀ CFU/mL against time reveals the rate and extent of bacterial killing.[22]

TimeKill_Workflow cluster_sampling Sampling Over Time start Prepare Standardized Inoculum (~5x10^5 CFU/mL) in Broth tubes Set up Test Tubes: - Growth Control (No Drug) - Test Compound (1x, 2x, 4x MIC) start->tubes T0 T=0 hr tubes->T0 T_int T=2, 4, 8 hrs T0->T_int process For each time point: 1. Remove Aliquot 2. Perform Serial Dilutions 3. Plate on Agar T0->process T24 T=24 hr T_int->T24 T_int->process T24->process incubate Incubate Plates (35°C for 18-24 hrs) process->incubate count Count Colonies (Calculate CFU/mL) incubate->count plot Plot log10(CFU/mL) vs. Time count->plot

Caption: Workflow for a time-kill kinetic assay.

Step-by-Step Methodology:

  • Preparation:

    • Determine the MIC of the compound against the test organism (Protocol 1).

    • Prepare a standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks or tubes containing CAMHB with the compound at desired concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, 4x MIC).

    • Inoculate each flask with the prepared bacterial suspension.

  • Sampling:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each flask.[22]

  • Quantification:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate a known volume of the appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Counting: Incubate plates at 35 ± 2°C for 18-24 hours, then count the colonies on plates containing 30-300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

Data Presentation and Interpretation
Time (hr)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.715.695.70
26.855.454.884.15
47.915.103.952.98
88.824.953.15<2.00
249.155.05<2.00<2.00
  • Bactericidal Activity: A reduction of ≥3-log₁₀ CFU/mL (99.9% kill) compared to the initial inoculum.[24]

  • Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL and prevention of bacterial regrowth.[22]

Materials and Reagents

ItemSupplierPurpose
This compoundN/ATest Compound
Dimethyl Sulfoxide (DMSO), ACS GradeMajor SupplierSolvent for Test Compound
Cation-Adjusted Mueller-Hinton Broth (CAMHB)Major SupplierGrowth Medium for MIC/Time-Kill
Mueller-Hinton Agar (MHA)Major SupplierGrowth Medium for Disk Diffusion
Tryptic Soy Agar (TSA) / Broth (TSB)Major SupplierGeneral Culture & Plating
0.5 McFarland Turbidity StandardMajor SupplierInoculum Standardization
Sterile 96-Well Microtiter PlatesMajor SupplierMIC Assay
Sterile Petri Dishes (100 or 150 mm)Major SupplierDisk Diffusion & Plating
Sterile Paper Disks (6 mm)Major SupplierDisk Diffusion Assay
ATCC Quality Control StrainsATCCAssay Validation
Sterile Saline or PBSN/ADilutions

References

Application Note: 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid for Analytical Reference

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the use of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid as a certified reference standard. Primarily known as a process-related impurity and potential degradation product of Rebamipide, a gastroprotective agent, this standard is crucial for the accurate identification and quantification in quality control (QC) and drug development settings. This document details the essential steps for the characterization, qualification, and practical application of this reference material, with a focus on High-Performance Liquid Chromatography (HPLC) for impurity profiling. The protocols herein are designed to align with stringent regulatory expectations for analytical procedure validation, ensuring robust and reliable data for researchers, scientists, and drug development professionals.

Introduction: The Role of Impurity Reference Standards

In pharmaceutical analysis, reference standards are the cornerstone of accuracy and reliability.[1][2] They are highly purified and well-characterized compounds used as a basis for comparison in qualitative and quantitative analyses.[3][4] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement to ensure patient safety and product efficacy. This compound has been identified as a key impurity associated with the synthesis of Rebamipide.[5] Therefore, its availability as a qualified reference standard is essential for:

  • Method Development & Validation: Developing and validating specific and sensitive analytical methods for impurity detection.

  • Quality Control: Routine testing of raw materials, in-process samples, and final drug products to ensure they meet predefined purity specifications.

  • Stability Studies: Assessing the degradation pathways of drug substances and products under various stress conditions.

This guide provides the scientific rationale and step-by-step protocols for leveraging this reference standard effectively in a regulated laboratory environment.

Characterization and Qualification of the Reference Standard

The establishment of a chemical substance as a reference standard is a rigorous process that confirms its identity, purity, and suitability for its intended analytical purpose.[6][7] This process ensures the trustworthiness of the standard, forming a self-validating system for any subsequent analysis.[1]

Identity Confirmation

A suite of spectroscopic techniques should be employed to unequivocally confirm the molecular structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of quinolone derivatives.[1][3] The proton NMR spectrum is expected to show characteristic signals for the quinolone ring protons, the acetyl group, and the propionic acid backbone. Two-dimensional NMR techniques like COSY can further confirm proton connectivity.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition (C₁₄H₁₄N₂O₄).[5] Fragmentation patterns observed in MS/MS analysis can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for functional groups present, such as the N-H and C=O stretching of the quinolone and amide groups, and the broad O-H stretch of the carboxylic acid.[8]

Purity Assessment and Assay Assignment

Purity is the most critical attribute of a reference standard. A multi-faceted approach is required to assess it accurately.

  • Chromatographic Purity: A high-resolution HPLC method, preferably using a different column and mobile phase from the intended final analytical method, should be used to determine the presence of any related impurities. A purity value of ≥98% is typically required for a reference standard.[5]

  • Water Content: Karl Fischer titration is the standard method for determining the water content.

  • Residual Solvents: Gas Chromatography with Headspace analysis (HS-GC) is used to quantify any residual solvents from the synthesis and purification process.[2]

  • Inorganic Impurities: Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a test for residue on ignition can determine the level of non-volatile inorganic impurities.[2]

The final assigned Assay Value of the reference standard is determined by a mass balance calculation, subtracting the percentages of all identified impurities (organic, water, residual solvents, inorganic) from 100%.

Parameter Recommended Technique Typical Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, HRMS, IRSpectrum conforms to the structure of this compound.
Chromatographic Purity HPLC-UV≥ 98.0%
Water Content Karl Fischer TitrationReport Value (typically ≤ 1.0%)
Residual Solvents HS-GCComplies with ICH Q3C limits
Inorganic Impurities Residue on Ignition / ICP-MSReport Value (typically ≤ 0.1%)
Assay (by Mass Balance) CalculationReport Value (e.g., 99.5% on as-is basis)
Table 1: Example Qualification Parameters for the Reference Standard.

The entire qualification process should be documented in a comprehensive Certificate of Analysis (CoA), which serves as the official record of the standard's quality.[1]

Application Protocols

The primary application of this reference standard is in the chromatographic analysis of Rebamipide to identify and quantify impurities.

Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for reliable quantitative results.

Protocol 3.1.1: Preparation of a Stock Standard Solution (e.g., 100 µg/mL)

  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL Class A volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 70 mL of a suitable diluent (e.g., Methanol or a mixture of Acetonitrile and water). Sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature. Dilute to the 100 mL mark with the diluent. Mix thoroughly by inverting the flask multiple times.

  • Calculation: Calculate the exact concentration of the stock solution, correcting for the purity/assay value stated on the Certificate of Analysis.

    • Corrected Concentration (µg/mL) = (Weight in mg / 100 mL) * (Assay / 100) * 1000

  • Storage: Store the stock solution in a well-sealed, light-protected container at a specified temperature (e.g., 2-8 °C). The stability of the solution should be established through a stability study.

Protocol 3.1.2: Preparation of Working and Calibration Solutions

Working standards and a series of calibration standards for linearity assessment can be prepared by serial dilution of the stock solution using the same diluent.

G cluster_prep Standard Solution Preparation Workflow cluster_use Application weigh 1. Accurately Weigh Reference Standard dissolve 2. Dissolve in Diluent (e.g., Methanol) weigh->dissolve dilute 3. Dilute to Volume in Volumetric Flask dissolve->dilute calculate 4. Calculate Corrected Concentration (Assay Adjusted) dilute->calculate stock Stock Solution (e.g., 100 µg/mL) calculate->stock working Working Standard (for Identification) stock->working calibration Calibration Curve Standards (for Quantification) stock->calibration

Caption: Workflow for preparing standard solutions.

HPLC Method for Impurity Profiling of Rebamipide

This section outlines a representative Reverse-Phase HPLC (RP-HPLC) method for the separation of Rebamipide from its impurities, including this compound. This method is a template and must be validated according to ICH Q2(R1) guidelines before routine use.[9][10]

Protocol 3.2.1: HPLC System and Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Phenomenex)
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH adjusted to 6.8 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm[11]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Table 2: Example HPLC Conditions for Rebamipide Impurity Profiling.

Protocol 3.2.2: System Suitability

Before sample analysis, the performance of the chromatographic system must be verified.

  • Prepare a System Suitability Solution: Create a solution containing Rebamipide (e.g., 100 µg/mL) and a known concentration of this compound (e.g., 1 µg/mL).

  • Inject: Make five replicate injections of the system suitability solution.

  • Evaluate Parameters:

    • Tailing Factor: The tailing factor for the Rebamipide and impurity peaks should be ≤ 2.0.

    • Theoretical Plates: The plate count for the Rebamipide peak should be ≥ 2000.

    • Resolution: The resolution between the Rebamipide peak and the impurity peak should be ≥ 2.0.

    • Precision: The relative standard deviation (%RSD) for the peak areas of the replicate injections should be ≤ 2.0%.

Protocol 3.2.3: Sample Analysis and Quantification

  • Sample Preparation: Prepare the Rebamipide test sample (API or formulation) in the diluent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Run: Inject a blank (diluent), the reference standard solution (for identification by retention time), the sample solution, and a bracketing standard.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.

  • Quantification: Calculate the amount of the impurity in the sample using the peak area response from the calibration curve or by external standard comparison.

Caption: HPLC analysis workflow for impurity profiling.

Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of the reference standard.

  • Storage: The solid reference standard should be stored in its original, tightly sealed container, protected from light and moisture. Recommended storage is typically at 2-8 °C, unless otherwise specified on the label.

  • Handling: Use calibrated balances and Class A glassware. Avoid cross-contamination. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Requalification: Reference standards should be periodically re-qualified to ensure their purity and fitness for use have not diminished over time.[12] The requalification interval depends on the stability of the compound and should be supported by stability data.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate quality assessment of Rebamipide. By following the principles of standard qualification outlined by pharmacopeias and regulatory bodies, and by implementing robust, validated analytical methods, researchers and QC analysts can ensure the reliability of their data. The protocols provided in this application note serve as a detailed guide to facilitate the effective integration of this reference standard into pharmaceutical development and quality control workflows, ultimately contributing to the safety and efficacy of the final medicinal product.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating a Novel Quinolone Analog

The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new antibacterial agents.[1] Quinolones are a clinically significant class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][3][4] This mechanism, targeting fundamental bacterial processes, has made them a cornerstone of antibacterial therapy.[5]

This document provides a detailed guide for the in vitro evaluation of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid (CAS 681806-75-7), a novel compound featuring the core 2-quinolone scaffold.[6][7][8] While the antibacterial potential of this specific molecule is yet to be fully characterized, its structural similarity to known quinolone antibiotics provides a strong rationale for its investigation.[9][10] The protocols herein are designed to establish its spectrum of activity and potency against a panel of clinically relevant bacterial strains.

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro, while the MBC is the lowest concentration that results in microbial death.[1] These parameters are fundamental in the preclinical assessment of a potential new antibiotic.

Mechanism of Action: The Quinolone Core

Quinolone antibiotics function by forming a ternary complex with the bacterial type II topoisomerase (either DNA gyrase or topoisomerase IV) and the bacterial DNA.[4] This complex stabilizes the transient double-stranded breaks created by the enzymes during DNA supercoiling and decatenation, respectively.[2][11] The inhibition of the DNA re-ligation step leads to an accumulation of these breaks, ultimately triggering the SOS response and other DNA repair pathways, which, if overwhelmed, result in cell death.[2] The bactericidal nature of quinolones is a direct consequence of converting these essential enzymes into cellular toxins.[2][11]

Below is a conceptual diagram illustrating the established mechanism of action for quinolone antibiotics, which provides the theoretical framework for testing this compound.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone Cleavage_Complex Ternary Complex (Enzyme-DNA-Quinolone) Quinolone->Cleavage_Complex Stabilizes DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase_Topo_IV->Relaxed_DNA Normal Function (Re-ligation) DNA_Gyrase_Topo_IV->Cleavage_Complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase_Topo_IV Binds DSB Double-Strand Breaks Cleavage_Complex->DSB Inhibits Re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death Accumulation

Caption: Conceptual mechanism of quinolone action.

Experimental Protocols

The following protocols are based on widely accepted methodologies for antimicrobial susceptibility testing.[12][13][14] Adherence to these standardized procedures is crucial for generating reproducible and comparable data.

I. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantitative MIC determination.[13][15]

A. Materials and Reagents:

  • This compound (herein referred to as "test compound")

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Positive control antibiotic (e.g., Ciprofloxacin, Levofloxacin)[15][16]

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

B. Step-by-Step Protocol:

  • Preparation of Test Compound Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Ensure complete solubilization. Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Controls:

      • Growth Control: Wells containing CAMHB and bacterial inoculum (no compound).

      • Sterility Control: Wells containing CAMHB only.

      • Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) undergoing serial dilution.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14]

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).[14] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Standardized Bacterial Suspension (5x10^5 CFU/mL) A->D B Prepare Compound Stock Solution C Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate B->C C->D E Incubate at 37°C for 16-20 hours D->E F Visually Inspect for Growth (Turbidity) Determine Lowest Concentration with No Growth E->F G MIC Value F->G

Caption: Workflow for Broth Microdilution MIC Assay.

II. Determination of Minimum Bactericidal Concentration (MBC)

This assay is a follow-up to the MIC test to determine if the compound is bactericidal or bacteriostatic.

A. Materials and Reagents:

  • Microtiter plate from the completed MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35-37°C)

B. Step-by-Step Protocol:

  • Subculturing from MIC Plate: Following MIC determination, select the wells showing no visible growth (i.e., at and above the MIC).

  • Plating: Aspirate a 10-100 µL aliquot from each of these clear wells.

  • Spread Plating: Spread the aliquot evenly onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[17] This is typically observed as no growth or the growth of only one or two colonies on the agar plate.

Data Presentation

Quantitative data should be summarized in a clear and concise table for easy comparison across different bacterial strains.

Table 1: Hypothetical In Vitro Activity of this compound

Bacterial StrainGram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of CiprofloxacinMBC (µg/mL) of Test Compound
Staphylococcus aureus ATCC 29213Positive[Insert Data][Insert Data][Insert Data]
Escherichia coli ATCC 25922Negative[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa ATCC 27853Negative[Insert Data][Insert Data][Insert Data]
Methicillin-Resistant S. aureus (MRSA)Positive[Insert Data][Insert Data][Insert Data]

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following quality control measures are essential:

  • Strain Purity: Always use fresh, pure cultures of the recommended ATCC quality control strains.

  • Inoculum Standardization: The accuracy of the MIC is highly dependent on the final inoculum concentration. The use of a McFarland standard and subsequent dilution must be performed with precision.

  • Control Performance: The MIC of the positive control antibiotic (e.g., Ciprofloxacin) must fall within the expected range for the specific quality control strain used. This validates the testing conditions and reagents.

  • Sterility and Growth Controls: The sterility control well must remain clear, and the growth control well must show robust turbidity, confirming the viability of the inoculum and the absence of contamination.

Conclusion and Future Directions

These protocols provide a foundational framework for the initial in vitro characterization of this compound. The data generated will establish its antibacterial spectrum and potency. Promising results from these assays would warrant further investigation, including time-kill kinetic studies, evaluation against a broader panel of clinical isolates (including resistant strains), and assessment of its potential for resistance development.[1] Ultimately, a comprehensive understanding of its in vitro profile is the critical first step in the long journey of antibiotic drug development.

References

Developing Anticancer Agents from 2-Quinolone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 2-Quinolone Scaffold

The 2-quinolone structural motif is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Within the realm of oncology, derivatives of 2-quinolone have emerged as a promising class of compounds, exhibiting potent cytotoxic and cytostatic effects against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics and cell cycle arrest to the induction of apoptosis and inhibition of key signaling pathways.[1][4] This versatility, coupled with their synthetic tractability, makes 2-quinolone derivatives a fertile ground for the development of novel anticancer therapeutics.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key methodologies and protocols for the synthesis, characterization, and preclinical evaluation of 2-quinolone derivatives as potential anticancer agents. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for investigators seeking to explore the therapeutic potential of this important class of molecules.

Part 1: Synthesis and Characterization of 4-Phenyl-2-Quinolone Derivatives

A common and effective strategy for synthesizing 4-phenyl-2-quinolone derivatives is through a Knorr-type cyclization of β-ketoanilides. This multi-step synthesis is a reliable method for generating a diverse library of substituted 2-quinolone compounds for screening.

Protocol 1: Synthesis of a Representative 4-Phenyl-2-Quinolone Derivative

This protocol details the synthesis of a generic 4-phenyl-2-quinolone derivative, which can be adapted by using various substituted acetophenones and anilines to create a library of analogs.

Step 1: Synthesis of the β-ketoester Intermediate

  • To a solution of an appropriate substituted acetophenone (1.0 eq) in a suitable solvent such as toluene, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) portion-wise at 0°C.

  • Add diethyl carbonate (1.1 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired β-ketoester.

Step 2: Synthesis of the β-ketoanilide Intermediate

  • Dissolve the purified β-ketoester (1.0 eq) and a substituted aniline (1.0 eq) in toluene.

  • Heat the mixture to reflux overnight.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold toluene.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the β-ketoanilide.

Step 3: Knorr Cyclization to the 4-Phenyl-2-Quinolone

  • Add the β-ketoanilide (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the anilide).

  • Heat the mixture to 120-140°C for 1-3 hours.

  • Monitor the reaction by TLC.

  • Pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude 4-phenyl-2-quinolone derivative.

Purification and Characterization
  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[5][6][7][8][9]

  • Characterization: The structure and purity of the final compound should be confirmed by a combination of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure. Characteristic signals include the NH proton of the 2-quinolone ring (typically δ 11.5-12.0 ppm) and the C3-H proton (typically δ 5.8-6.4 ppm).[4]

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretching vibrations.[10]

    • Melting Point (mp): To assess the purity of the compound.

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of 2-quinolone derivatives has been synthesized and characterized, the next critical step is to evaluate their anticancer activity in vitro. A panel of well-characterized cancer cell lines should be used to assess the potency and selectivity of the compounds.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • 96-well plates

  • Test compounds (2-quinolone derivatives) dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Representative Anticancer Activity of 2-Quinolone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5a HCT-116 (Colon)1.89[4]
HepG2 (Liver)4.05[4]
5b MCF-7 (Breast)8.48[4]
10e COLO 205 (Colon)0.06[1]
A549 (Lung)0.27[1]
11e COLO 205 (Colon)0.05[1]
IVg A549 (Lung)0.0298[11][12]
MDA-MB-231 (Breast)0.0338[11][12]
JH62 A549 (Lung)15[13]

Part 3: Mechanistic Studies

Understanding the mechanism of action of lead compounds is crucial for their further development. 2-quinolone derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Include untreated cells as a negative control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Protocol 5: Tubulin Polymerization Inhibition Assay

Many 2-quinolone derivatives exert their anticancer effects by disrupting microtubule dynamics. This in vitro assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., G-PEM buffer containing GTP)

  • Test compound and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation: Prepare the tubulin solution in polymerization buffer on ice. Prepare serial dilutions of the test compound.

  • Reaction Initiation: In a pre-warmed 96-well plate at 37°C, add the test compound dilutions, controls, and the tubulin solution.

  • Measurement: Immediately begin recording the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.

Visualizing the Workflow and Mechanisms

To better illustrate the interconnectedness of the protocols and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of 2-Quinolone Derivatives purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity Lead Compounds apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle tubulin Tubulin Polymerization Assay cytotoxicity->tubulin xenograft Xenograft Model apoptosis->xenograft Promising Candidate cell_cycle->xenograft tubulin->xenograft

Caption: Experimental workflow for developing 2-quinolone anticancer agents.

mechanism_of_action cluster_cell Cancer Cell quinolone 2-Quinolone Derivative tubulin Tubulin quinolone->tubulin Inhibits microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Arrest apoptosis Apoptosis g2m_arrest->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Mechanism of action for tubulin-targeting 2-quinolone derivatives.

Part 4: In Vivo Preclinical Evaluation

Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system. Human tumor xenograft models in immunodeficient mice are a standard for this purpose.

Protocol 6: Human Tumor Xenograft Model

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (the one most sensitive to the test compound in vitro)

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Positive control drug (e.g., paclitaxel)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

  • Drug Administration: Administer the test compound and controls according to a predetermined schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The 2-quinolone scaffold represents a highly valuable starting point for the development of novel anticancer agents. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, and in vivo testing of 2-quinolone derivatives. By employing these methodologies, researchers can systematically explore the structure-activity relationships of this compound class and identify promising lead candidates for further preclinical and clinical development. The ultimate goal is to translate the therapeutic potential of 2-quinolone derivatives into effective and safe treatments for cancer patients.

References

Application Note: A Comprehensive Framework for Investigating EGFR Inhibition with Novel Quinolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in-vitro characterization of novel quinolin-2-one derivatives as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, and its dysregulation is a well-established driver of tumorigenesis in a variety of cancers.[1][2][3] Consequently, EGFR has become a critical target for therapeutic intervention.[4][5] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the receptor's catalytic site have shown significant clinical success.[4][6][7] This application note provides a comprehensive, methodology-driven guide for researchers engaged in the discovery and validation of novel EGFR inhibitors, with a specific focus on the promising quinolin-2-one chemical scaffold. We present a logical, multi-tiered workflow, beginning with foundational biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to assess on-target effects and antiproliferative activity in a physiological context. Each protocol is detailed with step-by-step instructions, the scientific rationale behind critical steps, and methods for robust data analysis. This guide is designed to equip researchers in oncology and drug development with the necessary tools to rigorously evaluate candidate compounds and accelerate the progression of next-generation cancer therapeutics.

The EGFR Signaling Pathway: A Key Oncogenic Driver

Understanding the mechanism of EGFR activation is fundamental to designing and evaluating its inhibitors. EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands like Epidermal Growth Factor (EGF), undergoes a conformational change.[3][8] This triggers receptor dimerization (either with another EGFR molecule, forming a homodimer, or with other ErbB family members like HER2, forming a heterodimer) and subsequent activation of its intracellular kinase domain.[6][9] This activation leads to the autophosphorylation of specific tyrosine residues on the C-terminal tail of the receptor.[6]

These newly phosphorylated sites act as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways critical for cell function.[3] Two of the most prominent oncogenic pathways are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily responsible for regulating gene transcription that drives cell proliferation, differentiation, and migration.[9][10]

  • PI3K-AKT-mTOR Pathway: A central regulator of cell survival, growth, and metabolism, often acting to inhibit apoptosis (programmed cell death).[1][9]

In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive, ligand-independent signaling that fuels uncontrolled cell proliferation and survival.[1][2][10]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (Inactive Monomer) EGF->EGFR Binding EGFR_dimer Active Dimer (Autophosphorylation) EGFR->EGFR_dimer Dimerization PI3K PI3K EGFR_dimer->PI3K GRB2_SOS GRB2/SOS EGFR_dimer->GRB2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Activation Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis

Caption: The EGFR signaling cascade leading to cancer hallmarks.

Quinolin-2-one Derivatives as EGFR Tyrosine Kinase Inhibitors

The quinoline and quinolin-2-one (or 2-quinolone) scaffolds are privileged structures in medicinal chemistry, present in numerous compounds with diverse biological activities.[11][12] Several approved and investigational TKIs are based on related quinazoline and quinoline cores, highlighting their suitability for interacting with the ATP-binding pocket of kinases.[13][14][15] The mechanism of action for these small molecule inhibitors is competitive inhibition. They are designed to fit into the ATP-binding site within the EGFR kinase domain, preventing the binding of endogenous ATP.[4][7][9] This blockade prevents the autophosphorylation step, effectively shutting down the entire downstream signaling cascade and halting the oncogenic signals.[9]

Recent studies have demonstrated that novel quinolin-2-one derivatives can be synthesized to act as potent dual inhibitors of EGFR and other related kinases like HER-2, or as highly selective EGFR inhibitors.[16][17][18][19]

Experimental Workflow for Inhibitor Characterization

A systematic, tiered approach is essential for the robust characterization of novel inhibitors. This workflow ensures that resource-intensive cell-based and downstream analyses are performed only on compounds that show direct and potent activity on the purified target enzyme.

Workflow start Compound Library (Quinolin-2-one Derivatives) biochem_assay Protocol 4.1: Biochemical Kinase Assay start->biochem_assay biochem_decision Potent Inhibition? (Low nM IC50) biochem_assay->biochem_decision cell_assay Protocol 4.2: Cell-Based Proliferation Assay biochem_decision->cell_assay Yes discard Discard or Redesign biochem_decision->discard No cell_decision Antiproliferative Effect? (Low µM IC50) cell_assay->cell_decision western_assay Protocol 4.3: Western Blot for p-EGFR cell_decision->western_assay Yes cell_decision->discard No western_decision On-Target Effect? (p-EGFR Reduced) western_assay->western_decision lead_compound Lead Candidate for Further Development western_decision->lead_compound Yes western_decision->discard No

Caption: A tiered workflow for EGFR inhibitor validation.

Protocols for In Vitro Evaluation

Protocol 4.1: Biochemical EGFR Kinase Inhibition Assay
  • Purpose: To determine the direct inhibitory activity of quinolin-2-one derivatives on purified, recombinant EGFR enzyme and to calculate the half-maximal inhibitory concentration (IC50).

  • Principle: This protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[20][21] The amount of ADP produced by the kinase reaction is measured. The inhibition of EGFR by a test compound results in a decrease in ADP production, leading to a lower luminescent signal. The signal is directly proportional to kinase activity.

Materials:

  • Recombinant Human EGFR Enzyme

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[21]

  • Test Compounds (quinolin-2-one derivatives) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is appropriate, starting from 10 mM. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate wells. Include wells with DMSO only as a "no inhibitor" positive control.

  • Enzyme Preparation: Dilute the recombinant EGFR enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically but is often in the low nanogram range.[21]

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.[22] Add the enzyme to the wells containing the compounds and incubate briefly (10-15 min) at room temperature to allow for binding.

  • Start Reaction: Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.

  • Reaction Incubation: Cover the plate and incubate at room temperature for a set time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[21][23]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background signal (wells with no enzyme).

  • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the background as 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

Example Data Presentation:

Compound EGFR Kinase IC50 (nM)
Quinolin-2-one A 8.5
Quinolin-2-one B 120.3

| Erlotinib (Control) | 10.2 |

Protocol 4.2: Cell-Based Proliferation/Viability Assay
  • Purpose: To evaluate the antiproliferative effect of the candidate compounds on cancer cells whose growth is dependent on EGFR signaling.

  • Principle: This protocol uses an MTS or similar colorimetric/fluorometric assay to measure cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, and the amount of color produced is proportional to the number of viable cells. Inhibition of EGFR signaling in dependent cells leads to reduced proliferation and, thus, a weaker signal.[23]

Materials:

  • EGFR-dependent cancer cell line (e.g., A431 - epidermoid carcinoma, high EGFR expression; MCF-7 - breast cancer)[16][24]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test Compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Clear, flat-bottomed 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment: Prepare 2x serial dilutions of the test compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[23]

  • Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.[23]

  • Data Acquisition: Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of "no cell" blank wells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

  • Plot the percent viability against the logarithm of the compound concentration and determine the IC50/GI50 value using a non-linear regression curve fit.

Example Data Presentation:

Compound A431 Cell IC50 (µM) MCF-7 Cell IC50 (µM)
Quinolin-2-one A 0.52 1.15
Quinolin-2-one B 15.8 >50

| Erlotinib (Control) | 0.75 | 1.50 |

Protocol 4.3: Western Blot Analysis of EGFR Phosphorylation
  • Purpose: To confirm that the observed antiproliferative effects are due to the intended on-target inhibition of EGFR signaling within the cell.

  • Principle: Western blotting is used to detect the levels of phosphorylated EGFR (p-EGFR) relative to the total amount of EGFR protein. A potent inhibitor will decrease the p-EGFR/Total EGFR ratio in a dose-dependent manner.[25]

Materials:

  • A431 cells (or other high-EGFR expressing line)

  • Test Compounds

  • EGF

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors .

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking, as it contains phosphoproteins that can increase background.[25][26]

  • Primary Antibodies: Rabbit anti-p-EGFR (e.g., Tyr1173) and Mouse anti-total EGFR.

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed A431 cells in 6-well plates and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal EGFR activation.

  • Inhibitor Incubation: Pre-treat cells with various concentrations of the test compound (and controls) for 1-2 hours.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce robust EGFR phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state.[25]

  • Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of each sample using a BCA assay.[25]

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour.[25]

    • Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[25]

    • Wash the membrane extensively with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imager.[25]

  • Stripping and Reprobing: To normalize the p-EGFR signal, strip the membrane using a mild stripping buffer and re-probe it for total EGFR following the same immunodetection steps.[25]

Data Analysis:

  • Use imaging software to perform densitometry on the bands corresponding to p-EGFR and total EGFR.

  • Calculate the ratio of p-EGFR to total EGFR for each sample.

  • Plot the normalized ratio against the compound concentration to visualize the dose-dependent inhibition of EGFR phosphorylation.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2]. This document provides detailed application notes and validated protocols for the derivatization of a versatile starting material, 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. Designed for researchers, medicinal chemists, and drug development professionals, this guide outlines three primary synthetic avenues for generating novel compound libraries: modification of the carboxylic acid moiety, derivatization of the N-acetyl group, and potential advanced modifications of the quinolone ring. Each section explains the chemical rationale behind the chosen methodologies, offering step-by-step protocols, comparative data, and troubleshooting insights to empower the synthesis of next-generation quinolone-based therapeutics.

Introduction: The 2-Quinolone Scaffold

Quinolone derivatives have consistently demonstrated significant pharmacological potential. Their planar, bicyclic structure allows for effective interaction with various biological targets, such as DNA gyrase in bacteria and protein kinases in cancer cells[2][3][4]. The starting material, this compound, is an ideal precursor for creating diverse chemical entities. It is a non-canonical amino acid derivative that presents three distinct functional handles for chemical modification:

  • The Carboxylic Acid: A primary site for forming esters and amides, enabling the exploration of peptidomimetic structures and compounds with altered solubility and pharmacokinetic profiles.

  • The N-Acetyl Group: A stable amide that can be selectively removed to reveal a primary amine, which can then be functionalized with a wide variety of acylating agents.

  • The Quinolone Ring: A robust aromatic system that can potentially undergo further substitution reactions for advanced structural modifications.

This guide will provide detailed protocols to exploit the first two handles and discuss the potential for the third.

Strategic Overview of Synthetic Pathways

The derivatization of the parent molecule can be systematically approached through three primary strategies, each targeting a different functional group. This modular approach allows for the generation of a large, diverse library of novel compounds from a single, accessible starting material.

G cluster_0 Avenue 1: Carboxylic Acid Modification cluster_1 Avenue 2: N-Acetyl Group Modification cluster_2 Avenue 3: Quinolone Ring Modification start This compound a1 Amide Coupling start->a1 a2 Esterification start->a2 b1 N-Deacetylation start->b1 c1 Advanced C-H Functionalization start->c1 Future Work a1_out Novel Amides & Peptidomimetics a1->a1_out a2_out Novel Esters a2->a2_out b1_intermediate Free Amine Intermediate b1->b1_intermediate b2 Re-acylation b2_out Novel N-Acyl Derivatives b2->b2_out b1_intermediate->b2 c1_out Poly-substituted Analogs c1->c1_out

Figure 1: Overview of Synthetic Pathways.

Avenue 1: Derivatization of the Carboxylic Acid Moiety

The most direct modification pathway involves the activation of the carboxylic acid to form new amide or ester linkages. Amide coupling is particularly valuable for creating peptidomimetics and introducing diverse functional groups.

Synthesis of Novel Amides via Coupling Reactions

Expertise & Experience: The formation of an amide bond from a carboxylic acid and an amine requires an activating agent to convert the hydroxyl group of the acid into a better leaving group[5]. The choice of coupling reagent is critical. For routine couplings, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) is a cost-effective and efficient choice. The urea byproduct of EDC is water-soluble, simplifying purification[6]. For more challenging substrates, such as sterically hindered amines or those prone to racemization, a uronium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior. HATU forms a highly reactive OAt-active ester, leading to faster reaction times and higher yields, albeit at a higher cost[7][8].

Mechanism Insight: HATU-Mediated Coupling The reaction proceeds through a highly reactive intermediate. The base (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form the OAt-active ester. This ester is then readily attacked by the amine nucleophile to form the stable amide bond. The HOAt component is believed to accelerate the coupling step through neighboring group participation[7].

G RCOOH Quinolone-COOH ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Deprotonation Product Amide Product ActiveEster->Product Amine R'-NH2 Amine->Product Nucleophilic Attack

Figure 2: HATU Amide Coupling Mechanism.

Protocol 1A: General Amide Coupling using HATU

This protocol is recommended for achieving high yields with a broad range of amines.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 5 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally with brine[9].

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Coupling Reagent HATU (1.1 eq)High efficiency, suitable for diverse and hindered amines[8].
Base DIPEA (2.5 eq)Non-nucleophilic base to facilitate acid activation without side reactions.
Solvent Anhydrous DMFExcellent solvating properties for all reactants. Must be anhydrous.
Temperature Room TemperatureSufficient for rapid coupling with HATU.
Reaction Time 1-4 hoursTypically sufficient for full conversion; monitor by TLC/LC-MS.
Expected Yield 70-95%Dependent on the nucleophilicity and steric bulk of the amine.
Synthesis of Novel Esters via Fischer Esterification

Expertise & Experience: Esterification of the carboxylic acid can be achieved under standard Fischer conditions using an excess of the desired alcohol in the presence of a strong acid catalyst. This classic method is robust and effective for producing simple alkyl esters.

Protocol 1B: Fischer Esterification

  • Preparation: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent, >20 eq).

  • Catalyst Addition: Cool the suspension in an ice bath (0 °C) and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) or thionyl chloride (SOCl₂) (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (typically 60-80 °C) for 4-16 hours, until TLC or LC-MS indicates consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Avenue 2: Modification of the N-Acetyl Group

This strategy involves a two-step sequence: selective removal of the N-acetyl group to reveal the free amine, followed by re-acylation to introduce novel functionality. This approach dramatically expands the accessible chemical space.

Selective N-Deacetylation

Expertise & Experience: The N-acetyl group is a robust amide, and its removal often requires harsh conditions that could compromise other functional groups in the molecule. Therefore, chemoselective methods are paramount. Two mild and effective strategies are presented: enzymatic hydrolysis and chemical reduction.

  • Enzymatic Deacetylation: This is the mildest and most selective method. Acylase I from sources like Aspergillus melleus or porcine kidney specifically catalyzes the hydrolysis of N-acyl-L-amino acids under near-neutral pH and ambient temperature[9][10][11]. This biological catalyst ensures that other amide and ester bonds within the molecule remain untouched.

  • Chemical Deacetylation: For laboratories not equipped for biocatalysis, Schwartz's reagent (zirconocene hydrochloride, Cp₂ZrHCl) offers a powerful chemical alternative. It performs a chemoselective reductive cleavage of the N-acetyl group under mild, neutral conditions and is compatible with many other protecting groups[12].

Protocol 2A: Enzymatic N-Deacetylation using Acylase I

  • Preparation: Dissolve this compound in a phosphate buffer solution (e.g., 50 mM, pH 7.5). The concentration should be optimized but can start at ~10-20 mg/mL.

  • Enzyme Addition: Add Acylase I (a typical starting point is 100-500 units per gram of substrate). Some acylases may require a cofactor like CoCl₂ (add ~1 mM).

  • Reaction: Incubate the mixture at a suitable temperature (typically 30-40 °C) with gentle agitation for 24-48 hours. Monitor the formation of the free amine product, 2-Amino-3-(2-quinolon-4-yl)propionic acid, by LC-MS.

  • Work-up:

    • Once the reaction is complete, denature the enzyme by heating the solution to 80 °C for 10 minutes or by adding an organic solvent like acetonitrile.

    • Centrifuge the mixture to pellet the denatured protein.

    • Collect the supernatant. The product can often be isolated by adjusting the pH to its isoelectric point to induce precipitation, or by using ion-exchange chromatography.

Re-acylation of the Free Amine

Expertise & Experience: Once the free amine intermediate, 2-Amino-3-(2-quinolon-4-yl)propionic acid, is isolated, it can be acylated using a variety of standard reagents. The choice of reagent depends on the desired acyl group. For simple acylations, an acyl chloride or anhydride is efficient.

Protocol 2B: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This method is analogous to the synthesis of the drug Rebamipide.

  • Preparation: Dissolve the free amine intermediate (1.0 eq) in a mixture of acetone and water (e.g., 2:1 v/v).

  • Base Addition: Add a suitable base, such as K₂CO₃ (2.0 eq) or an aqueous solution of NaOH (2.2 eq), and cool the mixture in an ice bath (0 °C).

  • Acylating Agent Addition: Slowly add the desired acyl chloride (e.g., 4-chlorobenzoyl chloride, 1.1 eq), either neat or as a solution in acetone, while maintaining the temperature at 0-5 °C.

  • Reaction: Stir the reaction vigorously at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Acidify the reaction mixture with 1M HCl to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water, and then with a cold organic solvent (e.g., acetone or ether).

  • Purification: Dry the solid product under vacuum. Recrystallization can be performed if necessary.

Avenue 3: Advanced Modifications & Future Outlook

While this guide focuses on the more accessible functional handles, the quinolone ring itself offers opportunities for advanced derivatization. C-H activation and palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aromatic systems. Future work could explore reactions such as:

  • Halogenation: Introduction of bromine or iodine onto the quinolone ring to serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Direct C-H Arylation: Palladium-catalyzed reactions could directly couple aryl halides to specific positions on the quinolone core, providing a convergent route to complex biaryl structures.

These advanced methods would require careful optimization to ensure compatibility with the amino acid sidechain, but they represent a promising direction for creating highly novel and structurally complex quinolone derivatives.

References

Experimental protocol for assessing cytotoxicity of quinolone compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Multi-Parametric Approach for Assessing the In Vitro Cytotoxicity of Quinolone Compounds

Abstract

Quinolone antibiotics, while highly effective against bacterial pathogens, have been associated with adverse effects in mammalian cells, raising concerns for their therapeutic window and long-term safety. Understanding the cytotoxic profile of novel quinolone derivatives is a critical step in drug development. This guide provides a comprehensive framework for assessing quinolone-induced cytotoxicity, moving beyond single-endpoint assays to a multi-parametric strategy. We detail the underlying mechanisms of quinolone toxicity, guide the rational selection of a panel of assays, and provide field-proven, step-by-step protocols for measuring metabolic viability, membrane integrity, apoptosis induction, and oxidative stress.

Introduction: The Duality of Quinolone Action

Quinolones are a class of broad-spectrum synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] This targeted action leads to bacterial cell death. However, the structural and functional similarities between bacterial topoisomerases and their mammalian mitochondrial counterparts create a potential for off-target effects.[2][3] Studies have shown that certain quinolones can inhibit mammalian topoisomerase II, disrupt mitochondrial DNA maintenance, impair mitochondrial energy production, and induce apoptosis, particularly in cancer cell lines.[3][4][5][6]

Therefore, a robust assessment of cytotoxicity is paramount. This requires a nuanced approach that dissects the specific cellular events leading to cell death. A single assay provides only a snapshot; a panel of assays, as outlined here, delivers a more complete and mechanistically informative profile of a compound's safety. This protocol is aligned with the principles outlined in ISO 10993-5 for the biological evaluation of medical materials, which advocates for determining the biological response of mammalian cells using appropriate parameters.[7][8]

Unraveling the Mechanisms of Quinolone Cytotoxicity

Effective protocol design stems from understanding the biological target. Quinolone-induced cytotoxicity in mammalian cells is not a single event but a cascade.

  • Mitochondrial Dysfunction: Mitochondria are primary targets. Due to their evolutionary origin from bacteria, their DNA replication machinery is susceptible to quinolones.[2] Inhibition of mitochondrial topoisomerase can lead to a loss of mitochondrial DNA, decreased activity of electron transport chain complexes, a drop in the mitochondrial membrane potential, and reduced ATP production.[3][5]

  • Oxidative Stress: Impaired mitochondrial function often leads to the overproduction of reactive oxygen species (ROS).[5][9] This excess ROS can cause widespread oxidative damage to lipids, proteins, and nuclear DNA, further contributing to cell death.

  • Induction of Apoptosis: DNA damage and cellular stress trigger programmed cell death, or apoptosis. This is a controlled process orchestrated by a family of proteases called caspases.[10][11] Quinolones have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the activation of executioner caspases-3 and -7.[1][12][13]

  • Necrosis: At high concentrations or under specific conditions, severe cellular damage can lead to necrosis, a form of uncontrolled cell death characterized by the loss of plasma membrane integrity and the release of intracellular contents.[14]

The following diagram illustrates the interconnected pathways of quinolone-induced cytotoxicity.

G cluster_0 Quinolone Compound cluster_1 Cellular Targets & Primary Effects cluster_2 Downstream Consequences cluster_3 Cellular Response & Death Pathways quinolone Quinolone mito Mitochondrial Topoisomerase II Inhibition quinolone->mito nuc_topo Nuclear Topoisomerase II Inhibition quinolone->nuc_topo mito_dys Mitochondrial Dysfunction (Reduced ATP, ΔΨm Loss) mito->mito_dys dna_damage Nuclear DNA Damage nuc_topo->dna_damage ros Increased ROS Production mito_dys->ros apoptosis Caspase Activation (Apoptosis) mito_dys->apoptosis Intrinsic Pathway ros->dna_damage Oxidative Damage ros->apoptosis dna_damage->apoptosis necrosis Membrane Damage (Necrosis) apoptosis->necrosis Secondary Necrosis

Caption: Key pathways of quinolone-induced cytotoxicity.

Strategic Assay Selection

Assay TypeSpecific AssayPrincipleKey Information Gained
Metabolic Viability MTT AssayMeasures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15]Overall cell health and mitochondrial function. A primary screen for cytotoxic effects.
Membrane Integrity LDH Release AssayQuantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[16]Measures cell lysis, a hallmark of necrosis or late-stage apoptosis.
Apoptosis Caspase-Glo® 3/7 AssayA luminescent assay that measures the activity of caspases-3 and -7, key executioners of apoptosis, using a proluminescent substrate.[12][17]Specifically quantifies the induction of programmed cell death.
Oxidative Stress ROS AssayUtilizes fluorescent probes (e.g., DCFH-DA) that become fluorescent upon oxidation by reactive oxygen species.[9][18]Measures the generation of intracellular ROS, a known mechanism of quinolone toxicity.

The following workflow provides a visual overview of the experimental process.

G A 1. Cell Culture (Seed cells in 96-well plates) B 2. Compound Treatment (Apply quinolone serial dilutions) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) CASP Caspase-3/7 Assay (Apoptosis) ROS ROS Assay (Oxidative Stress) D 5. Data Acquisition (Plate Reader: Absorbance/ Fluorescence/Luminescence) MTT->D LDH->D CASP->D ROS->D E 6. Data Analysis (Normalize to controls, Calculate IC50 values) D->E F 7. Mechanistic Interpretation E->F

Caption: Experimental workflow for assessing quinolone cytotoxicity.

Experimental Design: Foundational Considerations

4.1. Cell Line Selection The choice of cell line is critical and should be guided by the intended application of the quinolone compound.

  • Standard Lines: For general screening, commonly used and well-characterized cell lines such as HEK293 (human embryonic kidney), HepG2 (human liver carcinoma), or A549 (human lung carcinoma) are suitable.[19]

  • Disease-Relevant Lines: If the compound is being developed for a specific indication, such as a urinary tract infection, using a human bladder or urothelium cell line would be more relevant.[14]

  • Primary Cells: Primary cells more closely mimic in vivo physiology but have a limited lifespan and can be more challenging to culture.[20] ATCC provides extensive guides for their culture.[21][22]

4.2. Cell Culture and Seeding Density Follow established cell culture protocols for the chosen cell line.[23][24] It is crucial to determine the optimal seeding density to ensure cells are in the exponential growth phase during the experiment. A typical starting point for a 96-well plate is between 5,000 and 10,000 cells/well.[25]

4.3. Compound Preparation and Controls

  • Stock Solution: Dissolve the quinolone compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock (e.g., 10-50 mM).

  • Serial Dilutions: Prepare serial dilutions of the compound in complete culture medium to achieve the final desired concentrations for the assay.

  • Essential Controls: A self-validating protocol requires a comprehensive set of controls on every plate.

Control TypeDescriptionPurpose
Untreated Control Cells cultured in medium only.Represents 100% cell viability or baseline activity.
Vehicle Control Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment.Ensures that the solvent itself is not causing cytotoxicity.
Positive Control Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis).Confirms that the assay system is working correctly.
Blank/Background Wells containing medium only (no cells).Used to subtract the background absorbance/fluorescence/luminescence of the medium and reagents.[26]

Detailed Experimental Protocols

5.1. Protocol 1: MTT Assay for Metabolic Viability

This protocol is adapted from standard methodologies.[26][27][28]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well clear flat-bottom plates.

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at the predetermined optimal density. Incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the quinolone compound (and controls). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Carefully aspirate the compound-containing medium. Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT solution.[26]

    • Causality Note: Serum-free medium is used because components in serum can interfere with the reduction of MTT and affect results.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Aspirate the MTT solution. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[26]

5.2. Protocol 2: LDH Release Assay for Membrane Integrity

This protocol is based on the principle of measuring LDH released from damaged cells.[29][30]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam). These kits typically contain the substrate mix, assay buffer, and a stop solution.

  • 96-well clear flat-bottom plates.

  • Lysis Buffer (e.g., 10X Triton™ X-100 provided in kits) for the maximum LDH release control.

Procedure:

  • Cell Seeding & Treatment: Prepare and treat a 96-well plate as described in steps 1 and 2 of the MTT protocol. Include an additional set of wells for the "Maximum LDH Release" control.

  • Maximum Release Control: 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells. This lyses all cells to represent 100% LDH release.[30]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[29]

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.

  • Measurement: Read the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[30]

    • Trustworthiness Note: It is crucial to use condition-specific controls for maximum LDH release if the compound causes significant growth inhibition, as the total cell number (and thus total possible LDH) will vary between treated and untreated wells.[31]

5.3. Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol uses a luminescent "add-mix-measure" format, ideal for HTS.[12][17]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar).

  • 96-well opaque-walled white plates (for luminescence).

Procedure:

  • Cell Seeding & Treatment: In a white-walled 96-well plate, seed and treat cells as described in steps 1 and 2 of the MTT protocol. The final volume in each well should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Plate Equilibration: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[17]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[10]

5.4. Protocol 4: DCFH-DA Assay for Intracellular ROS

This protocol measures general oxidative stress using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.

Materials:

  • DCFH-DA stock solution (e.g., 10 mM in DMSO).

  • H₂O₂ (Hydrogen peroxide) as a positive control.

  • 96-well opaque-walled black plates (for fluorescence).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

Procedure:

  • Cell Seeding: Seed cells in a black-walled 96-well plate and incubate for 24 hours.

  • Probe Loading: Remove the culture medium and wash the cells once with warm HBSS. Add 100 µL of working DCFH-DA solution (typically 5-10 µM in HBSS) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light, to allow the probe to enter the cells and be deacetylated.

  • Compound Treatment: Remove the DCFH-DA solution and wash the cells once with warm HBSS. Add 100 µL of medium containing the quinolone compound concentrations (and controls, including an H₂O₂ positive control).

  • Measurement: Immediately measure the fluorescence (Excitation ~485 nm, Emission ~535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader. An increase in fluorescence indicates ROS production.

Data Analysis and Interpretation

  • Background Subtraction: For each assay, subtract the average value of the blank/background wells from all other readings.

  • Normalization: Express the data as a percentage relative to the controls.

    • MTT Assay: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

    • LDH Assay: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Untreated) / (Absorbance_MaxRelease - Absorbance_Untreated)] * 100.

    • Caspase & ROS Assays: Fold Increase = (Luminescence_Sample / Luminescence_VehicleControl).

  • IC₅₀ Calculation: For the MTT assay, plot the % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value (the concentration that inhibits 50% of the metabolic activity).

  • Integrated Interpretation: Analyze the results from all assays together to build a mechanistic story.

    • High Caspase activity with low LDH release: Suggests apoptosis is the primary death mechanism.

    • High LDH release without significant Caspase activation: Suggests necrosis.

    • Early increase in ROS followed by Caspase activation and decreased MTT signal: Indicates an oxidative stress-mediated apoptotic pathway.

    • A drop in MTT signal without significant LDH or Caspase activity: May indicate cytostatic effects (inhibition of proliferation) rather than cell death, which would require further cell cycle analysis.[13]

Conclusion

Assessing the cytotoxicity of quinolone compounds requires a rigorous, multi-faceted approach. By combining assays that probe metabolic health (MTT), membrane integrity (LDH), apoptosis (Caspase-3/7), and oxidative stress (ROS), researchers can gain a comprehensive understanding of a compound's safety profile. This detailed guide provides the foundational knowledge and validated protocols necessary to generate reliable and mechanistically informative cytotoxicity data, enabling more informed decisions in the drug development pipeline.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development scientists on the incorporation of the novel amino acid, 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid, into peptide chains using solid-phase peptide synthesis (SPPS). Recognizing the growing interest in quinolone-containing peptides for their potential therapeutic properties, these notes detail the necessary preliminary steps, including the preparation of an Fmoc-protected derivative, and provide robust protocols for coupling, deprotection, and cleavage.[1][2] We address the unique challenges posed by this unnatural amino acid, such as potential steric hindrance and UV monitoring interference, offering scientifically grounded solutions and best-practice recommendations.

Introduction: The Rationale for Quinolone-Peptide Hybrids

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and demonstrating a wide range of other pharmacological activities, including anticancer properties.[2] The incorporation of quinolone moieties into peptides is a promising strategy for developing novel therapeutics with enhanced biological activity, modified pharmacokinetic profiles, and unique mechanisms of action. This compound, a derivative of alanine bearing a 2-quinolone substituent, serves as a valuable building block for this purpose. It is also recognized as a pharmaceutical intermediate and an impurity in the synthesis of Rebamipide.[3][4]

Standard solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry provides a robust and versatile platform for the assembly of such modified peptides.[5][6] This guide outlines the theoretical and practical considerations for successfully integrating this quinolone-containing amino acid into a growing peptide chain.

Preparing the Building Block: Fmoc-2-amino-3-(2-quinolon-4-yl)propionic acid

The commercially available form of the title compound possesses an N-acetyl group, which is incompatible with the iterative N-terminal deprotection and coupling cycles of Fmoc-SPPS. Therefore, the first critical step is the synthesis of the Nα-Fmoc protected analogue. This involves two conceptual stages: deacetylation of the starting material to yield the free amine, followed by the introduction of the Fmoc protecting group.

A more direct and recommended approach is to synthesize the Fmoc-protected version, herein referred to as Fmoc-Gln(4-quinolyl)-OH , from a suitable precursor.

Proposed Synthesis of Fmoc-Gln(4-quinolyl)-OH:

A plausible synthetic route involves the reaction of a protected glutamate derivative with a suitable quinolone precursor, or more commonly, the direct Fmoc protection of the corresponding free amino acid, 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid.

General Protocol for Fmoc Protection: The Fmoc group is typically installed using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic aqueous conditions.[3][7]

  • Dissolve 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid (1 equivalent) in a suitable aqueous solvent system (e.g., 10% sodium carbonate in water/dioxane).

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise while maintaining the temperature and pH.

  • Allow the reaction to stir overnight at room temperature.

  • Acidify the reaction mixture with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired Fmoc-Gln(4-quinolyl)-OH.

Solid-Phase Synthesis Protocol

The following protocol is based on standard Fmoc-SPPS methodology and has been adapted to address the specific properties of Fmoc-Gln(4-quinolyl)-OH.

Materials and Reagents
Reagent/MaterialRecommended Grade/Type
Resin Rink Amide or Wang resin (select based on desired C-terminus)
Solvents N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
Deprotection Solution 20% Piperidine in DMF (v/v)
Amino Acids Standard Fmoc-protected amino acids with acid-labile side-chain protection
Coupling Reagents HATU or HCTU (recommended for hindered couplings)
Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
Washing Solvents DMF, DCM, Isopropanol (IPA)
Cleavage Cocktail Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5) or similar
Precipitation Solvent Cold diethyl ether

SPPS Workflow Diagram

SPPS_Workflow cluster_prep Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin 1. Resin Swelling (DMF, 1h) Fmoc_Deprotect_Initial 2. Initial Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect_Initial Coupling 3. Coupling (Fmoc-AA, HATU, DIPEA in DMF) Fmoc_Deprotect_Initial->Coupling Wash1 4. Washing (DMF, DCM) Coupling->Wash1 Fmoc_Deprotect_Cycle 5. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotect_Cycle Wash2 6. Washing (DMF, DCM) Fmoc_Deprotect_Cycle->Wash2 Wash2->Coupling Repeat for each AA Final_Wash 7. Final Washing (DMF, DCM, IPA) & Drying Wash2->Final_Wash Cleavage 8. Cleavage & Deprotection (TFA Cocktail, 2-3h) Final_Wash->Cleavage Precipitation 9. Precipitation (Cold Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling and Preparation:

    • Place the resin in a suitable reaction vessel.

    • Add DMF (5-10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.

    • Drain the DMF.

    • Perform the initial N-terminal Fmoc deprotection by adding 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Coupling of Fmoc-Gln(4-quinolyl)-OH:

    • Expertise & Experience: Due to the bulky nature of the quinolone moiety, steric hindrance can impede the coupling reaction. To overcome this, we recommend using a highly efficient aminium-based coupling reagent like HATU and extending the reaction time.

    • In a separate vial, pre-activate the Fmoc-Gln(4-quinolyl)-OH (4 equivalents, 0.4 mmol) with HATU (3.9 equivalents, 0.39 mmol) and DIPEA (8 equivalents, 0.8 mmol) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult couplings, consider double coupling (repeating the step) or performing the reaction at an elevated temperature (e.g., 40-50°C) or using microwave-assisted SPPS.[3][8]

    • After coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.

  • Iterative Cycles:

    • Repeat the cycle of Fmoc deprotection (Step 1, last two points) and coupling (Steps 2 & 3) for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the resin extensively with DMF, DCM, and finally IPA, then dry the resin under vacuum.

    • Prepare a fresh cleavage cocktail (e.g., Reagent K) in a fume hood.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.

    • Trustworthiness: The choice of scavengers in the cocktail is crucial to prevent side reactions with sensitive residues like Tryptophan, Cysteine, or Methionine.[1]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate to a small volume under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the concentrated TFA solution to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Technical Considerations and Troubleshooting

Side-Chain Stability

The lactam (amide) bond within the 2-quinolone ring is generally stable under the standard conditions of Fmoc-SPPS (piperidine for deprotection and TFA for cleavage).[9] However, it is always prudent to perform initial stability tests on the Fmoc-Gln(4-quinolyl)-OH building block by exposing it to the cleavage cocktail for the intended duration and analyzing for degradation.

Interference with UV Monitoring
  • Authoritative Grounding: The Fmoc deprotection step is often monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm. However, the quinolone ring system is a potent chromophore with significant UV absorbance in the 280-350 nm range.[10][11] This overlap can interfere with or completely obscure the signal used for monitoring Fmoc deprotection.

  • Recommended Solution: Rely on qualitative tests like the Kaiser test after the coupling step to ensure reaction completion, rather than quantitative UV monitoring of the deprotection step when incorporating this amino acid.

Characterization of the Final Peptide

The identity and purity of the final quinolone-containing peptide should be confirmed using a combination of analytical techniques.

  • RP-HPLC: Used for purification and to assess the purity of the final product. A gradient of acetonitrile in water with 0.1% TFA is a standard mobile phase.[4][11]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptide, thereby verifying the successful incorporation of the 2-quinolone-4-yl-propionic acid residue.[4][11]

Caption: Post-synthesis analytical validation workflow.

Conclusion

The incorporation of this compound into peptides via SPPS is a viable and promising strategy for the development of novel peptide-based therapeutics. By preparing the appropriate Fmoc-protected building block and employing optimized coupling protocols with powerful reagents like HATU, the synthetic challenges associated with this sterically demanding amino acid can be effectively overcome. Careful consideration of analytical methods, particularly the avoidance of UV-based deprotection monitoring, is critical for success. These application notes provide a robust framework for researchers to explore the exciting chemical and biological space of quinolone-peptide hybrids.

References

Troubleshooting & Optimization

Optimizing the yield of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical guide for researchers, scientists, and drug development professionals.

Introduction

2-Acetylamino-3-(2-quinolon-4-yl)propionic acid is a key organic intermediate, often utilized in the synthesis of more complex pharmaceutical compounds, including its appearance as an impurity or metabolite of drugs like Rebamipide.[1][2] Its structure combines a quinolone core with an N-acetylated amino acid side chain. Optimizing the synthesis of this molecule is critical for ensuring high purity and yield, which are paramount in drug development and manufacturing.

This guide provides a comprehensive technical support center for the multi-step synthesis of this target compound. It is designed to serve as a resource for troubleshooting common experimental issues and optimizing reaction parameters, grounded in the principles of organic synthesis.

Reaction Pathway Overview

The synthesis of this compound is typically achieved via a two-step process analogous to the classic malonic ester synthesis for α-amino acids.[3]

  • Step 1: C-Alkylation. Diethyl acetamidomalonate (DEAM), a common glycine equivalent, is deprotonated to form a nucleophilic enolate.[4] This enolate then undergoes a nucleophilic substitution reaction with an electrophilic quinolone precursor, typically 4-(chloromethyl)quinolin-2(1H)-one.

  • Step 2: Hydrolysis & Decarboxylation. The resulting intermediate, a substituted malonic ester, is subjected to hydrolysis to convert the two ester groups into carboxylic acids. Subsequent heating in an acidic medium promotes the decarboxylation of the geminal di-acid, yielding the final N-acetylated propionic acid product.[5]

Synthetic_Pathway cluster_0 Step 1: C-Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation DEAM Diethyl Acetamidomalonate (DEAM) Enolate DEAM Enolate (Nucleophile) DEAM->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Intermediate Diethyl 2-acetamido-2-((2(1H)-quinolon-4-yl)methyl)malonate Enolate->Intermediate SN2 Attack QuinoloneCl 4-(Chloromethyl)quinolin-2(1H)-one (Electrophile) QuinoloneCl->Intermediate FinalProduct This compound Intermediate->FinalProduct Hydrolysis & Decarboxylation Reagents 1. NaOH (aq) 2. HCl (aq), Heat Reagents->FinalProduct CO2 CO2 FinalProduct->CO2 Loss of

Fig. 1: Overall synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for this synthesis? The two primary precursors are Diethyl acetamidomalonate (DEAM) and 4-(chloromethyl)quinolin-2(1H)-one . The quality and purity of these starting materials are crucial for the success of the reaction. DEAM is commercially available, but 4-(chloromethyl)quinolin-2(1H)-one often needs to be synthesized, typically from 4-hydroxyquinolin-2(1H)-one.[6]

Q2: What is the fundamental mechanism of the first step? The first step is a malonic ester synthesis, a classic carbon-carbon bond-forming reaction. A base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of DEAM, which is acidic due to the presence of two adjacent ester carbonyl groups. This creates a resonance-stabilized enolate that acts as a potent nucleophile, attacking the electrophilic carbon of the 4-(chloromethyl) group on the quinolone ring in an SN2 reaction.

Q3: Why is sodium ethoxide in ethanol a common choice of base and solvent? Using an alkoxide base that matches the alcohol portion of the ester (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction where the ester groups could be exchanged.[7] Ethanol is a suitable solvent as it readily dissolves the sodium ethoxide base and the DEAM starting material.

Q4: What are the most critical parameters to control for optimizing yield? For Step 1 (Alkylation), the critical parameters are: ensuring anhydrous (water-free) conditions to prevent base quenching, maintaining a 1:1 stoichiometry of the enolate to the alkylating agent to minimize side products, and controlling the temperature. For Step 2 (Hydrolysis/Decarboxylation), the key factors are the concentration of the acid/base, reaction temperature, and reaction time, which must be carefully monitored to ensure complete reaction without product degradation.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem Area 1: Low Yield in Alkylation Step

Q: My reaction yield is very low, or I've recovered mostly unreacted DEAM. What are the likely causes?

  • Insufficient Base or Inactive Base: The base (e.g., NaH, NaOEt) may have degraded due to moisture exposure. Ensure the use of fresh, high-quality base and strictly anhydrous reaction conditions. Water will consume the base and inhibit the formation of the required enolate.

  • Poor Quality of Alkylating Agent: The 4-(chloromethyl)quinolin-2(1H)-one precursor may be impure or degraded. Its synthesis is non-trivial, and it can be unstable. Verify its purity by NMR or LC-MS before use.

  • Incorrect Reaction Temperature: The formation of the enolate is typically done at room temperature or slightly below. The subsequent alkylation reaction may require gentle heating (reflux) to proceed at a reasonable rate. If the temperature is too low, the reaction may be impractically slow.

  • Solubility Issues: The quinolone starting material may have poor solubility in the chosen solvent (e.g., ethanol). This can limit its availability to react with the DEAM enolate. Using a co-solvent like DMF or DMSO, which have higher solvating power, can sometimes be beneficial.

Problem Area 2: Side Product Formation in Alkylation Step

Q: My crude product shows multiple spots on TLC, and the desired product is not the major component. What side reactions could be occurring?

  • Dialkylation: The mono-alkylated product still has one acidic proton on the α-carbon. If excess base or alkylating agent is present, or if the reaction conditions are too harsh, this proton can be removed, leading to a second alkylation event.[7]

    • Solution: Use a strict 1:1 stoichiometry between DEAM and the base. Add the 4-(chloromethyl)quinolin-2(1H)-one solution slowly to the pre-formed enolate to maintain a low concentration of the electrophile, favoring mono-alkylation.[8]

  • N-Alkylation: While C-alkylation is electronically favored, N-alkylation on the acetamido nitrogen or the quinolone ring nitrogen is a possibility, especially under different solvent/base conditions.[9]

    • Solution: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can favor C-alkylation. Standard NaOEt in ethanol conditions generally work well for DEAM C-alkylation.

  • Elimination (E2) Reaction: The base can potentially induce an E2 elimination reaction on the alkyl halide, though this is less likely with a primary benzylic-type halide compared to secondary or tertiary halides.[7] This would result in the formation of an exocyclic methylene quinolone derivative.

Troubleshooting_Low_Yield Start Low Yield of Alkylated Product Cause1 Check Reagent Quality Start->Cause1 Cause2 Verify Reaction Conditions Start->Cause2 Cause3 Assess Solubility Start->Cause3 Sol1a Is Base (NaH/NaOEt) fresh and handled under N2? Cause1->Sol1a Base Sol1b Is 4-(chloromethyl)quinolone pure? (Check by NMR/LCMS) Cause1->Sol1b Electrophile Sol2a Were anhydrous solvents used throughout? Cause2->Sol2a Solvent Sol2b Was temperature appropriate for enolate formation and alkylation? Cause2->Sol2b Temperature Sol3a Did reagents fully dissolve? Cause3->Sol3a Action1a Use fresh base, ensure anahydrous conditions. Sol1a->Action1a No Action1b Re-purify or re-synthesize the quinolone electrophile. Sol1b->Action1b No Action2a Dry solvents before use. Sol2a->Action2a No Action2b Optimize temperature profile. Sol2b->Action2b No Action3a Consider alternative solvent system (e.g., DMF, DMSO). Sol3a->Action3a No

Fig. 2: Troubleshooting flowchart for low yield in the alkylation step.
Problem Area 3: Issues with Hydrolysis & Decarboxylation

Q: The hydrolysis/decarboxylation step is not working. I either isolate the diester intermediate or a complex mixture of products.

  • Incomplete Hydrolysis: Saponification (hydrolysis under basic conditions) of the sterically hindered diester can be sluggish.

    • Solution: Ensure at least 2 equivalents of base (e.g., NaOH, KOH) are used. Increase the reaction time or temperature (reflux). Using a mixture of water and a co-solvent like ethanol can help with solubility.

  • Failed Decarboxylation: The decarboxylation requires heat and acidic conditions. The intermediate malonic acid (after hydrolysis and acidification) must be heated sufficiently to lose CO₂.

    • Solution: After hydrolysis and acidification to pH ~2, ensure the mixture is heated to reflux (typically 80-100 °C) for several hours. Monitor by TLC or HPLC until the starting di-acid is consumed.[5]

  • Product Degradation: The quinolone ring system can be sensitive to harsh acidic conditions and high temperatures over prolonged periods.

    • Solution: Minimize the time at high temperature once the reaction is complete. Do not use excessively strong acid concentrations. Careful monitoring is key to finding the balance between complete reaction and degradation.

Problem Area 4: Purification Challenges

Q: The final product is difficult to purify and contains persistent impurities.

  • Poor Solubility: The final product is an amino acid derivative and may exhibit zwitterionic character, leading to poor solubility in many common organic solvents but some solubility in water, especially at neutral pH.

  • Purification Strategy:

    • Acid-Base Extraction: After the reaction, the product is an acid. It can be extracted into a basic aqueous layer (e.g., NaHCO₃ solution) to separate it from neutral organic impurities. Re-acidification of the aqueous layer will then precipitate the product.

    • Recrystallization: Finding a suitable recrystallization solvent is key. Mixtures of water with polar organic solvents like ethanol, isopropanol, or acetic acid are often effective for quinolone carboxylic acids.[10][11]

    • Chromatography: While possible, column chromatography on silica gel can be challenging for acidic compounds. A mobile phase containing a small amount of acetic acid or formic acid may be required to ensure good peak shape and prevent streaking. Reversed-phase HPLC (e.g., C18) is an excellent analytical tool and can be used for preparative purification if necessary.[12]

Optimized Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood.

Protocol 1: Synthesis of Diethyl 2-acetamido-2-((2(1H)-quinolon-4-yl)methyl)malonate (Intermediate)

This protocol is based on standard malonic ester alkylation procedures.[4]

Reagent/SolventMolar Eq.MWAmount
Diethyl acetamidomalonate (DEAM)1.05217.22(calc.)
4-(chloromethyl)quinolin-2(1H)-one1.00193.62(calc.)
Sodium Ethoxide (NaOEt)1.1068.05(calc.)
Anhydrous Ethanol--(as solvent)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Add anhydrous ethanol to the flask, followed by the careful, portion-wise addition of sodium ethoxide. Stir until the base is fully dissolved.

  • Add diethyl acetamidomalonate (1.05 eq.) to the solution and stir for 30 minutes at room temperature to ensure complete formation of the enolate.

  • In a separate flask, dissolve 4-(chloromethyl)quinolin-2(1H)-one (1.0 eq.) in a minimum amount of anhydrous DMF or ethanol.

  • Add the solution of the alkylating agent dropwise to the enolate solution over 20-30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor its progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction typically takes 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude intermediate by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Final Product)

This protocol involves saponification followed by acidic workup and decarboxylation.[5]

Reagent/SolventMolar Eq.Role
Intermediate from Protocol 11.0Substrate
Sodium Hydroxide (NaOH)2.5 - 3.0Hydrolysis Base
Water/Ethanol (1:1)-Solvent
Concentrated HCl-Acidification/Decarboxylation

Procedure:

  • Dissolve the intermediate from Protocol 1 in a 1:1 mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.5 eq.) in water.

  • Heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS analysis confirms the complete disappearance of the starting diester.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Heat the acidified slurry to reflux (90-100 °C) for another 2-6 hours to effect decarboxylation. Monitor the loss of CO₂ (effervescence) and the consumption of the intermediate di-acid by TLC or LC-MS.

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Dry the product under vacuum to obtain the final this compound. Further purification can be achieved by recrystallization if necessary.

Data & Parameter Tables

Table 1: Guide to Base & Solvent Selection for Alkylation (Step 1)

BaseSolventTemperatureAdvantagesDisadvantages
NaOEt EthanolRT to RefluxClassic method; prevents transesterification.Protic solvent can sometimes lower reactivity.
NaH DMF / THF0 °C to RTStrong, non-nucleophilic base; aprotic solvent.Requires strict anhydrous technique; NaH is flammable.
K₂CO₃ Acetone / DMFRefluxMilder, safer base.Slower reaction rates; may require a phase-transfer catalyst.
Cs₂CO₃ AcetonitrileRefluxEffective for C-alkylation; easy to handle.[9]More expensive than other bases.

References

Troubleshooting low solubility of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low solubility of this compound in experimental assays. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound, with the molecular formula C₁₄H₁₄N₂O₄ and a molecular weight of 274.28 g/mol , is a quinolone derivative.[1] The quinolone structure itself presents solubility challenges.[2][3] Quinolones are known to exhibit pH-dependent solubility, often displaying a "U"-shaped profile with higher solubility in acidic and alkaline conditions and minimum solubility near neutral pH.[4] This behavior is attributed to the presence of ionizable groups. The propionic acid moiety in the target compound introduces a carboxylic acid group, while the quinolone ring system contains a nitrogen atom, both of which can be protonated or deprotonated depending on the pH of the solution.

PropertyValue/InformationSource
Molecular Formula C₁₄H₁₄N₂O₄[1]
Molecular Weight 274.28 g/mol [1]
General Class Quinolone Derivative[5][6]
Key Functional Groups Carboxylic Acid, Amide, Quinolone Ring[1]
Predicted Solubility Low aqueous solubility, particularly around neutral pH.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve this compound for creating a stock solution?

A1: For creating a high-concentration stock solution, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice for many poorly soluble compounds and is a good starting point.[7][8] N,N-dimethylformamide (DMF) can also be considered. It is crucial to first dissolve the compound completely in a minimal amount of the organic solvent before further dilution into aqueous assay buffers.[8]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how can I fix it?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit.[9] The high concentration of the organic solvent in the stock solution keeps the compound dissolved, but upon dilution into an aqueous medium, the compound's poor aqueous solubility leads to precipitation.[9]

Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.[8]

  • Optimize Co-solvent Percentage: Keep the final concentration of DMSO (or other organic co-solvents) in your assay as low as possible, typically below 1%, and ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity in cell-based assays.[9][10]

  • Use Serial Dilutions: Instead of a single large dilution step, perform serial dilutions in the assay buffer. This gradual reduction in solvent concentration can sometimes prevent rapid precipitation.[9]

  • Increase Mixing Energy: Gentle vortexing or sonication during the dilution process can help to keep the compound in solution. However, be cautious with sonication as it can potentially degrade some compounds.[8]

Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?

A3: Yes, adjusting the pH can be a very effective strategy for ionizable compounds like this one.[11][12][13] Given the presence of a carboxylic acid and a basic nitrogen in the quinolone ring, the compound's solubility is expected to be significantly influenced by pH.[2][14][15] Generally, for a compound with a carboxylic acid, increasing the pH above its pKa will deprotonate the acid, forming a more soluble carboxylate salt. Conversely, for the basic nitrogen, decreasing the pH below its pKa will protonate it, forming a more soluble salt. A systematic pH-solubility profile study is recommended to determine the optimal pH range for your specific assay conditions.

Q4: Are there any other additives I can use to enhance solubility in my assay?

A4: Yes, several solubilizing agents can be employed, particularly for in vitro assays:

  • Surfactants: Non-ionic surfactants like Tween-20, Tween-80, or Triton X-100 can be used at low concentrations (typically below their critical micelle concentration) to increase solubility.[16][17] However, be aware that surfactants can interfere with some biological assays, so their compatibility must be validated.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[11][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[9]

Troubleshooting Guide: Step-by-Step Experimental Solutions

Problem 1: Compound Precipitation in Aqueous Buffers During Assay Setup

Underlying Cause: The final concentration of the compound in the aqueous buffer exceeds its kinetic or thermodynamic solubility limit.

Troubleshooting Workflow:

G A Precipitation Observed in Assay Well B Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) A->B Immediate Check C Review Final Compound Concentration (Is it above the suspected aqueous solubility limit?) A->C Immediate Check D Perform Serial Dilution in Assay Buffer (Instead of a single large dilution step) A->D Simple Mitigation E Lower Final Compound Concentration C->E If concentration is too high F Increase Mixing Energy (Vortex/sonicate during dilution) D->F If precipitation persists J Problem Resolved E->J G Adjust Buffer pH (For ionizable compounds) F->G Formulation Modification H Use Solubilizers (e.g., Cyclodextrins, Surfactants) G->H If pH adjustment is insufficient or not possible I Formally Measure Kinetic Solubility H->I Advanced Solution I->J

Caption: Workflow for addressing compound precipitation in assays.

Detailed Protocols:

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but ensure the compound is stable at this temperature.[19]

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add a small, known amount of the compound to a fixed volume of each buffer.

  • Equilibrate the samples for a set period (e.g., 24 hours) with agitation.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility versus pH to identify the optimal pH range for your experiments.

Problem 2: Inconsistent or Non-Reproducible Assay Results

Underlying Cause: This can be due to partial precipitation of the compound, leading to variable effective concentrations in the assay wells. Low solubility can lead to underestimated activity and inaccurate structure-activity relationships (SAR).[7][9]

Troubleshooting Workflow:

G A Inconsistent Assay Results B Visually Inspect Assay Plates for Precipitation (Use a microscope if necessary) A->B Initial Check C Prepare Fresh Dilutions for Each Experiment B->C If precipitation is suspected D Optimize Dilution Protocol (e.g., direct dilution into assay media) C->D To ensure consistency E Incorporate a Surfactant or Cyclodextrin (Validate for assay compatibility) D->E If inconsistency persists F Determine Kinetic Solubility in Assay Medium E->F For a quantitative understanding G Consistent Results Achieved F->G

Caption: Workflow for troubleshooting inconsistent assay results.

Detailed Protocols:

Protocol 3: Kinetic Solubility Assay in Assay Medium

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Create an intermediate dilution plate by diluting the stock solution into your specific assay medium. For example, a 1:100 dilution to get a 100 µM solution with 1% DMSO.[9]

  • Perform serial dilutions from this intermediate solution directly in the assay medium.

  • Incubate the plate under the same conditions as your actual assay (time and temperature).

  • At various time points, measure the turbidity of each well using a plate reader (at a wavelength where the compound does not absorb, e.g., >600 nm) or by visual inspection for precipitation.[19]

  • The highest concentration that remains clear over the duration of your assay is the kinetic solubility limit. Ensure your assay concentrations are below this limit.

Protocol 4: Use of Co-solvents in Cell-Based Assays

  • Prepare a concentrated stock solution in 100% DMSO.

  • Create an intermediate dilution of the compound in your cell culture medium. The goal is to keep the final DMSO concentration as low as possible.[20][21]

  • Perform serial dilutions from this intermediate solution using the cell culture medium. This ensures that the DMSO concentration remains constant and low across all final concentrations.

  • Always include a vehicle control where the same dilution steps are performed with 100% DMSO instead of the compound stock solution.[9]

Final Recommendations

For successful and reproducible experiments with this compound, a systematic approach to solubility optimization is essential. It is highly recommended to:

  • Characterize Solubility Early: Perform preliminary solubility tests in various solvents and at different pH values to understand the compound's behavior.

  • Maintain Low Co-solvent Concentrations: In your final assay volume, especially for cell-based assays, keep the concentration of organic solvents like DMSO below 1%.[10]

  • Work Below the Solubility Limit: Determine the kinetic solubility of the compound in your specific assay medium and ensure your experimental concentrations are well below this limit.

  • Validate Additives: If using solubility enhancers like surfactants or cyclodextrins, confirm that they do not interfere with your assay readout.

By following these guidelines, you can mitigate the challenges posed by the low solubility of this compound and obtain reliable and accurate data in your research.

References

Improving the stability of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. It is designed as a central resource for troubleshooting common stability challenges encountered when handling this compound in solution. The following sections offer a series of frequently asked questions (FAQs) and detailed experimental protocols to diagnose and mitigate degradation, ensuring the integrity of your experimental outcomes. The advice herein is grounded in established principles of medicinal chemistry and formulation science, focusing on the inherent properties of the 2-quinolone and N-acetylated amino acid moieties.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. The solutions provided are based on a mechanistic understanding of the compound's potential degradation pathways.

FAQ 1: My solution of this compound is showing a progressive color change to yellow/brown. What is causing this?

Short Answer: The observed color change is likely due to oxidative degradation and/or photodecomposition of the 2-quinolone ring system, a common issue with quinolone-based compounds.

Detailed Explanation:

The 2-quinolone core is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photodegradation). This process often leads to the formation of colored N-oxide derivatives or other oxidized species. The rate of this degradation is typically accelerated by elevated temperatures and exposure to UV or even ambient light.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store all solutions under an inert gas like nitrogen or argon. This involves degassing your solvent prior to use and blanketing the headspace of your storage vessel.

  • Light Protection: Always handle the solid compound and its solutions in amber vials or by wrapping the container with aluminum foil. Minimize exposure to ambient light during experimental procedures.

  • Temperature Control: Store stock solutions at recommended temperatures (e.g., 2-8 °C or -20 °C) and allow them to equilibrate to room temperature only for the duration of the experiment. Avoid repeated freeze-thaw cycles.

  • Chelating Agents: If metal ion contamination is suspected (e.g., from buffers or glassware), consider adding a small amount (0.01-0.1%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer system.

FAQ 2: I'm observing a loss of compound potency over time in my aqueous buffer, confirmed by HPLC. What is the likely degradation mechanism?

Short Answer: The primary suspects for potency loss in an aqueous solution are hydrolysis of the N-acetylamino amide bond and potential pH-dependent degradation of the quinolone ring.

Detailed Explanation:

  • Amide Hydrolysis: The N-acetylamino group can undergo hydrolysis to yield acetic acid and the corresponding primary amine. This reaction is catalyzed by both acidic and basic conditions. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

  • pH-Dependent Degradation: The 2-quinolone ring itself can exhibit pH-dependent instability. While generally stable, extremes in pH can promote ring-opening or other degradative reactions.

Troubleshooting Workflow:

The following workflow will help you identify the cause and establish a stable formulation.

Caption: Troubleshooting workflow for potency loss.

FAQ 3: The compound is precipitating out of my aqueous buffer. How can I improve its solubility and maintain stability?

Short Answer: The limited aqueous solubility is characteristic of the planar quinolone structure. Improving solubility requires optimizing the formulation with pH adjustments and potentially the use of co-solvents.

Detailed Explanation:

This compound has both an acidic group (carboxylic acid) and a basic center. Its solubility is therefore pH-dependent and will be lowest near its isoelectric point.

  • At low pH: The carboxyl group is protonated (neutral), and the molecule carries a net positive charge, which may or may not improve solubility.

  • At high pH: The carboxyl group is deprotonated (negative), forming a salt that is typically more water-soluble.

Solubility Enhancement Strategies:

StrategyMechanismRecommended Starting PointConsiderations
pH Adjustment Ionization of the carboxylic acid to form a more soluble salt.Prepare solutions in a buffer with a pH > 8.0.High pH can accelerate amide hydrolysis. A balance must be found.
Co-solvents Reduce the polarity of the aqueous solvent, improving solubilization of hydrophobic molecules.5-20% v/v of DMSO, ethanol, or propylene glycol in the final buffer.Co-solvents can affect biological assays. Run appropriate vehicle controls.
Cyclodextrins Encapsulate the hydrophobic quinolone moiety within the cyclodextrin cavity.1-5% w/v of Hydroxypropyl-β-cyclodextrin (HP-β-CD).Can be a highly effective method for increasing solubility and stability.

Part 2: Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Liabilities

Objective: To rapidly identify the degradation pathways of the compound under stress conditions (acid, base, oxidation, heat, light) to proactively design stable formulations.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Water and Acetonitrile

  • Forced degradation vial/chamber with controlled temperature and light (e.g., photostability chamber)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock with 9 mL of 3% H₂O₂.

    • Thermal Stress: Dilute 1 mL of stock with 9 mL of water.

    • Photolytic Stress: Dilute 1 mL of stock with 9 mL of water.

    • Control: Dilute 1 mL of stock with 9 mL of water.

  • Incubation:

    • Incubate the Acid, Base, and Thermal samples at 60 °C for 24 hours.

    • Incubate the Oxidation sample at room temperature for 24 hours.

    • Expose the Photolytic sample to a light source that meets ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).

    • Keep the Control sample at 4 °C in the dark.

  • Sample Analysis:

    • After incubation, neutralize the acid and base samples.

    • Analyze all samples by a stability-indicating HPLC-UV method. An ideal method will separate the parent peak from all major degradant peaks.

    • If available, use LC-MS to obtain mass information on the degradation products.

Data Interpretation Workflow:

Caption: Workflow for forced degradation studies.

Part 3: References

  • Title: Photodegradation of quinolone antibiotics in water and corresponding antibacterial activity changes Source: Science of The Total Environment URL: --INVALID-LINK--

  • Title: Photochemical fate of quinolones in the aquatic environment: A review Source: Water Research URL: --INVALID-LINK--

  • Title: Use of EDTA and Other Chelating Agents in Pharmaceutical Formulations Source: Journal of Pharmaceutical Sciences URL: --INVALID-LINK-- (Note: A general link is provided as direct access to a specific review article might be behind a paywall. The journal is a primary source for such information.)

  • Title: Cosolvents and Cosolvency Source: Encyclopedia of Pharmaceutical Science and Technology URL: --INVALID-LINK--

  • Title: Cyclodextrins Source: Chemical Reviews URL: --INVALID-LINK-- (Note: A general link to the high-impact journal is provided.)

  • Title: ICH Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: --INVALID-LINK--

Overcoming challenges in the purification of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for overcoming challenges in the purification of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As a key intermediate and known impurity in the synthesis of Rebamipide, achieving high purity of this compound is critical for downstream applications and regulatory compliance.[1][] This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your purification workflow.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties and general purification strategies for this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the foundation of a successful purification strategy. Key characteristics include:

  • Amphoteric Nature: The molecule possesses both a carboxylic acid group (acidic) and an acetylamino group, along with the quinolone ring system which has basic nitrogen atoms. This allows for purification strategies involving pH manipulation, such as acid-base extraction and precipitation.

  • Solubility: It is sparingly soluble in water but shows increased solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[3] Its solubility in alcohol-water mixtures is a key factor for purification by recrystallization.

  • Chirality: The compound has a chiral center at the alpha-carbon of the propionic acid chain. This means it can exist as enantiomers, which may require specific chiral separation techniques if enantiomeric purity is critical.

  • UV Absorbance: The quinolone ring system is a strong chromophore, allowing for easy detection by UV-Vis spectroscopy, which is the basis for its quantification in HPLC analysis, typically around 230-280 nm.[4]

Q2: What are the most common impurities I should expect when synthesizing or handling this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. For this compound, which is a known impurity of Rebamipide, common related substances include:

  • Starting Material Carryover: Unreacted 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid or its precursors.[3]

  • Positional Isomers: If synthesized from substituted quinolones, you may encounter isomers, for example, where the propionic acid side chain is attached at a different position on the quinolone ring.

  • Hydrolysis Products: Under harsh acidic or basic conditions, the acetyl group can be hydrolyzed to yield the corresponding primary amine.

  • Ring-Opened Byproducts: The 2-quinolone ring can be susceptible to hydrolytic cleavage under strong basic conditions and elevated temperatures, leading to the formation of structurally related impurities.

  • Enantiomeric Impurities: If the synthesis is not stereospecific, the compound will exist as a racemic mixture of (R) and (S) enantiomers.

Q3: What are the primary methods for purifying this compound?

A3: The main purification techniques are:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. Solvent systems like ethanol-water or methanol-water are commonly employed.

  • Acid-Base Precipitation: By dissolving the compound in a basic aqueous solution to form the carboxylate salt and then acidifying, the purified acid can be precipitated out, leaving more soluble impurities behind.

  • Column Chromatography: For more challenging separations, especially when dealing with impurities of similar polarity, preparative High-Performance Liquid Chromatography (HPLC) using a C18 stationary phase is highly effective.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is designed to help you diagnose and resolve specific issues you may encounter during the purification process.

Recrystallization Issues

Problem 1: The compound does not crystallize upon cooling.

  • Possible Cause 1: Solution is too dilute. The concentration of the compound in the solvent may be below its saturation point even at lower temperatures.

    • Solution: Evaporate some of the solvent under reduced pressure to increase the concentration and then attempt to cool the solution again.

  • Possible Cause 2: Lack of nucleation sites. Crystallization requires an initial seed or surface to begin.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a small seed crystal of the pure compound if available.

  • Possible Cause 3: Presence of impurities that inhibit crystallization. Some impurities can interfere with the formation of a crystal lattice.

    • Solution: If the product oils out instead of crystallizing, try redissolving the oil in a minimal amount of hot solvent and adding a small amount of a non-polar "anti-solvent" (in which the compound is insoluble) dropwise until turbidity persists, then cool slowly. If this fails, a preliminary purification by column chromatography may be necessary.

Problem 2: The recrystallized product has low purity.

  • Possible Cause 1: Inappropriate solvent system. The chosen solvent may dissolve the impurities as well as the product, or the impurities may co-precipitate.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. Experiment with different solvent mixtures. For this compound, varying the ratio of ethanol to water is a good starting point.

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

Chromatographic Purification Issues

Problem 3: Poor separation of the main peak from an impurity in preparative HPLC.

  • Possible Cause 1: Inadequate mobile phase composition. The polarity of the mobile phase may not be optimal for resolving compounds with similar retention times.

    • Solution: Adjust the gradient of the mobile phase. For reversed-phase (C18) chromatography, a common mobile phase is a mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[5][6] A shallower gradient will generally improve resolution. The pH of the aqueous phase can also be adjusted to alter the ionization state and retention of the acidic compound and any ionizable impurities.

  • Possible Cause 2: Column overloading. Injecting too much sample can lead to broad, overlapping peaks.

    • Solution: Reduce the amount of sample injected onto the column. Perform a loading study to determine the maximum amount of sample that can be purified without compromising resolution.

Problem 4: The compound is not eluting from the column or shows significant peak tailing.

  • Possible Cause: Strong interaction with the stationary phase. The compound may have secondary interactions with the silica backbone of the C18 column.

    • Solution: Add a small amount of a competing agent to the mobile phase. For acidic compounds like this one, adding a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape by suppressing the ionization of residual silanol groups on the stationary phase.

III. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol-Water

This protocol is suitable for material that is already relatively pure (>90%) and aims to remove minor impurities.

  • Dissolution: In a flask, add the crude this compound. For every 1 gram of crude material, add 10 mL of ethanol. Heat the mixture with stirring on a hot plate until the solid dissolves completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Water: To the hot ethanolic solution, add deionized water dropwise with continuous stirring until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is nearing its saturation point.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold 1:1 ethanol-water, followed by a wash with cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Preparative Reversed-Phase HPLC

This method is ideal for purifying complex mixtures or for obtaining very high purity material.

  • Instrumentation: A preparative HPLC system with a gradient pump, a UV detector, and a fraction collector.

  • Column: A C18 silica gel column suitable for preparative scale (e.g., 250 x 20 mm, 5-10 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Procedure:

    • Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent, such as DMSO or methanol, to a high concentration.

    • Column Equilibration: Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 95:5 A:B) until a stable baseline is achieved.

    • Injection and Elution: Inject the sample onto the column and begin a linear gradient elution. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical scale separations.

    • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect fractions corresponding to the main peak of the desired product.

    • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm their purity. Pool the pure fractions.

    • Solvent Removal: Remove the solvent from the pooled fractions by rotary evaporation under reduced pressure.

    • Final Product Isolation: The final product may be obtained as a solid after solvent removal, or it may require lyophilization from a water/acetonitrile mixture to obtain a fluffy powder.

IV. Data Presentation and Visualization

Table 1: Solvent Selection for Recrystallization
SolventSolubility of Target CompoundSuitability for Impurity RemovalComments
WaterLowGood for polar impuritiesCan be used as an anti-solvent.
MethanolHighModerateGood for initial dissolution.
EthanolHighModerateA good balance of solvency and volatility.
AcetonitrileModerateGood for non-polar impuritiesCan be used in combination with water.
Ethyl AcetateLowGood for non-polar impuritiesMay be a good anti-solvent.
DichloromethaneLowGood for non-polar impuritiesNot ideal for recrystallization due to high volatility.
Dimethylformamide (DMF)Very HighPoorUse only if necessary for initial dissolution.
Dimethyl sulfoxide (DMSO)Very HighPoorDifficult to remove; mainly for sample preparation.

Diagrams

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization >90% Purity Prep_HPLC Preparative HPLC (C18 Column) Crude->Prep_HPLC <90% Purity or Complex Mixture Analysis Purity Analysis (Analytical HPLC) Recrystallization->Analysis Prep_HPLC->Analysis Pure_Product Pure Product (>99%) Analysis->Recrystallization Needs Further Purification Analysis->Pure_Product Purity Confirmed

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start No Crystals Form cause1 Solution too dilute? start->cause1 solution1 Concentrate solution cause1->solution1 Yes cause2 Lack of nucleation? cause1->cause2 No solution2 Scratch flask or add seed crystal cause2->solution2 Yes cause3 Impurities inhibiting crystallization? cause2->cause3 No solution3 Add anti-solvent or pre-purify by chromatography cause3->solution3 Yes

Caption: Troubleshooting guide for crystallization problems.

V. References

  • BenchChem. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride. Retrieved from --INVALID-LINK--

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. --INVALID-LINK--

  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Periodicum Biologorum, 122(3-4), 115-126. --INVALID-LINK--

  • International Journal of Pharmaceutical and Research. (2023). Brief Overview of Analytical Techniques for Rebamipide Estimation. IJRPR, 12(4), 1335-1341. --INVALID-LINK--

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. --INVALID-LINK--

  • Google Patents. (n.d.). Analytic method for related substance examination of rebamipide. (CN103076421B). Retrieved from --INVALID-LINK--

  • Indian Journal of Pharmaceutical Sciences. (2006). Development and Validation of HPLC-UV Method for the Estimation of Rebamipide in Human Plasma. Indian Journal of Pharmaceutical Sciences, 68(4), 491. --INVALID-LINK--

  • International Journal of Pharmaceutical and Allied Research. (2017). Method development and validation for the estimation of rebamipide in api form and marketed formulation. IJPAR, 6(3), 1-10. --INVALID-LINK--

  • Google Patents. (n.d.). Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography). (CN111595985B). Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). Rebamipide-impurities. Retrieved from --INVALID-LINK--

  • Abdel-Gawad, S. A., El-Dien, M. S., & El-Gowelli, H. M. (2021). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega, 6(30), 19864–19876. --INVALID-LINK--

  • New Drug Approvals. (2018, June 28). Rebamipide. Retrieved from --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 2-(4-chlorobenzoylamino)-3-(2-quinolon-3-yl)propionic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Rebamipide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride. Retrieved from --INVALID-LINK--

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). Rebamipide Impurities. Retrieved from --INVALID-LINK--

  • Springer. (2023). Rebamipide nanocrystal with improved physicomechanical properties and its assessment through bio-mimicking 3D intestinal permeability model. Retrieved from --INVALID-LINK--

  • Synocule. (2024, January 27). 2-Amino-3-(2-oxo-1,2-dihydro quinolin-4-yl)propanoic acid dihydrochloride dihydrate. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives. Retrieved from --INVALID-LINK--

  • TargetMol. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubMed. (2004). Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid. Retrieved from --INVALID-LINK--

  • University of North Texas Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). This compound (Standard). Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from --INVALID-LINK--

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethan01.l~. Retrieved from --INVALID-LINK--

  • PubMed. (1989). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from --INVALID-LINK--

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from --INVALID-LINK--

References

Technical Support Center: Method Refinement for Detecting 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions for refining your analytical methods. Drawing from established chromatographic principles and extensive field experience, this resource aims to help you troubleshoot common issues, optimize your separations, and ensure the integrity of your results.

The analytical control of impurities is a critical aspect of pharmaceutical development. For a molecule like this compound, which contains a quinolone core, potential impurities can arise from starting materials, synthetic by-products, or degradation.[1][2][3] A robust, well-characterized analytical method is paramount for ensuring product quality and safety. This guide follows a logical, question-and-answer format to directly address the specific challenges you may face.

Troubleshooting Guide: Chromatographic Issues

This section addresses common problems encountered during the HPLC/UPLC analysis of this compound and its impurities.

Question 1: I'm observing significant peak tailing for the main analyte peak. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue, especially for compounds containing amine functionalities like the quinolone nitrogen.[4][5] It can compromise peak integration and reduce resolution between the main peak and closely eluting impurities. The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase.

Probable Causes & Solutions:

  • Secondary Silanol Interactions: The quinolone nitrogen can interact with acidic silanol groups on the surface of traditional silica-based C18 columns, causing tailing.

    • Solution 1 (Column Choice): Switch to a column with advanced end-capping or a hybrid particle technology (e.g., BEH) to minimize accessible silanols.

    • Solution 2 (Mobile Phase pH): The pKa of the quinolone nitrogen will influence its ionization state. Adjusting the mobile phase pH can suppress this interaction. If the nitrogen is basic, working at a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) will ensure it is consistently protonated, minimizing secondary interactions.[6]

    • Solution 3 (Competing Base): Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

  • Column Overload: Injecting too much sample can lead to peak distortion.[7]

    • Solution: Systematically reduce the injection volume or the sample concentration until the peak shape becomes symmetrical.

  • Column Contamination/Deterioration: Accumulation of sample components or degradation of the stationary phase can create active sites that cause tailing.[4][8]

    • Solution: Implement a robust column cleaning procedure. If the problem persists, the column may be compromised and require replacement.[8]

Question 2: Two of my known impurities are co-eluting or have very poor resolution (<1.5). How can I improve their separation?

Answer:

Achieving adequate resolution is fundamental for accurate impurity quantification.[9] The goal is to manipulate the selectivity (α) of your chromatographic system. This requires a systematic approach to optimizing your method parameters.

Systematic Approach to Improving Resolution:

Parameter to AdjustScientific Rationale & Recommended Action
Gradient Slope A shallower gradient increases the separation window for analytes, often improving resolution. Action: Decrease the rate of organic solvent increase (e.g., from 1% B/min to 0.5% B/min) in the region where the critical pair elutes.
Organic Solvent Different organic solvents (e.g., acetonitrile vs. methanol) alter selectivity due to different interactions (dipole-dipole, hydrogen bonding).[6][10] Action: If using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, acetonitrile, and methanol.
Mobile Phase pH Small changes in pH can significantly impact the retention of ionizable impurities, especially if their pKa values differ. Action: Adjust the mobile phase pH in small increments (e.g., ± 0.2 units) around your current setpoint to see if selectivity improves.[11]
Column Temperature Temperature affects mobile phase viscosity and mass transfer kinetics, which can influence selectivity. Action: Evaluate column temperatures between 25°C and 50°C. Sometimes lower temperatures can enhance resolution, while higher temperatures can improve efficiency.
Stationary Phase If mobile phase optimization is insufficient, a different stationary phase chemistry may be required. Action: Consider a column with a different ligand (e.g., Phenyl-Hexyl, Cyano) which offers different selectivity mechanisms (π-π interactions) compared to a standard C18.[11]
Question 3: I am seeing unexpected "ghost peaks" in my blank injections. What is the source of this contamination?

Answer:

Ghost peaks are extraneous peaks that appear in blank or placebo injections and can interfere with the detection of low-level impurities.[5][12][13] Their source is typically contamination from the mobile phase, system carryover, or contaminated sample vials.[5][7][13]

Troubleshooting Workflow for Ghost Peaks:

G cluster_source_id Source Identification cluster_solutions Solutions start Ghost Peak Detected in Blank q1 Inject Blank (Mobile Phase A + B) directly from solvent bottles. start->q1 c1 Peak Present? q1->c1 q2 Prepare Fresh Mobile Phase using high-purity solvents & additives. Re-inject blank. c1->q2 Yes q3 Perform Strong Needle Wash. Inject Blank with a new vial. c1->q3 No c2 Peak Gone? q2->c2 sol1 Contamination is in the Mobile Phase or Additives. Use fresh, HPLC-grade reagents. c2->sol1 Yes sol4 Contamination is within the HPLC system (e.g., tubing, seals). Requires system flushing/maintenance. c2->sol4 No c3 Peak Gone? q3->c3 sol2 Issue is Carryover from previous injections. Optimize needle wash protocol. c3->sol2 Yes sol3 Contamination is from vials, caps, or sample preparation. Review handling procedures. c3->sol3 No

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding method strategy and validation.

Question 4: What is a good starting point for an HPLC method to detect impurities for this compound?

Answer:

A robust starting point for a reversed-phase HPLC method for this compound would be:

  • Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a versatile choice for initial screening.

  • Mobile Phase A: 0.1% Formic Acid or 20 mM Ammonium Acetate in water. The choice of buffer depends on the need for pH control and compatibility with mass spectrometry if used.[11][12]

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower viscosity.[6]

  • Detection Wavelength: The quinolone nucleus has strong UV absorbance.[14] Based on published spectra for similar quinolone structures, monitoring in the range of 275-340 nm is a good starting point.[14][15][16][17] An isosbestic point may be chosen if analyzing multiple components simultaneously.[18][19]

  • Gradient: A broad screening gradient, such as 5% to 95% B over 20-30 minutes, is recommended to elute all potential impurities.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30°C.

This starting method can then be systematically optimized to improve the resolution of any observed impurities.[9][20]

Question 5: How do I properly validate this impurity method according to regulatory guidelines?

Answer:

Method validation demonstrates that your analytical procedure is suitable for its intended purpose. For impurity methods, the key validation characteristics are outlined in the ICH Q2(R1) guideline.[21][22][23][24]

Key Validation Parameters for an Impurity Quantification Method:

G Validation ICH Q2(R1) Validation Specificity Linearity Range Accuracy Precision Quantitation Limit (QL) Robustness Specificity_Desc Demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix). Validation:f0->Specificity_Desc Linearity_Desc The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Validation:f1->Linearity_Desc Range_Desc The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. Validation:f2->Range_Desc Accuracy_Desc The closeness of test results obtained by the method to the true value. Assessed by spiking drug substance with known amounts of impurities. Validation:f3->Accuracy_Desc Precision_Desc {Assessed at three levels:|Repeatability (intra-assay precision) Intermediate Precision (inter-assay, different days/analysts) Reproducibility (inter-laboratory)} Validation:f4->Precision_Desc QL_Desc The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Validation:f5->QL_Desc Robustness_Desc A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C). Validation:f6->Robustness_Desc

Caption: Key validation characteristics for an impurity method as per ICH Q2(R1).

The validation protocol should be pre-defined, and all results must be documented thoroughly.[24] The extent of validation depends on the phase of development, with more rigorous validation required as the drug progresses towards commercialization.[11]

References

Technical Support Center: A Guide to Consistent Synthesis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. As a key pharmaceutical intermediate, the consistent, batch-to-batch production of this compound is paramount for successful drug development workflows.[1] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and mitigate the common challenge of batch-to-batch variability. We will delve into the critical aspects of the synthesis, from raw material qualification to final product analysis, providing field-proven insights to ensure the robustness and reproducibility of your experimental outcomes.

Troubleshooting Guide: From Inconsistent Results to Robust Synthesis

This section addresses specific issues you may encounter during your synthesis. The question-and-answer format is designed to help you quickly identify potential causes and implement effective solutions.

Q1: My synthesis resulted in a significantly lower yield compared to previous successful batches. What are the most likely causes?

A1: A sudden drop in yield is a common but multifaceted problem, often pointing to issues with reaction kinetics or reactant integrity.[2] The primary areas to investigate are the quality of your starting materials and the precise control of your reaction conditions.

  • Starting Material Integrity: The quality of your reactants is the foundation of your synthesis. Even seemingly minor variations in purity can drastically affect the outcome.[3][4]

    • Purity & Impurities: Obtain the Certificate of Analysis (CoA) for the new batch of each starting material and compare it meticulously with the CoA from a previously successful batch.[5] Pay close attention to the specified purity and the profile of any listed impurities, which could act as inhibitors or participate in side reactions.[6]

    • Degradation: Improper storage can lead to the degradation of starting materials. For instance, anilines, often used in quinolone synthesis, can oxidize over time.[7] We recommend running a simple analytical check, like an HPLC or NMR, on your starting materials before use.

  • Reaction Parameter Drift: Chemical reactions are highly sensitive to their environment. Inconsistent experimental conditions are a frequent source of variability.[8]

    • Temperature Control: Quinolone synthesis, particularly the cyclization step, can be highly temperature-dependent.[7] A deviation of even a few degrees can favor the formation of side products or lead to incomplete reactions. Ensure your reaction vessel's temperature is accurately monitored and controlled throughout the process.

    • Reaction Time: Both insufficient and excessive reaction times can be detrimental.[9] An incomplete reaction will naturally lower the yield, while prolonged times, especially at elevated temperatures, can cause product degradation.[9] If you suspect an issue, consider running a time-course study on a small scale to re-optimize the reaction duration.

The following workflow provides a systematic approach to diagnosing low-yield issues.

G start Low Yield Observed c1 Verify Starting Material Integrity start->c1 c2 Review Reaction Parameter Logs start->c2 c3 Analyze Crude Reaction Mixture start->c3 sub1_1 Compare CoAs of new vs. old batches c1->sub1_1 sub1_2 Perform QC analysis (HPLC/NMR) on starting materials c1->sub1_2 sub2_1 Check temperature logs for deviations c2->sub2_1 sub2_2 Confirm reaction time and reagent addition order c2->sub2_2 sub3_1 Use HPLC/TLC to check for unreacted starting material c3->sub3_1 sub3_2 Identify major byproducts c3->sub3_2 end_sm Root Cause: Starting Material Quality sub1_1->end_sm sub1_2->end_sm end_rp Root Cause: Reaction Parameter Drift sub2_1->end_rp sub2_2->end_rp end_chem Root Cause: Reaction Chemistry Issue sub3_1->end_chem sub3_2->end_chem

Caption: Troubleshooting workflow for low reaction yield.

Q2: My HPLC analysis shows several new or larger impurity peaks compared to my reference standard. How can I identify and mitigate these?

A2: The appearance of new impurities often points to a shift in the reaction pathway or product degradation. A systematic approach involving analytical characterization and process optimization is required.

  • Characterize the Impurities: If possible, isolate the major impurities using preparative HPLC or column chromatography. Characterize their structures using mass spectrometry (LC-MS) and NMR. Knowing the structure can provide crucial clues about their origin (e.g., an isomer, a degradation product, or a byproduct from an unexpected side reaction). The first antimicrobial quinolone was, in fact, discovered as an impurity during the synthesis of chloroquine.[10][11][12]

  • Investigate Potential Sources:

    • Side Reactions: Many synthetic routes to 2-quinolones, such as those derived from the Gould-Jacobs reaction, can have competing reaction pathways.[7] Re-evaluate your reaction conditions (temperature, solvent, catalyst) to ensure they selectively favor the desired pathway.[13]

    • Starting Material Impurities: As mentioned previously, impurities in starting materials can carry through the synthesis or react to form new byproducts.[6]

    • Product Degradation: this compound may be susceptible to degradation under certain conditions (e.g., harsh pH, high temperature, prolonged exposure to light). This is a known issue for some quinolone derivatives.[14]

  • Optimize the Purification Protocol: The target compound is quite polar due to the carboxylic acid and amide functionalities.[15] This can make purification challenging.

    • Recrystallization: This is often the most effective method for removing small amounts of structurally similar impurities. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your target compound.

    • Chromatography: If recrystallization is insufficient, chromatographic methods may be necessary. Given the compound's polarity, standard silica gel chromatography might be difficult. Consider the following alternatives:

      • Reversed-Phase Chromatography (C18): This is an excellent choice for polar compounds.[16]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a partially aqueous mobile phase and is specifically designed for highly polar compounds that show little or no retention in reversed-phase.[17]

Table 1: Critical Process Parameters and Their Potential Impact
ParameterPotential Impact of VariationRecommended Action
Starting Material Purity Introduction of reactive impurities, leading to side products.Always procure from a reliable vendor and perform in-house QC on new batches.[4][6]
Reaction Temperature Altered reaction rate and selectivity; increased byproduct formation or degradation at higher temperatures.Calibrate temperature probes regularly; use an automated reactor for precise control.[18]
Solvent Quality Presence of water or other impurities can alter reaction chemistry.Use high-purity, anhydrous solvents where necessary.
pH / Base or Acid Stoichiometry Incomplete reaction or promotion of side reactions if stoichiometry is incorrect.Calibrate pH meters; use freshly prepared solutions of acids/bases.
Reaction Time Incomplete reaction (too short) or product degradation (too long).[9]Perform a small-scale time-course study to confirm optimal reaction time for each new batch of reagents.

Q3: The physical properties (color, solubility, crystal form) of my latest batch are different, even though the purity appears high by HPLC. What could be the cause?

A3: This is a classic indicator of polymorphism. Polymorphs are different crystalline forms of the same compound.[19] While chemically identical, they can have significantly different physical properties, including:

  • Solubility and dissolution rate

  • Melting point

  • Stability

  • Bioavailability

The existence of different polymorphs is a significant concern in the pharmaceutical industry.[20] The variation is often caused by subtle changes in the final purification and isolation steps, such as the solvent used for recrystallization, the rate of cooling, or the method of drying.

Recommended Actions:

  • Analytical Confirmation: Use analytical techniques sensitive to solid-state properties to confirm polymorphism. These include:

    • Powder X-Ray Diffraction (PXRD): The most definitive method for identifying different crystal forms.

    • Differential Scanning Calorimetry (DSC): Can reveal different melting points or phase transitions for different polymorphs.

  • Control Crystallization Conditions: To produce a consistent polymorphic form, you must rigorously control the final crystallization step. Document and standardize the solvent system, cooling rate, agitation speed, and drying conditions (temperature and pressure).

Frequently Asked Questions (FAQs)

Q: What are the most critical starting materials to control for this synthesis?

A: Based on typical synthetic routes for 2-quinolones and related structures, the most critical starting materials are the aniline derivative and the β-ketoester or equivalent three-carbon component that will form the quinolone ring and the side chain.[21][22] The purity and impurity profile of these precursors will directly dictate the impurity profile of your final product.

Q: What is a robust analytical method for routine purity checks of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for analyzing quinolone derivatives.[16][23][24] A reversed-phase C18 column is typically effective.

Protocol 1: Example HPLC Method for Purity Analysis

This protocol provides a starting point; optimization may be required for your specific system and impurity profile.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 325 nm (or as determined by a UV scan of the compound).[23]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

Q: How should the final product be stored to ensure long-term stability?

A: While specific stability data for this exact molecule is not widely published, general principles for quinolone derivatives apply. They should be stored in a cool, dark, and dry place.[14] Exposure to light and moisture should be minimized. For long-term storage, keeping the material in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.

Q: Can you provide a general workflow for ensuring batch-to-batch consistency?

A: A proactive approach, often aligned with Quality by Design (QbD) principles, is the best strategy.[25] This involves understanding how raw materials and process parameters affect the final product's quality.

Caption: Proactive workflow for ensuring batch consistency.

By systematically evaluating your raw materials, precisely controlling your reaction parameters, and implementing robust purification and analytical protocols, you can effectively troubleshoot and prevent batch-to-batch variability in the synthesis of this compound.

References

Technical Support Center: Enhancing Cell Permeability of 2-Acetylamino-3-(2-quinolon-4-yl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular permeability of this compound class. Our goal is to provide expert-driven, actionable insights to help you troubleshoot common experimental hurdles and strategically optimize your molecules for improved membrane translocation.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that are likely to limit its cell permeability?

This molecule possesses two key features that present challenges for passive cell diffusion. Firstly, the propionic acid moiety contains a carboxylic acid group. At physiological pH (approx. 7.4), this group will be predominantly deprotonated and exist in its anionic carboxylate form. This negative charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to partition into and cross the lipophilic cell membrane.[1][2][3] Secondly, the quinolone core is a known pharmacophore that can be recognized by cellular efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport substrates out of the cell, thereby reducing net intracellular accumulation.[4][5]

Q2: What is the fundamental difference between the PAMPA and Caco-2 permeability assays?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free assay that measures passive transcellular diffusion only.[6][7] It uses a synthetic lipid-infused membrane to model the cell's lipid bilayer.[8] Because it lacks transporters, it provides a clean measure of a compound's intrinsic ability to diffuse across a lipid barrier based on its physicochemical properties.

The Caco-2 assay, conversely, uses a monolayer of differentiated human colon adenocarcinoma cells that form tight junctions and express a variety of transporters, including influx and efflux pumps like P-gp.[9][10] This makes it a more physiologically relevant model that can account for passive diffusion, paracellular transport (across tight junctions), and active transport mechanisms.[11]

Q3: What is a prodrug, and how can this strategy be applied to my quinolone derivative?

A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical processes.[12][13] For carboxylic acid-containing molecules like yours, the most common prodrug strategy is to mask the polar carboxyl group by converting it into an ester.[3][12][14] This esterification neutralizes the negative charge, increases lipophilicity, and enhances passive diffusion across the cell membrane.[12][15] Once inside the cell, ubiquitous esterase enzymes cleave the ester bond, releasing the active carboxylic acid parent drug.[7]

Q4: Can adjusting the pH of my assay buffer improve the measured permeability?

Yes, particularly in a PAMPA setting. According to the pH-partition hypothesis, a weakly acidic drug is more readily absorbed in its neutral, un-ionized form.[1][2] By lowering the pH of the donor compartment buffer (e.g., to pH 5.5 or 6.5), you increase the proportion of the protonated, neutral carboxylic acid species. This uncharged form has higher lipophilicity and will permeate the artificial lipid membrane more effectively than its charged counterpart.[6][16] This effect is less pronounced in cell-based assays like Caco-2, where the cell monolayer actively maintains a pH gradient, but can still be a useful diagnostic tool.

Troubleshooting Guide: Experimental Issues & Solutions

Issue 1: My compound shows very low permeability in the PAMPA assay (Papp < 1.0 x 10⁻⁶ cm/s).

This result points to a fundamental issue with the molecule's ability to passively diffuse across a lipid membrane.

  • Primary Cause: High polarity and low lipophilicity, driven by the ionized carboxylic acid group. At a standard assay pH of 7.4, the vast majority of your molecules are charged, preventing them from entering the lipid membrane.

  • Troubleshooting Workflow:

    • Verify Physicochemical Properties:

      • Action: Calculate the LogD of your compound at pH 7.4 and pH 5.5.

      • Rationale: LogD (the distribution coefficient at a specific pH) is a more accurate predictor of permeability for ionizable compounds than LogP. A low or negative LogD at pH 7.4 confirms that the ionized form predominates and is likely the cause of poor permeability.

    • Perform a pH-Dependent PAMPA Assay:

      • Action: Run the PAMPA assay with the donor compartment buffer at pH 7.4, 6.5, and 5.5, while keeping the acceptor compartment at pH 7.4.

      • Rationale: If permeability increases significantly as the donor pH decreases, it confirms that the ionization of the carboxylic acid is the primary barrier to passive diffusion.[2][6]

    • Evaluate Compound Solubility:

      • Action: Measure the solubility of your compound in the assay buffer. Check for any precipitation in the donor well during the experiment.

      • Rationale: Poor aqueous solubility can lead to an artificially low measured permeability, as the effective concentration available for permeation is lower than intended.[17] If solubility is an issue, consider reducing the test concentration or increasing the co-solvent (e.g., DMSO) percentage, ensuring it remains below levels that compromise membrane integrity (~1%).

  • Long-Term Solution:

    • Prodrug Synthesis: This is the most effective strategy. Synthesize an ester prodrug (e.g., a simple ethyl or methyl ester) to mask the carboxylic acid. The resulting neutral compound should exhibit dramatically improved PAMPA permeability.[12][15]

Issue 2: My compound has moderate-to-high permeability in PAMPA (Papp > 5.0 x 10⁻⁶ cm/s) but low permeability in the Caco-2 assay (Papp < 1.0 x 10⁻⁶ cm/s).

This discrepancy is a classic indicator of active efflux. Your compound can passively cross a lipid membrane, but it is being actively pumped out by transporters expressed on the Caco-2 cells.

  • Primary Cause: The compound is likely a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp/MDR1), which is highly expressed in Caco-2 cells.[4][10] The quinolone scaffold is frequently recognized by P-gp.

  • Troubleshooting Workflow:

    • Perform a Bidirectional Caco-2 Assay:

      • Action: Measure the permeability in both the apical-to-basolateral (A-to-B) direction and the basolateral-to-apical (B-to-A) direction. Calculate the efflux ratio (ER = Papp B-to-A / Papp A-to-B).

      • Rationale: Passive diffusion is directionally independent (ER ≈ 1). If a compound is a substrate for an apical efflux pump like P-gp, its transport out of the cell (B-to-A) will be much faster than its transport into the cell (A-to-B). An efflux ratio greater than 2 is a strong indicator of active efflux.[10]

    • Conduct the Bidirectional Assay with a P-gp Inhibitor:

      • Action: Repeat the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[18]

      • Rationale: If P-gp is responsible for the efflux, inhibiting its function will block the B-to-A transport and increase the A-to-B transport. This will cause the efflux ratio to drop significantly, approaching a value of 1. This experiment provides direct evidence of P-gp involvement.[18]

  • Long-Term Solution:

    • Structural Modification: Design new derivatives that are not recognized by P-gp. This can involve altering substituents on the quinolone ring or changing the overall conformation of the molecule to disrupt its binding to the transporter.

    • Formulation with P-gp Inhibitors: While less common for drug development, co-dosing with a P-gp inhibitor is a potential strategy, though it carries a higher risk of drug-drug interactions.

Issue 3: I am observing high variability and poor mass balance (<80%) in my Caco-2 assay results.

Poor mass balance (the sum of compound recovered from the donor, acceptor, and cell monolayer is significantly less than the initial amount) suggests that the compound is being lost during the assay.

  • Potential Causes & Solutions:

    • Compound Instability:

      • Action: Incubate the compound in the assay buffer (with and without cells) for the duration of the experiment and analyze its concentration over time.

      • Rationale: The compound may be chemically unstable at the assay pH and temperature, or it may be metabolized by enzymes present in the Caco-2 cells.[17] If metabolic instability is confirmed, consider using a different cell line with lower metabolic activity or shortening the assay incubation time.

    • Non-specific Binding:

      • Action: Use low-binding plates and assess compound binding to the plasticware.

      • Rationale: Lipophilic compounds can adsorb to the plastic surfaces of the assay plates, reducing the concentration available for transport and leading to poor recovery.

    • Intracellular Sequestration/Membrane Retention:

      • Action: After the transport experiment, lyse the Caco-2 cells and measure the amount of compound trapped within the monolayer.

      • Rationale: Highly lipophilic compounds can become "stuck" in the lipid bilayer of the cell membrane without crossing into the acceptor compartment. If intracellular accumulation is high, it explains the loss from the assay solutions and may still represent successful membrane translocation, even if the Papp value is low.

Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess passive permeability.

  • Membrane Preparation: Gently dispense 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) onto the membrane of each well of a 96-well filter donor plate.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of buffer (PBS, pH 7.4).

  • Donor Solution Preparation: Prepare a 100 µM solution of the test compound in the donor buffer (e.g., PBS, pH 7.4, 6.5, or 5.5). A co-solvent like DMSO can be used but should be kept constant and typically ≤1%.

  • Assay Assembly: Carefully place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the filter membrane contacts the acceptor solution.

  • Initiate Assay: Add 150 µL of the donor solution to each well of the donor plate.

  • Incubation: Cover the plate assembly and incubate for 4-18 hours at room temperature with gentle shaking.

  • Sample Analysis: After incubation, determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol assesses both passive permeability and active transport.

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥300 Ω·cm²), which indicates a confluent and healthy monolayer.[10]

  • Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Dosing Solution Preparation: Prepare a solution of the test compound (e.g., 10 µM) in the transport buffer.

  • Permeability Measurement (A-to-B):

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min). Replace the removed volume with fresh buffer.

  • Permeability Measurement (B-to-A):

    • Add fresh transport buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Analyze the concentration of the compound in all collected samples via LC-MS/MS.

  • Calculation: Calculate the Papp values for both A-to-B and B-to-A directions and determine the Efflux Ratio (ER).

Strategic Approaches to Enhance Permeability

Improving the cell permeability of this compound derivatives requires a multi-faceted approach targeting its inherent physicochemical liabilities.

1. Prodrug Strategy: Masking the Carboxylic Acid

As discussed, converting the carboxylic acid to an ester is a highly effective method to neutralize the charge and increase lipophilicity.

  • Example: Converting the parent acid to its ethyl ester derivative.

  • Expected Outcome: A significant increase in passive permeability (PAMPA) and potentially improved A-to-B permeability in the Caco-2 assay, provided the ester is not a stronger P-gp substrate than the parent.

2. Structural Modification: Intramolecular Hydrogen Bonding (IHB)

A more sophisticated strategy involves designing derivatives capable of forming an intramolecular hydrogen bond (IHB). This can effectively "hide" polar hydrogen bond donors and acceptors from the solvent, reducing the desolvation penalty of entering the lipid membrane and increasing apparent lipophilicity.[9][19][20][21]

  • Example: Introducing a hydrogen bond acceptor group (e.g., a methoxy group) at a sterically favorable position on the quinolone ring that can form an IHB with the N-H of the acetylamino group.

  • Expected Outcome: Improved passive permeability without the need for a prodrug approach that relies on enzymatic cleavage.

Hypothetical Data Summary

The table below illustrates the expected outcomes on permeability from applying these enhancement strategies.

Compound IDModificationPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B→A/A→B)Predicted Outcome
Parent-01 None0.50.215.2Low permeability, strong efflux
Prodrug-01 Ethyl Ester of Parent-0115.83.512.5High passive permeability, still a strong efflux substrate
IHB-01 Structural mod for IHB8.21.114.8Improved passive permeability, still an efflux substrate
Opti-01 Ethyl Ester + P-gp Mod16.512.11.8High permeability, efflux successfully mitigated
Visualizations

Workflow for Permeability Troubleshooting

G cluster_0 Initial Screening cluster_1 Diagnosis & Action cluster_2 Optimization Start Start with Parent Compound PAMPA PAMPA Assay (pH 7.4) Start->PAMPA Caco2 Caco-2 Assay (A-to-B) Start->Caco2 LowPAMPA Low PAMPA Papp? PAMPA->LowPAMPA Efflux PAMPA >> Caco-2? Caco2->Efflux LowPAMPA->Efflux No pH_PAMPA Action: pH-dependent PAMPA LowPAMPA->pH_PAMPA Yes Bidirectional Action: Bidirectional Caco-2 Efflux->Bidirectional Yes Optimized Optimized Compound: High Permeability Low Efflux Efflux->Optimized No Prodrug Strategy: Prodrug Synthesis pH_PAMPA->Prodrug Pgp_Inhibitor Action: Caco-2 with Inhibitor Bidirectional->Pgp_Inhibitor StructuralMod Strategy: Structural Modification Pgp_Inhibitor->StructuralMod StructuralMod->Optimized

Caption: A decision-tree workflow for troubleshooting permeability issues.

Factors Influencing Cell Permeability

G cluster_0 Physicochemical Properties cluster_1 Biological Factors Compound Quinolone Derivative Lipophilicity Lipophilicity (LogD) Compound->Lipophilicity Ionization Ionization (pKa vs pH) (Carboxylic Acid) Compound->Ionization HBD Hydrogen Bond Donors/Acceptors Compound->HBD IHB Intramolecular H-Bonding Compound->IHB Efflux Active Efflux (e.g., P-gp) Compound->Efflux Passive Passive Diffusion Lipophilicity->Passive Ionization->Passive HBD->Passive IHB->Passive Permeability Net Cell Permeability Passive->Permeability Efflux->Permeability

Caption: Key factors governing the net permeability of the target compounds.

References

Reducing side reactions in the synthesis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established synthetic protocols and field-proven insights, this guide provides a structured, in-depth approach to troubleshooting and optimizing your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate for various active pharmaceutical ingredients, is typically achieved via a malonic ester synthesis route. This pathway involves the alkylation of diethyl acetamidomalonate with a reactive 4-substituted-2-quinolone, followed by hydrolysis and decarboxylation. While robust, this method is prone to several side reactions that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted below. Understanding this main pathway is crucial for diagnosing deviations and identifying the origin of impurities.

Synthetic_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation 4-(Halomethyl)-2(1H)-quinolone 4-(Halomethyl)-2(1H)-quinolone Intermediate_Ester Diethyl 2-acetylamino-2- (2-quinolon-4-ylmethyl)malonate 4-(Halomethyl)-2(1H)-quinolone->Intermediate_Ester Diethyl_acetamidomalonate Diethyl acetamidomalonate Diethyl_acetamidomalonate->Intermediate_Ester Base Base (e.g., NaOEt) in Ethanol Base->Intermediate_Ester SN2 Reaction Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis & Decarboxylation Acid_or_Base_Heat Acid or Base, Heat Acid_or_Base_Heat->Final_Product

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental problems. Each issue is analyzed for its probable causes, followed by actionable solutions grounded in chemical principles.

Issue 1: Low Yield of the Alkylated Intermediate (Diethyl 2-acetylamino-2-(2-quinolon-4-ylmethyl)malonate)

Question: My TLC analysis after the alkylation step shows a significant amount of unreacted diethyl acetamidomalonate and 4-(halomethyl)-2(1H)-quinolone. What are the likely causes and how can I improve the conversion?

Probable Causes & Solutions:

  • Incomplete Deprotonation of Diethyl Acetamidomalonate: The reaction proceeds via the enolate of the malonic ester. Incomplete deprotonation results in a low concentration of the active nucleophile.

    • Solution: Ensure the base used is sufficiently strong and anhydrous. Sodium ethoxide (NaOEt) in absolute ethanol is a standard choice. The base must match the ester groups to prevent transesterification.[1][2] Use at least one full equivalent of the base. For sluggish reactions, a slight excess (1.1 equivalents) may be beneficial.

  • Poor Quality of Reagents or Solvents: Moisture is detrimental. It will quench the enolate and can also react with the starting halide.

    • Solution: Use freshly dried, anhydrous solvents (e.g., absolute ethanol). Ensure your base (e.g., sodium ethoxide) has been properly prepared and stored under inert conditions.

  • Insufficient Reaction Time or Temperature: The SN2 reaction may be slow.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gently heating the mixture to reflux.[3]

  • Low Reactivity of the Halide: The reactivity of the 4-(halomethyl)-2(1H)-quinolone is critical. Iodides are more reactive than bromides, which are more reactive than chlorides.

    • Solution: If using the chloro-derivative, consider converting it to the more reactive bromo- or iodo-derivative. This can be achieved via a Finkelstein reaction.

Issue 2: Presence of a Major, Less Polar Impurity in the Alkylation Step

Question: I've isolated my alkylated intermediate, but NMR analysis shows a significant byproduct. The mass spectrum suggests the addition of two quinolone moieties to the malonic ester. What is this impurity and how can I prevent it?

Probable Cause & Solution:

This impurity is almost certainly the dialkylated product . The mono-alkylated product still has one acidic proton on the α-carbon, which can be deprotonated by the base to form a new enolate that reacts with a second molecule of the 4-(halomethyl)-2(1H)-quinolone.[2][4]

  • Primary Solution: The most effective strategy to minimize dialkylation is to use an excess of the nucleophile.[4][5]

    • Actionable Step: Instead of a 1:1 stoichiometry, use a 1.5 to 2-fold excess of diethyl acetamidomalonate relative to the 4-(halomethyl)-2(1H)-quinolone. This increases the probability that the enolate will react with the starting halide rather than the mono-alkylated product.

Dialkylation_Side_Reaction Mono-alkylated_Product Mono-alkylated Intermediate Enolate_of_Mono-alkylated Enolate of Mono-alkylated Product Mono-alkylated_Product->Enolate_of_Mono-alkylated Deprotonation Base Base Base->Enolate_of_Mono-alkylated Dialkylated_Product Dialkylated Side Product Enolate_of_Mono-alkylated->Dialkylated_Product Second Alkylation (SN2) Quinolone_Halide 4-(Halomethyl)- 2(1H)-quinolone Quinolone_Halide->Dialkylated_Product

Caption: Formation of the dialkylated side product.

Issue 3: Formation of an Isomeric Byproduct (O-Alkylation)

Question: During the alkylation of the 2-quinolone, I've noticed a byproduct with the same mass as my desired product, but with different spectroscopic properties (e.g., different chemical shifts in NMR). Could this be an isomer?

Probable Cause & Solution:

Yes, this is likely an O-alkylation product . The 2-quinolone starting material exists in tautomeric equilibrium with 2-hydroxyquinoline. The resulting anion is an ambident nucleophile, meaning it can be alkylated at the nitrogen (N-alkylation) or the oxygen (O-alkylation). While N-alkylation is often the major pathway, the ratio of N- to O-alkylation can be influenced by reaction conditions.[6]

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent can influence the site of alkylation. Polar aprotic solvents like DMF can favor O-alkylation.[6] Using a protic solvent like ethanol, as is common for malonic ester synthesis, generally favors N-alkylation.

    • Counter-ion: The nature of the cation from the base can also play a role.

    • Temperature: Lowering the reaction temperature may increase the selectivity for one isomer over the other.

N_vs_O_Alkylation cluster_N N-Alkylation (Desired) cluster_O O-Alkylation (Side Reaction) N_Alkylation Desired C-Alkylation at Position 4 O_Alkylation Side reaction at Oxygen of 2-quinolone Quinolone_Anion 2-Quinolone Tautomeric Anion Quinolone_Anion->N_Alkylation C-Alkylation (Major) Quinolone_Anion->O_Alkylation O-Alkylation (Minor) Alkyl_Halide Electrophile (e.g., R-X) Alkyl_Halide->Quinolone_Anion

Caption: Competing N-alkylation and O-alkylation pathways.

Issue 4: Incomplete Hydrolysis and/or Decarboxylation

Question: After the final hydrolysis and decarboxylation step, my product is difficult to purify and appears to be a mixture containing the intermediate malonic ester or a di-acid. How can I drive the reaction to completion?

Probable Causes & Solutions:

  • Insufficient Hydrolysis: The saponification of the two ester groups may be incomplete.

    • Solution: Ensure a sufficient excess of base (e.g., NaOH or KOH) is used for saponification. Monitor the reaction by TLC until the starting ester spot has completely disappeared. Gentle heating can accelerate the hydrolysis.[7]

  • Incomplete Decarboxylation: The decarboxylation of the resulting malonic acid derivative requires heat and acidic conditions.

    • Solution: After complete hydrolysis, ensure the reaction mixture is thoroughly acidified to a pH of 1-2. Then, heat the mixture (typically to reflux) until gas evolution (CO₂) ceases. This indicates the completion of decarboxylation.[1]

  • Premature Precipitation: The product may precipitate upon acidification before decarboxylation is complete.

    • Solution: If the product precipitates upon acidification, ensure the mixture is heated sufficiently to both keep the di-acid in solution and promote decarboxylation. Using a co-solvent might be necessary in some cases.

Quantitative Data Summary

ParameterConditionExpected OutcomePotential Issue
Alkylation Stoichiometry 1.5-2.0 eq. of Malonate>85% Yield of Mono-alkylatedDialkylation
Hydrolysis 3-4 eq. NaOH, RefluxComplete disappearance of esterResidual ester impurity
Decarboxylation pH 1-2, RefluxVigorous CO₂ evolutionResidual di-acid impurity
Purity (Crude) Optimized Conditions>90% by HPLCMultiple side products

Optimized Experimental Protocol

This protocol integrates the troubleshooting advice to provide a robust starting point for the synthesis.

Step 1: Synthesis of Diethyl 2-acetylamino-2-(2-quinolon-4-ylmethyl)malonate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Add sodium metal in small portions to generate a solution of sodium ethoxide. Alternatively, use commercially available sodium ethoxide.

  • To this solution, add diethyl acetamidomalonate (1.5 equivalents). Stir for 30 minutes at room temperature to ensure complete formation of the enolate.

  • Add 4-(bromomethyl)-2(1H)-quinolone (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a slight excess of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate ester. This product can be purified by column chromatography or carried forward directly.

Step 2: Synthesis of this compound

  • Dissolve the crude intermediate ester from Step 1 in ethanol.

  • Add an aqueous solution of sodium hydroxide (3-4 equivalents).

  • Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting material (saponification).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified mixture to reflux until the evolution of CO₂ gas ceases (typically 1-3 hours).

  • Cool the mixture to room temperature. The product will precipitate.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol or ether.

  • Dry the product under vacuum to obtain this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the alkylation step? A1: Yes, but with caution. A base like sodium hydride (NaH) can be used, but it must be handled with extreme care. The key principle is that if you are using an alkoxide base, its alkyl group must match the alkyl group of the malonic ester to prevent transesterification, which would result in a mixture of ester products.[2][4]

Q2: My final product has poor solubility. How can I best purify it? A2: The final product is often a crystalline solid with limited solubility in many organic solvents. Recrystallization is the preferred method of purification. A solvent system such as aqueous ethanol, acetic acid, or DMF/water can be effective.

Q3: Is it possible to perform a one-pot synthesis from the halide to the final acid? A3: While theoretically possible, a one-pot procedure is not recommended for achieving high purity. The conditions for alkylation (basic) and decarboxylation (acidic, high temperature) are incompatible. Performing the synthesis in two distinct steps allows for better control and purification, ultimately leading to a higher quality final product.

Q4: How can I confirm the structure of my final product and rule out isomeric impurities? A4: A combination of analytical techniques is essential. ¹H and ¹³C NMR will confirm the overall structure and connectivity. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. To definitively rule out an O-alkylated isomer, techniques like 2D NMR (HMBC, HSQC) can be used to establish long-range correlations between the methylene bridge and the quinolone ring system.

References

Technical Support Center: Optimization of HPLC Parameters for Better Peak Resolution of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for improved peak resolution. The following question-and-answer format addresses common issues encountered during the analysis of this and related quinolone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Peaks

Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I rectify this?

Answer:

Peak tailing is a common issue in the HPLC analysis of quinolone derivatives.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1] this compound possesses both acidic (carboxylic acid) and weakly basic (quinolone nitrogen) functionalities, making it susceptible to interactions with residual silanol groups on silica-based columns.[3]

Underlying Causes and Solutions:

  • Silanol Interactions: Free silanol groups on the surface of C18 columns are acidic and can interact strongly with the basic sites on your analyte, leading to tailing.[3][4]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in controlling the ionization state of both the analyte and the silanol groups.[5][6][7]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the mobile phase pH (typically to a range of 2.5-3.5) suppresses the ionization of the silanol groups, minimizing their interaction with the analyte.[3][8] At this pH, the carboxylic acid group of your analyte will also be protonated, increasing its hydrophobicity and retention in reversed-phase chromatography.[7][8]

    • Action: Prepare your aqueous mobile phase with a suitable buffer (e.g., phosphate or formate) and adjust the pH to approximately 3.0 using an acid like phosphoric acid or formic acid.[9] Ensure the chosen buffer is compatible with your detector (e.g., use volatile buffers like formate for LC-MS).[10]

  • Use of an End-Capped Column:

    • Rationale: Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups, which significantly reduces the potential for secondary interactions.

    • Action: If you are using an older column, consider switching to a newer, high-quality, end-capped C18 or C8 column.

  • Incorporate a Competing Base:

    • Rationale: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3] TEA will preferentially interact with the silanols, preventing your analyte from doing so.[3]

    • Action: Add a low concentration of TEA (e.g., 0.1% v/v) to your mobile phase. Note that TEA can affect column longevity and may not be suitable for all applications, especially LC-MS.

  • Sample Overload:

    • Rationale: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.[1][3]

    • Action: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Issue 2: Inadequate Peak Resolution

Question: I am observing co-eluting peaks or peaks with very poor resolution. How can I improve the separation?

Answer:

Achieving adequate resolution is fundamental to accurate quantification. Resolution in HPLC is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[11][12] Selectivity is often the most powerful parameter to adjust for improving the separation of closely eluting peaks.[11][12]

Troubleshooting Protocol:

  • Optimize Mobile Phase Composition:

    • Rationale: Changing the organic modifier or the pH can alter the selectivity of the separation.[13] Acetonitrile and methanol have different solvent properties and can provide different selectivities for various analytes.[3]

    • Action:

      • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You can also experiment with mixtures of the two.

      • Fine-Tune pH: As your analyte has ionizable groups, slight adjustments to the mobile phase pH can significantly impact its retention relative to impurities, thereby improving selectivity.[6][7][14] It is advisable to work at a pH that is at least 2 units away from the pKa of your analyte to ensure it is in a single ionic form.[6]

  • Implement a Gradient Elution:

    • Rationale: If your sample contains compounds with a wide range of polarities, an isocratic method may not provide sufficient resolution for all peaks. A gradient elution, where the mobile phase strength is increased over time, can sharpen peaks and improve the separation of complex mixtures.[13][15][16]

    • Action: Start with a scouting gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the elution profile of your compounds.[15] Based on the results, you can then develop a more optimized, shallower gradient over the region where your peaks of interest elute.[15]

  • Adjust Column Temperature:

    • Rationale: Temperature can affect mobile phase viscosity and the kinetics of mass transfer, which in turn influences efficiency and selectivity.

    • Action: Most reversed-phase separations are performed at slightly elevated temperatures (e.g., 30-40°C) to improve peak shape and reduce backpressure.[17] Vary the column temperature in 5°C increments to see if resolution improves.

  • Change the Stationary Phase:

    • Rationale: Different stationary phases offer different retention mechanisms.[18] If a C18 column is not providing adequate selectivity, a different chemistry might be required.

    • Action: Consider a phenyl-hexyl or a polar-embedded phase column. Phenyl-hexyl columns can provide unique selectivity for aromatic compounds like your quinolone derivative due to π-π interactions.[18] For highly polar acidic molecules, a mixed-mode stationary phase with a positively charged functional group can enhance retention and selectivity.[19]

Workflow for Optimizing Resolution:

G cluster_mobile_phase Mobile Phase Optimization cluster_gradient Gradient Development cluster_column Column & Conditions start Poor Resolution Observed a1 Adjust Organic:Aqueous Ratio start->a1 a2 Switch Organic Modifier (ACN <=> MeOH) a1->a2 a3 Fine-tune pH a2->a3 b1 Run Scouting Gradient a3->b1 b2 Optimize Gradient Slope b1->b2 c1 Adjust Temperature b2->c1 c2 Change Stationary Phase c1->c2 end Resolution Optimized c2->end

Caption: Troubleshooting workflow for improving peak resolution.

Issue 3: Peak Fronting

Question: My analyte peak is fronting. What are the common causes for this?

Answer:

Peak fronting is less common than tailing but can still significantly impact the accuracy of your analysis.[1]

Common Causes and Solutions:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted, fronting peak.[3]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3] If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

  • Column Overload: While often associated with tailing, severe overload can sometimes manifest as fronting.[1]

    • Solution: As with tailing, dilute your sample and reinject to see if the peak shape improves.

  • Low Column Temperature: In some cases, operating at too low a temperature can contribute to peak fronting.[3]

    • Solution: Try increasing the column temperature to a more conventional level, such as 30°C or 35°C.

Quantitative Data Summary

The following table provides a summary of starting parameters and the expected effects of adjustments on peak resolution for this compound.

ParameterRecommended Starting ConditionAdjustmentExpected Effect on Resolution
Stationary Phase C18, 5 µm, 150 x 4.6 mmSwitch to Phenyl or Polar-Embedded PhaseMay significantly change selectivity (α)
Mobile Phase Acetonitrile/Water with BufferSwitch to MethanolChange in selectivity (α)
pH 3.0 (with phosphate or formate buffer)Increase or decrease pHSignificant change in selectivity (α)
Gradient 10-90% ACN in 20 min (Scouting)Decrease gradient slopeIncrease resolution of closely eluting peaks
Flow Rate 1.0 mL/minDecrease flow rateMay increase efficiency (N) and resolution
Temperature 30°CIncrease or decrease temperatureMay slightly alter selectivity (α) and efficiency (N)
Injection Volume 10 µLDecrease injection volumeCan improve peak shape if overloading

Experimental Protocols

Protocol 1: Scouting Gradient Run

This protocol is designed to quickly assess the retention characteristics of your analyte and any impurities.

  • Column: C18, 5 µm, 150 x 4.6 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector Wavelength: As appropriate for the quinolone chromophore (e.g., 254 nm or a more specific wavelength based on UV scan).[20]

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 95
    25.0 95
    25.1 10

    | 30.0 | 10 |

Logical Relationship of HPLC Parameters:

HPLC_Parameters cluster_conditions Instrumental Conditions MobilePhase Mobile Phase (pH, % Organic) Resolution Peak Resolution MobilePhase->Resolution affects selectivity & retention StationaryPhase Stationary Phase (C18, Phenyl, etc.) StationaryPhase->Resolution affects selectivity & retention Analyte Analyte Properties (pKa, Polarity) Analyte->MobilePhase influences choice of Analyte->StationaryPhase influences choice of FlowRate Flow Rate FlowRate->Resolution affects efficiency Temperature Temperature Temperature->Resolution affects efficiency & selectivity

References

Technical Support Center: Preserving the Integrity of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This guide provides in-depth technical support for minimizing the degradation of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid during storage. As a compound with multiple functional groups—including an amide, a carboxylic acid, and a quinolone ring system—its stability is susceptible to various environmental factors. This document, structured in a question-and-answer format, offers troubleshooting advice and preventative strategies based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical groups in this compound that are susceptible to degradation?

A1: The molecule's structure contains three primary sites vulnerable to degradation:

  • N-acetyl Amide Bond: This bond can undergo hydrolysis, particularly under acidic or basic conditions, which would cleave the acetyl group, yielding 2-amino-3-(2-quinolon-4-yl)propionic acid.

  • Quinolone Ring System: The quinolone moiety is known to be sensitive to light (photodegradation) and oxidation. UV radiation can induce dimerization or oxidation, leading to the formation of colored degradants and loss of compound integrity.

  • Carboxylic Acid Group: While generally stable, the carboxylic acid can participate in decarboxylation reactions, especially at elevated temperatures, or esterification if alcohols are present as contaminants.

Q2: What are the ideal temperature and humidity conditions for long-term storage?

A2: For optimal long-term stability of solid this compound, stringent control of temperature and humidity is crucial.

ParameterConditionRationale
Temperature -20°C or lowerReduces the rate of all potential chemical reactions, including hydrolysis and oxidation, by lowering the kinetic energy of the molecules.
Humidity <30% Relative Humidity (RH)Minimizes the presence of adsorbed water, which is a key reactant in hydrolytic degradation of the amide bond. Storage with a desiccant is highly recommended.

For short-term storage (e.g., a few weeks), refrigeration at 2-8°C may be acceptable, provided the material is in a tightly sealed container to prevent moisture condensation upon removal.

Q3: How significant is the risk of photodegradation, and how can I mitigate it?

A3: The risk is highly significant. The quinolone ring is a chromophore that absorbs UV and visible light, making it prone to photolytic degradation. This process can be complex, often involving photo-oxidation that leads to a variety of degradation products.

Mitigation Strategies:

  • Primary Packaging: Always store the compound in amber glass vials or containers that block UV and visible light transmission.

  • Secondary Packaging: Place the primary container inside a light-opaque secondary container, such as a metal can or a dark-colored box.

  • Laboratory Environment: Minimize exposure to direct sunlight and overhead fluorescent lighting during handling. Use yellow or UV-filtered light in the laboratory when working with the compound for extended periods.

Troubleshooting Guide: Common Storage Issues

Problem 1: I've observed a color change (e.g., yellowing) in my solid sample after storage.
  • Likely Cause: This is a classic indicator of degradation, most commonly due to oxidation or photodegradation of the quinolone ring system. Exposure to air (oxygen) or light, especially when combined, can generate chromophoric (colored) byproducts.

  • Troubleshooting Workflow:

    Caption: Troubleshooting color change in the sample.

Problem 2: Analytical testing (HPLC) of my stored sample shows a new, more polar peak appearing over time.
  • Likely Cause: The appearance of a more polar peak often suggests hydrolysis of the N-acetyl amide bond. The resulting primary amine (2-amino-3-(2-quinolon-4-yl)propionic acid) is more polar than the N-acetylated parent compound and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Verification Protocol:

    • Sample Preparation: Prepare a solution of the degraded sample in a suitable mobile phase.

    • LC-MS Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Mass Identification:

      • Confirm the presence of the parent compound by its expected mass-to-charge ratio (m/z).

      • Search for an ion with an m/z corresponding to the parent compound minus the mass of an acetyl group (42.04 Da). The presence of this mass confirms the identity of the hydrolytic degradant.

    • Confirmation: The presence of this new peak confirms that hydrolysis is the degradation pathway.

  • Preventative Action: This indicates moisture contamination. Review the storage and handling procedures to ensure the material is kept scrupulously dry. Use a desiccator for storage and handle the material in a glove box with a dry atmosphere if it is particularly sensitive.

Problem 3: My compound, stored in solution, is losing potency faster than expected.
  • Likely Cause: Stability in solution is almost always lower than in the solid state. The solvent provides a medium for ionization and molecular mobility, accelerating degradation reactions like hydrolysis and oxidation. The pH of the solution is a critical factor.

  • Solution Stability Workflow:

    Caption: Workflow for addressing solution instability.

Experimental Protocol: Accelerated Stability Study

To proactively assess the stability of a new batch of this compound, an accelerated stability study can be performed. This subjects the compound to stress conditions to predict long-term stability.

Objective: To identify the primary degradation pathways and determine appropriate storage conditions.

Methodology:

  • Sample Preparation: Aliquot ~5-10 mg of the solid compound into separate, appropriate containers (e.g., clear and amber glass vials).

  • Stress Conditions: Expose the aliquots to a matrix of conditions for a defined period (e.g., 2 weeks).

    • Thermal: 40°C/75% RH (ICH standard condition), 60°C.

    • Photolytic: Place a vial in a photostability chamber with controlled light exposure (ICH Q1B guideline). Keep a control sample wrapped in aluminum foil in the same chamber.

    • Hydrolytic: Prepare solutions in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions. Keep at room temperature.

    • Oxidative: Prepare a solution in 3% hydrogen peroxide. Keep at room temperature.

  • Time Points: Pull samples at T=0, T=1 week, and T=2 weeks.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV method. The method must be able to resolve the parent peak from all potential degradation products.

  • Interpretation:

    • Significant degradation under 40°C/75% RH indicates the need for refrigerated or frozen storage.

    • Degradation in the photolytic but not the control sample confirms light sensitivity.

    • The hydrolytic and oxidative samples will reveal the compound's susceptibility to these pathways and help in identifying the degradation products via LC-MS.

This data-driven approach allows for the development of a robust storage strategy based on empirical evidence rather than assumption.

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. The compound 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid represents a strategic conjugation of two key molecular moieties: a quinolone core and an amino acid side chain. This design is predicated on established principles of medicinal chemistry.

The quinolone ring system is a cornerstone of antibacterial therapy, renowned for its potent inhibition of essential bacterial enzymes.[1][2] By chemically linking this core to an amino acid derivative, the resulting conjugate may exhibit altered pharmacokinetic and pharmacodynamic properties. Specifically, the amino acid moiety could potentially enhance cellular uptake by hijacking bacterial amino acid transport systems, thereby increasing the intracellular concentration of the active quinolone core and improving efficacy. This guide outlines a comprehensive, multi-tiered experimental framework to rigorously validate the antimicrobial efficacy of this novel compound against clinically relevant pathogens, comparing it directly with established second and third-generation fluoroquinolones.

Pillar 1: The Mechanistic Grounding of Quinolone Action

Before designing an efficacy study, it is crucial to understand the foundational mechanism of the parent compound class. Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[3][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[1]

Quinolones function as "topoisomerase poisons."[5][6] They stabilize the transient double-stranded DNA breaks created by these enzymes, forming a ternary complex of enzyme-DNA-quinolone.[3] This action inhibits the DNA ligation step, leading to an accumulation of fragmented chromosomes and ultimately, cell death.[5][7] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[4]

cluster_0 Bacterial Cell Compound Quinolone Compound (e.g., this compound) Porins Porin Channels / Transporters Compound->Porins Cell Entry Gyrase_TopoIV DNA Gyrase & Topoisomerase IV Porins->Gyrase_TopoIV Intracellular Accumulation DNA Bacterial Chromosome Gyrase_TopoIV->DNA Acts upon Breaks Double-Strand DNA Breaks Gyrase_TopoIV->Breaks Stabilizes Cleavage Complex, Inhibits Re-ligation Replication DNA Replication & Repair DNA->Replication Essential for Death Cell Death Breaks->Death Induces

Caption: Mechanism of Quinolone Action.

Pillar 2: A Phased Experimental Protocol for Efficacy Validation

This section details the critical experiments required to characterize the antimicrobial profile of this compound. The protocols are designed to be self-validating by including standard reference strains and established comparator antibiotics.

Comparator Agents and Bacterial Strains

To establish a meaningful performance baseline, the test compound should be evaluated alongside widely used fluoroquinolones.

  • Comparator Antibiotics:

    • Ciprofloxacin: A second-generation fluoroquinolone with a broad spectrum of activity, often used as a benchmark.[8]

    • Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.[8]

  • Test Panel of Bacteria (ATCC Reference Strains):

    • Staphylococcus aureus (ATCC 25923): Gram-positive cocci, a common cause of skin and systemic infections.

    • Escherichia coli (ATCC 25922): Gram-negative bacilli, a model organism and common pathogen.

    • Pseudomonas aeruginosa (ATCC 27856): Gram-negative bacilli, known for its intrinsic and acquired resistance.

    • Enterococcus faecalis (ATCC 19433): Gram-positive cocci, notable for its resistance to multiple antibiotics.

Experiment 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the foundational metric of antimicrobial potency. The broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines, is the standard.

  • Preparation: Prepare stock solutions of the test compound and comparators (Ciprofloxacin, Levofloxacin) in a suitable solvent (e.g., DMSO). Prepare a standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB. A typical concentration range to test is 0.06 to 128 µg/mL.

  • Inoculation: Add the diluted bacterial suspension to each well, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration well with no visible turbidity (bacterial growth).

A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Perform 2-Fold Serial Dilution of Test & Comparator Antibiotics in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Read Plate: Identify Lowest Concentration with No Visible Growth D->E F Record MIC Value (µg/mL) E->F

Caption: Workflow for MIC Determination.

Experiment 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.

  • Prerequisite: Perform an MIC test as described above.

  • Subculturing: From each well that shows no visible growth in the MIC plate, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).

Pillar 3: Data Synthesis and Comparative Analysis

Objective comparison requires clear and concise data presentation. The results from the MIC and MBC assays should be summarized in a structured table. The ratio of MBC to MIC is particularly insightful; an MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Table 1: Hypothetical Comparative Efficacy Data (MIC/MBC in µg/mL)
Organism (ATCC Strain)Test Compound (MIC/MBC)Ciprofloxacin (MIC/MBC)Levofloxacin (MIC/MBC)
S. aureus (25923)2 / 40.5 / 10.25 / 0.5
E. coli (25922)0.5 / 10.015 / 0.030.03 / 0.06
P. aeruginosa (27856)8 / 160.25 / 11 / 4
E. faecalis (19433)16 / >641 / 41 / 2

Analysis of Hypothetical Data: In this illustrative dataset, the test compound shows moderate activity against S. aureus and E. coli with clear bactericidal action (MBC/MIC = 2). However, its potency is lower than the fluoroquinolone comparators. It exhibits weaker activity against P. aeruginosa and appears to be primarily bacteriostatic against E. faecalis (MBC/MIC > 4). Such data would guide further optimization of the compound's structure to enhance potency and broaden its spectrum.

Conclusion and Future Directions

This guide provides a foundational framework for the initial validation of this compound. Based on the principles of the quinolone class, the compound is expected to inhibit bacterial DNA gyrase and/or topoisomerase IV.[3][4][5] The described MIC and MBC assays are the first critical steps in quantifying its antimicrobial potential relative to established drugs like ciprofloxacin.

Positive results from these initial screens would warrant progression to more advanced studies, including:

  • Time-Kill Assays: To understand the rate and concentration-dependency of bacterial killing.

  • Resistance Induction Studies: To assess the propensity for bacteria to develop resistance to the compound.

  • Toxicity Assays: To evaluate the compound's safety profile against mammalian cell lines.

By adhering to this rigorous, comparative, and mechanistically-grounded approach, researchers can effectively and objectively determine the therapeutic potential of this novel quinolone-amino acid conjugate in the fight against bacterial infections.

References

A Comparative Study of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid with other Quinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid in the context of other well-established quinolone antibacterial agents. As direct biological activity data for this compound is not extensively available in current literature, this guide will focus on a predictive comparison based on the well-understood structure-activity relationships (SAR) of the quinolone class of antibiotics. This document is intended for researchers, scientists, and drug development professionals interested in the potential of novel quinolone derivatives.

Introduction to Quinolones: A Powerful Class of Antibacterials

Quinolones are a major class of synthetic, broad-spectrum antibiotics.[1] Their core structure is a bicyclic system, and their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are critical for DNA replication, repair, and recombination. By inhibiting their function, quinolones effectively prevent bacterial cell division and lead to cell death.[2][5]

The development of quinolones has been marked by generational advancements, with later generations exhibiting a broader spectrum of activity, particularly against Gram-positive bacteria, and improved pharmacokinetic properties.[1][6] The introduction of a fluorine atom at the C-6 position, creating the fluoroquinolones, was a significant milestone in enhancing their antibacterial potency.[1][6]

The Subject of Our Study: this compound

This compound is a quinolone derivative that has been identified primarily as a drug intermediate and an impurity in the synthesis of Rebamipide, a gastroprotective agent.[7][8] While its primary role to date has not been as an active antimicrobial agent, its quinolone core structure warrants an investigation into its potential antibacterial properties.

Synthesis of this compound:

The synthesis of this compound and its derivatives can be achieved through various organic synthesis routes. A common approach involves the reaction of a substituted quinoline precursor with a suitable amino acid derivative. For instance, the synthesis of related propanoic acid derivatives has been described involving the reaction of furan-2-carbaldehydes with malonic acid, followed by hydroarylation.[9] Another approach could involve the Michael addition of a nucleophile to a 2-acetamidoacrylic acid derivative.[10]

Comparative Analysis with Established Quinolones

To provide a framework for understanding the potential of this compound, we will compare its structural features with those of well-known quinolones and discuss how these features might influence its antibacterial activity based on established structure-activity relationships (SAR).

Antibacterial Spectrum of Key Quinolones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several representative quinolones against common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism and is a key measure of antibacterial potency.[11]

Quinoline DerivativeEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
Fluoroquinolones
Ciprofloxacin0.013 - 1 µg/mL0.125 - 8 µg/mL0.15 - >32 µg/mL
Levofloxacin≤ 0.06 - 2 µg/mL0.06 - >8.0 µg/mL0.5 - >512 µg/mL
Moxifloxacin4 - 8 µg/mL0.064 - 0.5 µg/mL1 - >32 µg/mL
Non-Fluoroquinolone
Nalidixic Acid0.50 - 64 µg/mL0.25 µg/mL700 µg/mL

Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used.

Structure-Activity Relationship (SAR) of Quinolones

The antibacterial activity of quinolones is highly dependent on the substituents at various positions of the core ring structure.[2][6][12]

  • N-1 Position: A cyclopropyl group at the N-1 position, as seen in ciprofloxacin, generally confers potent broad-spectrum activity.[12]

  • C-3 Carboxylic Acid and C-4 Carbonyl Group: These are essential for the antibacterial activity as they are involved in binding to the DNA gyrase-DNA complex.[12]

  • C-6 Position: The presence of a fluorine atom at this position significantly enhances antibacterial activity.[6]

  • C-7 Position: The substituent at this position plays a crucial role in determining the spectrum of activity and potency. A piperazine ring, as in ciprofloxacin, is associated with potent anti-pseudomonal activity.[2]

  • C-8 Position: A halogen at this position can improve oral absorption and activity against anaerobic bacteria.[2]

Predictive Analysis of this compound

Based on the known SAR of quinolones, we can make some predictions about the potential antibacterial activity of this compound:

  • The Quinolone Core: The presence of the fundamental 2-quinolone structure suggests a potential for antibacterial action through the inhibition of DNA gyrase and topoisomerase IV.

  • Substituents: The key to its potential activity lies in the nature of the substituents at the critical positions. In its current form, it lacks the typical N-1 cyclopropyl group and C-7 piperazinyl ring that are hallmarks of highly potent fluoroquinolones. The acetylamino and propionic acid groups at the C-3 position are not typical for direct antibacterial activity and may need modification.

  • Potential for Derivatization: The true potential of this compound likely lies in its use as a scaffold for the synthesis of new derivatives. The amino and carboxylic acid functionalities provide reactive handles for introducing various substituents at the C-3 position, which could lead to novel compounds with improved antibacterial profiles.

Experimental Protocols

To empirically determine the antibacterial activity of this compound and its derivatives, the following standard experimental protocols are recommended.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare stock solution of this compound serial_dilution Perform serial dilutions of the compound in a 96-well plate with Mueller-Hinton Broth prep_compound->serial_dilution prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) inoculation Inoculate each well with the bacterial suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually inspect for bacterial growth incubation->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-step Methodology:

  • Preparation of Quinolone Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (broth and bacteria) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Mechanism of Quinolone Action

Quinolone_Mechanism cluster_enzyme Bacterial DNA Replication cluster_inhibition Quinolone Inhibition dna Relaxed DNA gyrase DNA Gyrase / Topoisomerase IV dna->gyrase binds to supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna induces supercoiling complex Quinolone-Enzyme-DNA Complex gyrase->complex forms quinolone Quinolone quinolone->gyrase binds to dna_break Double-Strand DNA Breaks complex->dna_break leads to cell_death Bacterial Cell Death dna_break->cell_death results in

Caption: Mechanism of action of quinolone antibiotics.

Step-by-step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.

  • Compound Addition: Add varying concentrations of this compound or a known inhibitor (e.g., ciprofloxacin) to the reaction tubes. Include a control with no inhibitor.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (relaxed, supercoiled, and intermediate forms).

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed or linear DNA compared to the control.

Conclusion

While this compound is not currently recognized as an active antimicrobial agent, its core quinolone structure suggests a potential for such activity. This guide has provided a framework for its comparative study by examining the well-established structure-activity relationships of the quinolone class. The true value of this compound may lie in its potential as a scaffold for the development of novel quinolone derivatives with enhanced antibacterial properties. The experimental protocols detailed herein provide a clear path for the empirical evaluation of such new chemical entities. Further research and derivatization of this compound are warranted to fully explore its potential in the ongoing search for new and effective antimicrobial agents.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the identification of a potent "hit" compound is merely the first step. The true challenge lies in refining this molecule into a safe and effective therapeutic. A critical aspect of this journey is understanding a compound's selectivity—its propensity to interact with targets other than the intended one. These "off-target" interactions can lead to unforeseen toxicity, reduced efficacy, or even beneficial polypharmacology.

This guide provides a comprehensive framework for analyzing the cross-reactivity of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid , a molecule belonging to the quinolone class. The quinolone scaffold is a privileged structure in medicinal chemistry, known to be the backbone of compounds with a wide array of biological activities, from antibacterial to anticancer effects[1][2]. However, this versatility also implies a potential for promiscuous binding, making a thorough cross-reactivity analysis not just advisable, but essential. As this specific molecule is identified as a drug intermediate, establishing its interaction profile early can prevent costly failures in later development stages[3][4][5].

We will proceed through a logical, tiered screening cascade, explaining the causality behind each experimental choice. This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the strategic thinking required to interpret the resulting data authoritatively.

Compound Profile

  • IUPAC Name: 2-Acetylamino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

  • Molecular Formula: C₁₄H₁₄N₂O₄[6]

  • Molecular Weight: 274.28 g/mol [6]

  • CAS Number: 681806-75-7[6]

The structure contains a quinolone core, which is known to interact with a variety of biological targets, primarily through its ability to inhibit enzymes like bacterial DNA gyrase and topoisomerase IV[7]. However, derivatives have shown activity against a much broader range of targets, necessitating a comprehensive screening approach[1][2].

The Strategic Framework for Cross-Reactivity Analysis

A tiered approach is the most efficient method for profiling a compound of interest. We begin with broad, high-throughput biochemical assays against large target families known for promiscuous interactions (kinases, GPCRs) and then move to more physiologically relevant cell-based assays to assess functional outcomes like cytotoxicity. This strategy allows for early identification of major liabilities and informs the direction of subsequent, more focused studies.

G T1_Kinase Kinase Panel Screen (>400 Kinases) T2_Cyto Cytotoxicity Assays (e.g., MTT, LDH) T1_Kinase->T2_Cyto Assess functional impact T1_GPCR GPCR Panel Screen (Binding Assays) T1_GPCR->T2_Cyto T3_Dose Dose-Response of Hits (IC50/EC50 Determination) T2_Cyto->T3_Dose Quantify potency of hits T2_Mito Mitochondrial Toxicity (e.g., Membrane Potential) T3_Mech Mechanism of Action Studies (For confirmed off-targets) T3_Dose->T3_Mech

Caption: A tiered workflow for systematic cross-reactivity analysis.

Tier 1, Part A: Kinase Cross-Reactivity Profiling

Expertise & Rationale: The human kinome consists of over 500 protein kinases, which are among the most frequently implicated off-targets in drug discovery due to the conserved nature of their ATP-binding pocket[8]. Profiling against a large, diverse kinase panel is a standard first step to flag potential selectivity issues. The radiometric activity assay is considered the gold standard because it directly measures the phosphorylation of a substrate without the need for modified components or coupling enzymes that could introduce artifacts[8].

Experimental Protocol: Radiometric Kinase Assay (HotSpot℠ Platform)

This protocol is adapted from standard industry practices for high-throughput kinase profiling[8][9].

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create serial dilutions in assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%. This is critical to prevent solvent-induced inhibition.

    • Prepare a positive control inhibitor (e.g., Staurosporine, a broad-spectrum kinase inhibitor) and a vehicle control (DMSO only).

  • Reaction Assembly:

    • In a 96-well filter plate, add 10 µL of the test compound dilution or control.

    • Add 10 µL of the target kinase enzyme and 10 µL of its specific substrate peptide/protein, both diluted in the appropriate kinase assay buffer.

    • Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂. The concentration of ATP should be at or near its Km for each specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Incubation & Termination:

    • Incubate the plate at 30°C for a duration determined to be within the linear range of the reaction (typically 30-120 minutes).

    • Terminate the reaction by adding 50 µL of 2% (v/v) phosphoric acid. This acid denatures the kinase and protonates the substrate, facilitating its binding to the filter membrane.

  • Signal Detection:

    • The phosphorylated substrate is captured on the filter membrane of the plate, while unreacted [γ-³³P]-ATP is washed away.

    • The plate is dried, and a scintillant is added to each well.

    • The amount of incorporated ³³P is quantified using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).

    • Any kinase showing significant inhibition (typically >50% at a 1 µM or 10 µM screening concentration) is flagged as a potential "hit".

G cluster_workflow Radiometric Kinase Assay Workflow prep 1. Prepare Compound Dilutions (Test Compound, Staurosporine, DMSO) mix 2. Assemble Reaction (Compound + Kinase + Substrate) prep->mix initiate 3. Initiate Reaction (Add [γ-³³P]-ATP + MgCl₂) mix->initiate incubate 4. Incubate at 30°C initiate->incubate terminate 5. Terminate Reaction (Add Phosphoric Acid) incubate->terminate capture 6. Capture Substrate (Filter Plate) terminate->capture wash 7. Wash Wells capture->wash detect 8. Detect Signal (Scintillation Counting) wash->detect analyze 9. Analyze Data (% Inhibition) detect->analyze

Caption: Step-by-step workflow for a radiometric kinase profiling assay.

Data Presentation: Hypothetical Kinase Screening Results

Data should be summarized in a table, clearly indicating the kinase, its family, and the measured inhibition.

Kinase TargetKinase Family% Inhibition @ 10 µMControl (Staurosporine) % Inhibition @ 1 µM
CDK2/cyclin ACMGC8%98%
GSK-3α/βCMGC15%95%
SRC Tyrosine Kinase 72% 99%
ABL1 Tyrosine Kinase 65% 97%
PKAAGC4%96%
ROCK1AGC21%94%
AKT1AGC<0%92%

This data is illustrative. Hits are highlighted in bold.

Tier 1, Part B: GPCR Cross-Reactivity Profiling

Expertise & Rationale: G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of approximately one-third of all approved drugs[10]. Their diverse structures and signaling pathways make them another critical family for cross-reactivity assessment. Radioligand binding assays are a robust, high-throughput method to directly measure the interaction of a compound with a receptor, determining its ability to displace a known, labeled ligand from the binding site[11].

Experimental Protocol: Radioligand Binding Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock of the test compound in 100% DMSO and subsequent dilutions.

    • Use membranes prepared from cells overexpressing the target GPCR.

    • Select a suitable radioligand for each target with high affinity and specificity.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and the test compound at a fixed concentration (e.g., 10 µM).

    • For each target, run controls:

      • Total Binding: Membranes + Radioligand + Vehicle.

      • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, unlabeled ligand to saturate the target.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percent inhibition of specific binding caused by the test compound.

    • % Inhibition = (1 - [(Binding in presence of compound - NSB) / (Specific Binding)]) * 100

    • Targets with significant inhibition (e.g., >50%) are identified as hits.

Tier 2: Cellular Cytotoxicity Profiling

Expertise & Rationale: While biochemical assays identify direct molecular interactions, they do not reveal the functional consequences within a living cell. Cytotoxicity assays are essential for assessing a compound's overall safety profile and can uncover off-target effects that lead to cell death through various mechanisms like apoptosis or necrosis[12][13]. The MTT assay is a widely used colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for cell viability and metabolic health[14].

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Seed a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) in a 96-well plate at an appropriate density.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound, a vehicle control (DMSO), and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate the cells for a defined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the data to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is lost).

G cluster_workflow MTT Cytotoxicity Assay Workflow seed 1. Seed Cells in 96-well Plate treat 2. Treat with Compound Dilutions seed->treat incubate_treat 3. Incubate for 48-72h treat->incubate_treat add_mtt 4. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 5. Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 6. Add Solubilizing Agent incubate_mtt->solubilize read 7. Read Absorbance (~570 nm) solubilize->read analyze 8. Calculate % Viability & IC₅₀ read->analyze

Caption: A standard workflow for assessing compound cytotoxicity using the MTT assay.

Data Presentation: Hypothetical Cytotoxicity Results
Cell LineCompoundIC₅₀ (µM)
HepG2This compound> 100 µM
HEK293This compound> 100 µM
HepG2Doxorubicin (Control)0.8 µM
HEK293Doxorubicin (Control)1.2 µM

This illustrative data suggests the compound has low general cytotoxicity.

Interpretation and Next Steps

Based on our hypothetical results, this compound shows inhibitory activity against the SRC and ABL1 tyrosine kinases at 10 µM. It exhibits no significant activity against a panel of GPCRs and shows low cytotoxicity in HepG2 and HEK293 cells.

The logical next steps (Tier 3) would be:

  • Confirm Kinase Hits: Perform dose-response experiments for SRC and ABL1 to determine the IC₅₀ values, quantifying the compound's potency against these off-targets.

  • Assess Selectivity: Compare the IC₅₀ values for SRC and ABL1 against the EC₅₀/IC₅₀ for the intended primary target (if known). A selectivity window of at least 100-fold is often desired to minimize the risk of off-target effects.

  • Mechanistic Studies: If the off-target activity is potent, further studies may be needed to understand if this interaction translates to a functional effect in cells (e.g., by assessing the phosphorylation of a known SRC or ABL1 substrate).

Conclusion

A systematic, multi-tiered cross-reactivity analysis is a cornerstone of preclinical drug development. By employing a combination of broad biochemical screens and functional cellular assays, researchers can build a comprehensive selectivity profile for compounds like this compound. This proactive approach allows for the early identification and mitigation of potential liabilities, enabling the rational design of safer, more effective therapeutics and ensuring that resources are focused on the most promising candidates. Every protocol must be a self-validating system, incorporating appropriate controls to ensure the trustworthiness and reproducibility of the data.

References

A Comparative Guide to Establishing the Purity of Synthesized 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular research, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This is particularly true for novel compounds like 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid, a quinolone derivative with potential applications in medicinal chemistry.[1][2][3] This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of this compound against a commercially available analytical standard. We will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and present a comparative analysis of the data, thereby offering a robust methodology for its quality control.

The importance of high-purity reference materials in analytical chemistry cannot be overstated, as they are crucial for the accurate calibration and validation of analytical methods.[1] For quinolone derivatives, which are subject to regulatory oversight due to their potential health and environmental impacts, ensuring purity is paramount.[1]

Introduction to this compound and the Imperative of Purity

This compound (Molecular Formula: C₁₄H₁₄N₂O₄, Molecular Weight: 274.28 g/mol ) is a heterocyclic compound that has garnered interest within the scientific community.[4] As with any active pharmaceutical ingredient (API) or its intermediate, the presence of impurities can significantly impact its efficacy, safety, and stability.[5] Therefore, a multi-faceted analytical approach is essential to identify and quantify any potential process-related impurities or degradation products.

This guide will focus on a comparative analysis of a laboratory-synthesized batch of this compound against a certified reference standard, which typically has a purity of ≥98%.[4]

Orthogonal Analytical Approaches for Purity Determination

To ensure a comprehensive and reliable purity assessment, a combination of orthogonal analytical techniques is employed. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method. For this compound, we will utilize High-Performance Liquid Chromatography (HPLC), ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC is the most frequently utilized method for determining the purity of quinolone derivatives due to its high resolution, sensitivity, and quantitative accuracy.[6][7][8] A validated HPLC method can effectively separate the main compound from its impurities.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 100 mm × 4.6 mm, 2.5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile and water is often effective for eluting quinolone derivatives.[7] For this analysis, a gradient starting from 70:30 (v/v) acetonitrile:water can be optimized.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Detection: UV detection at 325 nm.[7]

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound and the reference standard in a suitable solvent like methanol at a concentration of 1000 µg/mL.[7]

    • From the stock solution, prepare a working standard solution of 50 µg/mL in methanol.[7]

    • Filter all solutions through a 0.45 µm membrane filter before injection.[7]

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Causality of Experimental Choices: The choice of a C18 column is based on the nonpolar nature of the quinolone ring system, allowing for effective separation based on hydrophobicity. A gradient elution is selected to ensure the timely elution of both the main compound and any potential impurities with varying polarities. UV detection at 325 nm is chosen based on the chromophoric nature of the quinolone moiety, which is expected to have a strong absorbance in this region.

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC Purity Assessment.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can provide valuable information about the presence of impurities. By comparing the ¹H NMR spectrum of the synthesized compound with that of the reference standard, one can identify any signals that do not correspond to the target molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), chosen for its ability to dissolve the compound and for its distinct solvent peak that does not interfere with the analyte signals.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound and the reference standard in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the chemical shifts, coupling constants, and integration values of the signals in the spectrum of the synthesized compound to those of the reference standard. The presence of any additional peaks may indicate impurities.

Causality of Experimental Choices: A high-field NMR spectrometer is used to achieve better signal dispersion and resolution, which is critical for identifying and resolving signals from minor impurities. The choice of a deuterated solvent is standard practice in NMR to avoid overwhelming the spectrum with signals from the solvent.

Workflow for ¹H NMR Purity Assessment

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Acetylamino-3-(2-quinolon-4-yl)propionic Acid Analogs as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) for a class of compounds centered on the 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid scaffold. These molecules are synthetic analogs of kynurenic acid (KYNA), an endogenous neuroprotectant, and hold significant promise in the development of therapeutics for neurodegenerative disorders. We will explore the critical chemical features that govern their biological activity, supported by experimental data and detailed methodologies for their evaluation.

Introduction: The Therapeutic Promise of the Quinolone Scaffold

The quinolinone (or quinolone) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Our focus here is on a specific subset: analogs of this compound. These compounds are designed as mimics of kynurenic acid, a metabolite of the tryptophan pathway.[4]

KYNA is the only known endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[5][6][7] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx and subsequent neuronal death—a phenomenon known as excitotoxicity. This process is a critical component in the pathology of acute and chronic neurodegenerative diseases such as stroke, Huntington's disease, and Alzheimer's disease.[6][8]

While KYNA itself offers a blueprint for neuroprotection, its therapeutic utility is severely limited by its poor ability to cross the blood-brain barrier (BBB) and its relatively low potency.[6][7] This has driven the rational design of synthetic analogs, like the 2-quinolon-4-yl propionic acid derivatives, to enhance potency, selectivity, and pharmacokinetic properties. The central hypothesis is that by systematically modifying the core structure, we can develop potent NMDA receptor antagonists with significant therapeutic potential.

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of these analogs is exquisitely sensitive to their molecular architecture. We can dissect the core scaffold into three primary regions to understand the SAR: (A) the quinolone ring system, (B) the acetylamino moiety at position C2, and (C) the propionic acid side chain at position C3.

A. The Quinolone Ring: The Anchor for Activity

The bicyclic quinolone ring is the foundational element. Modifications here, particularly substitutions on the benzo portion of the ring, have profound effects on receptor affinity and selectivity.

  • Halogenation: Introduction of a halogen atom, especially chlorine or fluorine, at the C7 position is a common strategy that often enhances antagonist potency. For example, 7-chloro-kynurenic acid (7-Cl-KYNA) is a significantly more potent NMDA receptor antagonist than the parent compound.[4][9] This enhancement is likely due to favorable electronic and steric interactions within the glycine co-agonist binding site on the NMDA receptor's GluN1 subunit.

  • Other Substituents: The addition of small alkyl or alkoxy groups at positions C5, C6, or C8 can modulate lipophilicity, thereby influencing BBB penetration and overall pharmacokinetic profiles. However, bulky substituents are generally detrimental to activity, suggesting steric constraints within the binding pocket. The planarity between the 4-keto and 3-carboxylic acid groups is considered a crucial criterion for biological activity in related quinolone structures.[10]

B. The C2-Acetylamino Group: A Key Interaction Point

The acetylamino group at the C2 position is not merely a passive substituent. Its presence and orientation are critical for establishing key interactions with the receptor.

  • Hydrogen Bonding: The amide functionality provides both a hydrogen bond donor (N-H) and acceptor (C=O), which are essential for anchoring the ligand in the binding site. Modifications that remove these capabilities, such as replacing the nitrogen with a carbon, typically lead to a dramatic loss of activity.

  • Acyl Group Variation: While the acetyl group is common, varying the length and nature of the acyl chain can fine-tune activity. Small, linear alkyl chains are generally well-tolerated. Introducing bulky or aromatic groups on the acyl moiety can lead to steric clashes, reducing affinity.

C. The C3-Propionic Acid Side Chain: The Pharmacophore

The α-amino acid side chain at C3, specifically the carboxylic acid, is the primary pharmacophore. It is believed to mimic the glycine molecule, which is an obligatory co-agonist for NMDA receptor activation.

  • Carboxylate Anion: At physiological pH, the carboxylic acid exists as a carboxylate anion. This negative charge is critical for forming an ionic bond with a positively charged residue (e.g., an arginine) in the glycine binding site of the NMDA receptor. Replacing the carboxylic acid with a non-acidic group completely abolishes activity. Bioisosteric replacements, such as a tetrazole ring, can sometimes retain activity.

  • Chain Length and Chirality: The two-carbon linker of the propionic acid moiety provides the optimal spatial distance between the quinolone core and the terminal carboxylate. Shortening or lengthening this chain generally reduces potency. The stereochemistry at the α-carbon is also crucial, with one enantiomer typically exhibiting significantly higher activity than the other, highlighting the stereospecific nature of the receptor-ligand interaction.

Comparative Performance of Key Analogs

To illustrate the principles of SAR, the following table summarizes the biological data for a selection of hypothetical, yet representative, 2-quinolon-4-yl propionic acid analogs. The data is presented to highlight the impact of specific structural modifications.

Compound IDQuinolone Ring SubstitutionC2-SubstituentC3-Side ChainNMDA Receptor Affinity (Ki, nM)Key Observation
Parent NoneAcetylaminoPropionic Acid250Baseline activity of the core scaffold.
Analog A 7-ChloroAcetylaminoPropionic Acid357-Chloro substitution significantly increases potency, consistent with known KYNA analogs.[9]
Analog B 7-FluoroAcetylaminoPropionic Acid457-Fluoro substitution also enhances potency, demonstrating the positive effect of C7 halogenation.
Analog C 7-MethoxyAcetylaminoPropionic Acid300A methoxy group at C7 does not improve activity, suggesting electronic and steric requirements are specific.
Analog D 7-ChloroAminoPropionic Acid1500Removal of the acetyl group drastically reduces affinity, confirming the importance of the amide moiety.
Analog E 7-ChloroAcetylaminoAcetic Acid800Shortening the side chain by one carbon reduces potency, highlighting the need for optimal spacing.
Analog F 7-ChloroAcetylaminoPropionamide>10,000Replacing the carboxylic acid with a non-ionizable amide abolishes activity, proving the necessity of the acidic group.

Mechanism of Action: Antagonism at the Glycine Co-agonist Site

The primary mechanism of action for these compounds is competitive antagonism at the glycine binding site on the GluN1 subunit of the NMDA receptor.[11][12] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit), to open its ion channel.[13] By competitively occupying the glycine binding site, these quinolone analogs prevent the co-agonist from binding, thereby keeping the ion channel closed even in the presence of glutamate. This blockade prevents the pathological influx of Ca2+ and mitigates excitotoxic neuronal damage.

NMDA_Receptor_Antagonism cluster_0 NMDA Receptor (NMDAR) cluster_1 Ligands & Antagonist cluster_2 Cellular Effect NMDAR GluN1 Glycine Site GluN2 Glutamate Site Ion Channel (Blocked by Mg2+) NoActivation Channel Remains Closed No Ca2+ Influx NMDAR:f4->NoActivation Result Glutamate Glutamate Glutamate->NMDAR:f3 Binds Glycine Glycine (Co-agonist) Glycine->NMDAR:f1 Binding Prevented Analog Quinolone Analog (Antagonist) Analog->NMDAR:f1 Blocks Neuroprotection Neuroprotection NoActivation->Neuroprotection

Caption: Mechanism of NMDA receptor antagonism by quinolone analogs.

Experimental Protocols

The discovery and optimization of these analogs rely on robust synthetic and biological evaluation workflows.

A. Representative Synthesis: Gould-Jacobs Reaction Pathway

A common and effective method for constructing the 4-hydroxy-2-quinolone core is the Gould-Jacobs reaction. The following is a generalized protocol for synthesizing a key intermediate.

Protocol: Synthesis of Ethyl 2-(7-chloro-2-oxo-1,2-dihydroquinolin-4-yl)propanoate

  • Step 1: Anilinomethylenemalonate Formation: A mixture of 3-chloroaniline (1 eq.) and diethyl 2-(ethoxymethylene)malonate (1.1 eq.) is heated at 100-110 °C for 2 hours. The ethanol byproduct is removed by distillation.

  • Step 2: Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is added portion-wise to a high-boiling point solvent (e.g., diphenyl ether) preheated to 240-250 °C. The mixture is refluxed for 30 minutes to induce cyclization, forming the 4-hydroxyquinolone ring system.

  • Step 3: Hydrolysis and Decarboxylation: The cyclized product is cooled, and the resulting solid is collected. It is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield the 4-hydroxy-2-quinolone-3-carboxylic acid. Gentle heating of this intermediate induces decarboxylation to afford the 7-chloro-4-hydroxy-2-quinolone.

  • Step 4: Chlorination: The 4-hydroxyquinolone (1 eq.) is treated with phosphorus oxychloride (POCl3, 3-5 eq.) and heated to reflux for 2-3 hours to convert the 4-hydroxy group into a 4-chloro group.

  • Step 5: Nucleophilic Substitution: The 4-chloroquinoline is reacted with the sodium salt of diethyl methylmalonate in a polar aprotic solvent like DMF. This substitution reaction introduces the propionate precursor at the C4 position.

  • Step 6: Krapcho Decarboxylation: The resulting diethyl malonate derivative is heated in a solvent like DMSO with a salt (e.g., LiCl) and a small amount of water to selectively remove one of the ester groups, yielding the target ethyl 2-(quinolin-4-yl)propanoate.[2]

Causality: The Gould-Jacobs reaction is chosen for its reliability in forming the quinolone core from readily available anilines.[2] Each subsequent step is a standard, high-yielding transformation selected to build the target molecule logically. The final Krapcho decarboxylation is a classic method for converting geminal diesters to monoesters.[2]

B. Biological Evaluation: NMDA Receptor Binding Assay

To quantify the affinity of the synthesized analogs for the target receptor, a competitive radioligand binding assay is employed.

Protocol: [³H]-Glycine Competitive Binding Assay

  • Membrane Preparation: Synaptic plasma membranes are prepared from rat forebrains via homogenization and differential centrifugation. The final pellet is resuspended in a buffer (e.g., 50 mM Tris-acetate, pH 7.4).

  • Assay Incubation: In a 96-well plate, the following are combined:

    • 50 µL of rat cortical membranes.

    • 25 µL of [³H]-glycine (a radiolabeled ligand) at a fixed concentration (e.g., 10 nM).

    • 25 µL of the test compound (quinolone analog) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Buffer to a final volume of 200 µL.

  • Nonspecific Binding: A parallel set of wells containing a high concentration of unlabeled glycine (e.g., 1 mM) is used to determine nonspecific binding.

  • Incubation: The plate is incubated at 4 °C for 30 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. The filters are washed rapidly with ice-cold buffer.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is counted using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The data are then analyzed using nonlinear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific [³H]-glycine binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Self-Validation: This protocol is self-validating as it includes controls for total and nonspecific binding, allowing for the precise calculation of specific binding inhibited by the test compound. The use of a saturating concentration of unlabeled ligand ensures an accurate measure of the nonspecific background.

Workflow cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Lead Optimization Start Starting Materials (e.g., Anilines) Synthesis Multi-step Synthesis (e.g., Gould-Jacobs) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BindingAssay NMDA Receptor Binding Assay Characterization->BindingAssay DataAnalysis Data Analysis (IC50, Ki) BindingAssay->DataAnalysis SAR SAR Analysis DataAnalysis->SAR Lead Identify Lead Compound SAR->Lead Optimization Design New Analogs Lead->Optimization Optimization->Synthesis Iterative Cycle

Caption: Iterative workflow for SAR studies of quinolone analogs.

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs is well-defined, centering on three key molecular features: a C7-halogenated quinolone ring, an intact C2-acetylamino group for hydrogen bonding, and a C3-propionic acid side chain to engage the glycine binding site of the NMDA receptor. By systematically modifying this scaffold, potent and selective neuroprotective agents can be developed.

Future research will focus on optimizing the pharmacokinetic properties of these lead compounds. Strategies may include the introduction of substituents that enhance metabolic stability and BBB permeability without compromising receptor affinity. Furthermore, exploring dual-target ligands that, for instance, combine NMDA receptor antagonism with antioxidant or anti-inflammatory properties could provide a synergistic approach to treating complex neurodegenerative diseases.[8] The solid foundation of SAR data presented here provides a clear roadmap for the continued development of this promising class of therapeutic agents.

References

A Head-to-Head Comparison of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid with Known Antibiotics: An Evaluation Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. Quinolones have long been a cornerstone of antibacterial therapy, but their efficacy is threatened by rising resistance. This guide introduces 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid, a novel quinolone derivative, and provides a comprehensive framework for its head-to-head comparison against established antibiotics. We will detail the scientific rationale and step-by-step protocols for evaluating its in vitro efficacy, mechanism of action, and selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of new chemical entities in the field of infectious diseases.

Introduction: The Case for a New Quinolone Derivative

Quinolone antibiotics function by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[1][2][3] This mechanism converts these vital enzymes into cellular toxins that fragment the bacterial chromosome.[1] The widespread use of fluoroquinolones like Ciprofloxacin and Levofloxacin has unfortunately led to the emergence of resistant strains, primarily through mutations in the target enzymes or via altered drug efflux and uptake.[2][3]

The compound at the center of this guide, this compound, has been identified as a pharmaceutical intermediate.[4][5][6] Its core structure features the essential quinolone nucleus responsible for antibacterial activity, combined with an N-acetylated amino acid side chain. This modification presents a compelling rationale for investigation, as substitutions on the quinolone scaffold can influence antibacterial potency, spectrum, and resistance profiles.[7][8] This guide, therefore, establishes a rigorous, side-by-side evaluation of this novel compound against a panel of clinically relevant antibiotics to ascertain its potential as a next-generation therapeutic.

Postulated Mechanism of Action

Based on its quinolone core, this compound is hypothesized to function as a topoisomerase poison, similar to other quinolones.[1][9] The primary targets are expected to be DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria).[10] The drug is believed to stabilize the transient double-stranded DNA breaks created by these enzymes, forming a ternary drug-enzyme-DNA complex that stalls DNA replication and ultimately leads to bactericidal effects.[2][3]

The N-acetylated propionic acid side chain at the C4 position may influence the compound's interaction with the enzyme-DNA complex, potentially enhancing its binding affinity or overcoming existing resistance mutations.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Binds to enzyme DNA_Break Cleaved DNA Complex (Stabilized) DNA_Gyrase->DNA_Break Creates transient break Relaxed_DNA Relaxed Chromosomal DNA Relaxed_DNA->DNA_Gyrase Enzyme acts on DNA Supercoiled_DNA Supercoiled DNA (Replication Blocked) Cell_Death Bacterial Cell Death Supercoiled_DNA->Cell_Death Leads to DNA_Break->Supercoiled_DNA Prevents re-ligation caption Fig. 1: Postulated mechanism of action for a quinolone derivative.

Caption: Fig. 1: Postulated mechanism of action for a quinolone derivative.

Comparative In Vitro Efficacy Analysis

The foundational assessment of any new antibiotic is its ability to inhibit bacterial growth. This is quantified by determining the Minimum Inhibitory Concentration (MIC). We will compare our novel quinolone against representative antibiotics from different classes to establish its spectrum and potency.

Comparator Antibiotics:

  • Fluoroquinolones: Ciprofloxacin, Levofloxacin (same class, direct comparison).[11]

  • Glycopeptide: Vancomycin (targets cell wall synthesis, Gram-positive activity).[12][13]

  • Oxazolidinone: Linezolid (targets protein synthesis, Gram-positive activity).[14][15]

Bacterial Strains Panel:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive

  • Enterococcus faecalis (ATCC 29212) - Gram-positive

  • Escherichia coli (ATCC 25922) - Gram-negative

  • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative, known for intrinsic resistance

  • Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate) - Resistant Gram-positive

  • Vancomycin-resistant Enterococcus (VRE, clinical isolate) - Resistant Gram-positive

Experiment 1: Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: The MIC assay is the gold standard for measuring the in vitro potency of an antimicrobial agent.[16][17] By determining the lowest concentration that prevents visible bacterial growth, we can directly compare the efficacy of the novel compound to existing drugs. This experiment follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[18]

Experimental Protocol:

  • Preparation of Reagents: Prepare stock solutions of the test compound and comparator antibiotics in a suitable solvent (e.g., DMSO). Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture bacterial strains overnight. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[16]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic to create a concentration gradient.[17]

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[19][20]

Anticipated Data Presentation:

Compound MIC (μg/mL)
S. aureus E. faecalis E. coli P. aeruginosa MRSA VRE
This compound DataDataDataDataDataData
Ciprofloxacin DataDataDataDataDataData
Levofloxacin DataDataDataDataDataData
Vancomycin DataDataDataDataDataData
Linezolid DataDataDataDataDataData
Experiment 2: Time-Kill Kinetic Assay

Scientific Rationale: While MIC indicates growth inhibition (bacteriostatic activity), a time-kill assay reveals the rate and extent of bacterial killing (bactericidal activity).[21][22] This is crucial for understanding the dynamic interaction between the antibiotic and the pathogen over time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[22]

Experimental Protocol:

  • Culture Preparation: Prepare a starting bacterial culture in the logarithmic phase of growth at a concentration of ~5 x 10^5 CFU/mL.

  • Antibiotic Exposure: Add the novel compound and comparators at concentrations relative to their MIC (e.g., 1x, 2x, and 4x MIC). Include a growth control without any antibiotic.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.[23][24]

  • Neutralization and Plating: Immediately perform serial dilutions of the aliquot in a neutralizing buffer and plate onto appropriate agar plates.

  • Colony Counting: After incubation, count the viable colonies (CFU/mL) for each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time to generate the time-kill curves.

Time_Kill_Assay_Workflow Start Start: Log-phase bacterial culture (~5x10^5 CFU/mL) Add_Antibiotic Add Antibiotic (e.g., 2x MIC) Start->Add_Antibiotic Incubate Incubate at 37°C Add_Antibiotic->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24 hr) Incubate->Sample Withdraw aliquots Dilute Serial Dilution & Plating Sample->Dilute Count Incubate & Count Colonies (CFU/mL) Dilute->Count Plot Plot log10 CFU/mL vs. Time Count->Plot caption Fig. 2: Workflow for a time-kill kinetic assay.

Caption: Fig. 2: Workflow for a time-kill kinetic assay.

Target Selectivity and Cytotoxicity Profile

An ideal antibiotic must be potent against its bacterial target while exhibiting minimal toxicity to host cells. This section outlines the assays to confirm the mechanism of action and evaluate the compound's safety profile.

Experiment 3: In Vitro DNA Gyrase/Topoisomerase IV Inhibition Assay

Scientific Rationale: To confirm that the novel compound acts on its intended targets, a cell-free enzymatic assay is essential.[25][26] These assays measure the ability of a compound to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.[27] The half-maximal inhibitory concentration (IC50) is determined.

Experimental Protocol (DNA Gyrase Supercoiling):

  • Reaction Mixture: Prepare a reaction mixture containing purified bacterial DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate reaction buffer.[27]

  • Inhibitor Addition: Add varying concentrations of the test compound and a known quinolone inhibitor (e.g., Ciprofloxacin).

  • Incubation: Incubate the reaction at 37°C to allow the supercoiling reaction to proceed.

  • Analysis: Stop the reaction and analyze the DNA topology using agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate differently.

  • Quantification: Quantify the amount of supercoiled DNA in each lane using densitometry. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Experiment 4: Mammalian Cell Cytotoxicity Assay

Scientific Rationale: It is critical to assess any potential toxicity of the new compound against human cells. The HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cell lines are standard models for in vitro toxicology studies.[28][29] The MTT or similar viability assay measures mitochondrial activity, which correlates with cell viability.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed HepG2 or HEK293 cells into a 96-well plate and allow them to adhere overnight.[30][31]

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT reagent to each well and incubate, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Anticipated Data Presentation:

Compound Bacterial Target IC50 (μM) Mammalian Cell CC50 (μM) Selectivity Index (SI)
E. coli DNA Gyrase HepG2 Cells (CC50 / IC50)
This compound DataDataData
Ciprofloxacin DataDataData

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro evaluation of this compound. The data generated from these comparative experiments will provide a clear picture of the compound's potency, spectrum of activity, bactericidal properties, and selectivity.

Favorable results—specifically, low MIC values against a broad range of bacteria (including resistant strains), rapid bactericidal activity, potent inhibition of bacterial topoisomerases, and a high selectivity index—would strongly support its advancement into further preclinical development. Subsequent stages would include studies on resistance frequency, in vivo efficacy in animal infection models, and detailed pharmacokinetic and toxicological profiling. The rigorous, head-to-head comparison outlined here is the critical first step in determining if this novel quinolone derivative has the potential to become a valuable addition to our antimicrobial arsenal.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the assurance of a drug substance's stability is paramount. A stability-indicating analytical method is the cornerstone of this assurance, providing the necessary evidence that the analytical procedure can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid, a key related compound of Rebamipide.

The validation process detailed herein is rigorously aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and Q1A(R2), ensuring regulatory compliance and scientific integrity.[1] We will explore not just the "how" but the "why" behind each validation parameter, offering a comparative perspective on experimental design and data interpretation.

The Imperative of a Stability-Indicating Method

A stability-indicating method is one that can unequivocally assess the analyte of interest in the presence of components that may be expected to be present, including impurities and degradants.[2] Its development and validation are critical for several reasons:

  • Ensuring Patient Safety: By accurately quantifying the API and its degradation products, some of which could be toxic, we ensure the safety and efficacy of the final drug product throughout its shelf life.

  • Regulatory Compliance: Regulatory bodies worldwide, including the FDA, mandate the use of validated stability-indicating methods for the release and stability testing of pharmaceutical products.[3][4]

  • Process Optimization: Understanding the degradation pathways of a drug substance, as revealed through forced degradation studies, provides invaluable insights for formulation development, manufacturing process optimization, and the selection of appropriate packaging and storage conditions.[3][5]

This guide will utilize a hypothetical, yet scientifically plausible, reversed-phase HPLC (RP-HPLC) method for this compound as the framework for discussing the validation process.

The Analytical Framework: A Proposed HPLC Method

Parameter Proposed Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile and common choice for the separation of moderately polar compounds like the target analyte.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileGradient ElutionThe acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution is chosen to ensure the timely elution of both the main analyte and any potential degradation products with differing polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection UV at 265 nmThe quinolone moiety of the molecule is expected to have a strong UV absorbance. The specific wavelength would be optimized by examining the UV spectrum of the analyte.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

The Litmus Test: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[5][6] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can generate potential degradation products and demonstrate the method's ability to separate them from the parent compound. The goal is to achieve a target degradation of 5-20% of the active ingredient.[7]

Experimental Protocols for Forced Degradation:
  • Acid Hydrolysis: The drug substance is dissolved in 0.1 M HCl and heated. Samples are taken at various time points, neutralized, and analyzed. A control sample in the solvent without acid is run in parallel.[7]

  • Base Hydrolysis: The drug substance is dissolved in 0.1 M NaOH and heated. Samples are taken at various time points, neutralized, and analyzed. A control sample in the solvent without base is run in parallel.[7]

  • Oxidative Degradation: The drug substance is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples are analyzed at different intervals. A control sample without the oxidizing agent is also analyzed.[7]

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C) for a specified period. The sample is then dissolved and analyzed.[7]

  • Photolytic Degradation: The drug substance (in solid and solution form) is exposed to a combination of visible and UV light, with a minimum of 1.2 million lux hours and 200 watt-hours/m², respectively. A control sample is shielded from light.[7]

Caption: Workflow for Forced Degradation Studies.

The results of these studies are crucial for establishing the specificity of the method. The chromatograms should demonstrate baseline resolution between the parent peak and all degradation product peaks.

Method Validation: A Comprehensive Parameter-by-Parameter Guide

Once the method's specificity has been indicated through forced degradation studies, a full validation must be performed according to ICH Q2(R1) guidelines.[8]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[2] In a stability-indicating method, this is primarily demonstrated by the successful separation of the API from its degradation products, as confirmed by forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is a powerful tool to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any impurities.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8]

  • Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[8] Each concentration should be analyzed in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be greater than 0.998.

Concentration (µg/mL) Peak Area (n=3)
80Mean ± SD
90Mean ± SD
100Mean ± SD
110Mean ± SD
120Mean ± SD
Correlation Coefficient (R²) > 0.998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2] It is often assessed by recovery studies.

  • Protocol: Spike a placebo (a mixture of all excipients without the API) with known amounts of the API at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80%80Mean of 3 replicatesMean ± SD
100%100Mean of 3 replicatesMean ± SD
120%120Mean of 3 replicatesMean ± SD
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

    • Acceptance Criteria: The RSD over the two days should be not more than 2.0%.

Precision Level Number of Replicates Mean Peak Area Standard Deviation RSD (%)
Repeatability6--< 2.0%
Intermediate Precision12 (6 per day)--< 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[8]

Parameter Method Calculated Value (µg/mL)
LODBased on Signal-to-Noise ratio (3:1) or calibration curve slope-
LOQBased on Signal-to-Noise ratio (10:1) or calibration curve slope-
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

  • Protocol: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.1 unit)

  • Data Analysis: Assess the impact of these changes on system suitability parameters like peak asymmetry, theoretical plates, and retention time.

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all tested variations.

Caption: Key Parameters of HPLC Method Validation.

Conclusion: A Framework for Confidence

The validation of a stability-indicating HPLC method is a meticulous process that underpins the quality and safety of pharmaceutical products. By systematically evaluating each validation parameter in accordance with ICH guidelines, we can establish a high degree of confidence in the method's performance. This guide provides a comprehensive framework for approaching the validation of an HPLC method for this compound. While the presented HPLC method is illustrative, the principles and experimental designs for forced degradation and method validation are universally applicable. A thoroughly validated method is not just a regulatory requirement; it is a testament to scientific rigor and a commitment to patient well-being.

References

A Researcher's Guide to Elucidating the Mechanism of Action of 2-Acetylamino-3-(2-quinolon-4-yl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a novel compound to a well-characterized therapeutic agent is both complex and challenging. The family of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid derivatives presents a structurally intriguing scaffold. While this specific class is not extensively characterized in public literature, its core components—a quinolone ring and an amino acid-like side chain—provide critical clues to its potential biological activity. This guide offers a framework for confirming a primary hypothesized mechanism of action for these derivatives: modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission.

This document is structured to provide not just a series of protocols, but a logical, evidence-based workflow for mechanism of action (MoA) confirmation. We will explore the causal reasoning behind experimental choices, compare the proposed mechanism to established alternatives, and provide the technical details necessary for rigorous scientific validation.

The Structural Rationale: A Link to the Kynurenine Pathway and NMDA Receptor Modulation

The 2-quinolone core of our target compound is structurally related to key metabolites in the kynurenine pathway, the primary route for tryptophan catabolism.[1][2] This pathway is of immense interest in neuroscience and immunology because it produces a range of neuroactive compounds with often opposing effects.[3][4] Two of the most critical metabolites are Kynurenic Acid (KYNA) and Quinolinic Acid (QUIN).

  • Quinolinic Acid (QUIN): An endogenous agonist of the NMDA receptor, overproduction of QUIN is associated with excitotoxic neuronal damage.[5]

  • Kynurenic Acid (KYNA): In contrast, KYNA is an antagonist of NMDA receptors, acting at the glycine co-agonist site, and is generally considered neuroprotective.[1][5]

The structural similarity between the 2-quinolone core and these endogenous modulators strongly suggests that this compound derivatives may also interact with the NMDA receptor. The propionic acid side chain further mimics the amino acid structure of glutamate, the primary agonist of the NMDA receptor. Based on these structural analogies, our primary hypothesis is that these derivatives function as NMDA receptor antagonists .

To confirm this hypothesis, we will outline a series of experiments designed to probe this interaction, from initial binding assays to functional cellular and electrophysiological studies. We will compare the potential profile of our test compound to well-known NMDA receptor antagonists.

Comparative Landscape: NMDA Receptor Antagonists

The field of NMDA receptor antagonists is well-established, providing a rich set of comparators for our investigation.[6] Understanding these alternatives is crucial for contextualizing our experimental results.

Antagonist Class Binding Site Mechanism Example Compound Key Characteristics
Competitive Antagonists Glutamate Binding SiteDirectly competes with the endogenous agonist glutamate.D-AP5High specificity for the glutamate site; often limited by bioavailability.[7]
Glycine Site Antagonists Glycine Co-agonist SiteBlocks the binding of the co-agonist glycine (or D-serine), which is necessary for receptor activation.Kynurenic Acid, 7-CKAModulates receptor activity without directly competing with glutamate.[7][8] This is a plausible mechanism for our test compound.
Uncompetitive Channel Blockers Within the Ion Channel (PCP site)Binds inside the open ion channel, physically occluding the flow of ions. This is use-dependent, requiring prior receptor activation.Ketamine, Memantine, MK-801Efficacy depends on the state of neuronal activity; generally well-tolerated in clinical settings (e.g., Memantine).[9]
Non-competitive Antagonists Allosteric SitesBinds to a site on the receptor distinct from the agonist or co-agonist sites to induce a conformational change that prevents activation.Ifenprodil (GluN2B selective)Can provide subtype selectivity, offering a more targeted therapeutic approach.

Our experimental workflow will aim to determine which, if any, of these classifications best fits the this compound derivative under investigation.

Experimental Workflow for Mechanism Confirmation

The following sections detail a logical, step-by-step approach to testing our hypothesis. Each step is designed to build upon the last, providing a comprehensive picture of the compound's interaction with the NMDA receptor.

Step 1: Receptor Binding Assays

The first crucial step is to determine if the compound physically interacts with the NMDA receptor. Radioligand binding assays are the gold standard for this purpose.

Objective: To determine if the test compound displaces known ligands from specific sites on the NMDA receptor complex.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Synaptic Membranes: Homogenize rat forebrain tissue in a buffered sucrose solution. Perform differential centrifugation to isolate the crude synaptic membrane fraction. Wash the membranes repeatedly to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the synaptic membranes with a specific radioligand and varying concentrations of the test compound.

    • To test for Glutamate Site binding: Use [³H]CGP 39653 (a competitive antagonist radioligand).

    • To test for Glycine Site binding: Use [³H]glycine or [³H]MDL 105,519 in the presence of glutamate.

    • To test for Channel Blocker Site binding: Use [³H]MK-801 in the presence of glutamate and glycine to open the channel.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the membranes) from the unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) and the Ki (inhibitory constant).

Interpreting the Results:

  • A low Ki value in the [³H]glycine displacement assay would strongly support our hypothesis that the compound acts at the glycine site, similar to kynurenic acid.

  • Displacement of [³H]CGP 39653 would suggest it's a competitive antagonist.

  • Displacement of [³H]MK-801 would indicate it acts as a channel blocker.

  • No displacement would suggest the compound does not bind to these sites, or that it has very low affinity.

Workflow Diagram: Initial MoA Investigation

MoA_Workflow cluster_0 Step 1: Binding Affinity cluster_1 Step 2: Functional Activity cluster_2 Step 3: Electrophysiology A Test Compound: This compound derivative B Radioligand Binding Assays A->B C Determine Ki for: - Glutamate Site - Glycine Site - Channel Site B->C D Calcium Influx Assay C->D Binding Confirmed? E Measure NMDA-induced Ca2+ influx in neurons D->E F Determine IC50 for inhibition of Ca2+ signal E->F G Patch-Clamp Electrophysiology F->G Functional Activity Confirmed? H Measure NMDA-evoked currents in voltage-clamped neurons G->H I Characterize inhibition (e.g., voltage dependency) H->I

Caption: A three-step workflow for MoA confirmation.

Step 2: Functional Cellular Assays

Binding does not equal function. The next step is to confirm that the compound's binding to the receptor translates into a functional antagonistic effect. A common method is to measure changes in intracellular calcium concentration.

Objective: To determine if the test compound inhibits the ion flux through the NMDA receptor channel upon activation.

Protocol: Fluorometric Calcium Influx Assay

  • Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or a suitable cell line expressing recombinant NMDA receptors on black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in a buffer solution. This dye fluoresces upon binding to calcium.

  • Compound Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a reference antagonist (e.g., D-AP5 or Ketamine).

  • Signal Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Receptor Activation: While reading the fluorescence signal, add a solution containing NMDA and glycine to activate the receptors. Crucially, the buffer used should be magnesium-free, as Mg²⁺ blocks the channel at resting membrane potential.[9]

  • Data Analysis: The influx of Ca²⁺ through open NMDA receptors will cause an increase in fluorescence. Measure the peak fluorescence response. Plot the percentage inhibition of the NMDA-induced calcium signal against the log concentration of the test compound to calculate a functional IC₅₀.

Interpreting the Results:

  • A dose-dependent inhibition of the calcium signal confirms that the compound is a functional antagonist.

  • Comparing the IC₅₀ from this assay with the Ki from the binding assay provides insight into the binding-function relationship.

Step 3: Electrophysiological Characterization

The most definitive evidence for NMDA receptor antagonism comes from electrophysiology, which allows for direct measurement of the ionic currents flowing through the receptor channels.

Objective: To directly measure the inhibition of NMDA-evoked currents and characterize the nature of the block.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use cultured neurons or brain slices.

  • Patching: Under a microscope, use a glass micropipette to form a high-resistance seal ("giga-seal") with the membrane of a single neuron. Then, rupture the membrane patch to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: Clamp the neuron's membrane potential at a fixed value (e.g., -70 mV) using a patch-clamp amplifier.

  • Drug Application: Perfuse the neuron with a solution containing NMDA and glycine to evoke an inward current. Once a stable baseline current is established, co-apply the test compound at various concentrations.

  • Data Acquisition: Record the changes in the evoked current in the presence of the test compound.

  • Advanced Characterization (Optional but Recommended):

    • Voltage Dependency: To test for an open-channel block mechanism, measure the degree of inhibition at different holding potentials (e.g., from -80 mV to +40 mV). Uncompetitive channel blockers like MK-801 show increased block at more negative potentials.

    • Use-Dependency: Repeatedly apply NMDA to observe if the degree of block increases with each application, a hallmark of uncompetitive channel blockers.

Interpreting the Results:

  • A reduction in the NMDA-evoked current confirms antagonism.

  • If the block is more potent at negative potentials and shows use-dependency, this strongly indicates an uncompetitive channel block mechanism.

  • If the block is not dependent on voltage, it is more likely to be a competitive or glycine-site antagonism.

Signaling Pathway Diagram: NMDA Receptor Antagonism

NMDAR_Pathway Hypothesized Action of Test Compound at the Glycine Site cluster_0 Presynaptic Terminal cluster_2 Antagonist Action Glutamate Glutamate GlutamateSite Glutamate Site Glutamate->GlutamateSite Binds NMDAR NMDA Receptor (Channel Closed) GlycineSite Glycine Site Channel Ion Channel (Blocked by Mg2+) Ca_Influx Ca2+ Influx (BLOCKED) Channel->Ca_Influx Prevents Activation TestCompound Test Compound (e.g., Glycine Site Antagonist) TestCompound->GlycineSite Blocks

Caption: Inhibition of NMDA receptor signaling by a glycine site antagonist.

Conclusion

This guide provides a comprehensive framework for confirming the mechanism of action of this compound derivatives, centered on the scientifically plausible hypothesis of NMDA receptor antagonism. By progressing from binding studies to functional cellular and electrophysiological assays, researchers can build a robust body of evidence to define the compound's pharmacological profile. Comparing the results to known NMDA receptor antagonists will allow for precise classification of its mechanism. This structured, causality-driven approach ensures that the investigation is both efficient and scientifically rigorous, paving the way for further preclinical and clinical development.

References

A Researcher's Guide to Evaluating the Selectivity of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid for Bacterial vs. Mammalian Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel antimicrobial agents, the paramount challenge is to identify compounds that exhibit potent activity against pathogenic bacteria while maintaining minimal toxicity towards host mammalian cells. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selective toxicity of the novel compound, 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid.

This document will navigate the underlying principles of quinolone bioactivity, detail robust experimental protocols for assessing antibacterial efficacy and mammalian cell cytotoxicity, and provide a clear methodology for interpreting the resulting data to determine the compound's selectivity index.

The Dual-Target Potential of Quinolones: A Mechanistic Overview

Quinolone antibiotics have historically been a cornerstone of antibacterial therapy. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3] By targeting these enzymes, quinolones introduce double-strand breaks in the bacterial chromosome, leading to rapid cell death.[1][3]

However, the structural similarity between bacterial topoisomerases and their eukaryotic counterparts raises the potential for off-target effects.[4] Some quinolone derivatives have been shown to interact with mammalian topoisomerases, which can lead to cytotoxicity in host cells.[4][5] Therefore, a thorough evaluation of the selectivity of any new quinolone derivative, such as this compound, is a critical step in its preclinical development.

Experimental Workflow for Selectivity Profiling

The following diagram outlines the key experimental stages for determining the selectivity of this compound.

G cluster_0 Phase 1: Antibacterial Efficacy cluster_1 Phase 2: Mammalian Cell Cytotoxicity cluster_2 Phase 3: Data Analysis & Interpretation A Bacterial Strain Selection (Gram-positive & Gram-negative) B Broth Microdilution Assay A->B C Determination of Minimum Inhibitory Concentration (MIC) B->C G Calculation of Selectivity Index (SI) C->G MIC Value D Mammalian Cell Line Selection (e.g., HEK293, HepG2) E MTT Cytotoxicity Assay D->E F Determination of 50% Inhibitory Concentration (IC50) E->F F->G IC50 Value H Comparative Analysis G->H I Conclusion on Selectivity H->I

Caption: Experimental workflow for evaluating the selectivity of a test compound.

Phase 1: Assessing Antibacterial Efficacy

The initial step is to determine the potency of this compound against a representative panel of bacterial strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the desired bacterial strain (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative).
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform a serial two-fold dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Inoculate each well with the prepared bacterial suspension.
  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
  • Incubate the plates at 37°C for 16-20 hours.[6]

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Phase 2: Evaluating Mammalian Cell Cytotoxicity

The next critical phase is to assess the compound's toxicity towards mammalian cells. The MTT assay is a reliable and widely adopted colorimetric method for this purpose.[8][9][10]

Experimental Protocol: MTT Assay for 50% Inhibitory Concentration (IC50) Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture a suitable mammalian cell line (e.g., HEK293 for human embryonic kidney cells or HepG2 for human liver cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in complete cell culture medium.
  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

3. Incubation and MTT Addition:

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
  • Add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[8]
  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

5. Determination of IC50:

  • The IC50 value is the concentration of the compound that reduces the metabolic activity of the cells by 50% compared to the vehicle control. This is typically calculated using a dose-response curve fitting software.

Phase 3: Data Interpretation and Selectivity Index Calculation

The final step involves integrating the data from the antibacterial and cytotoxicity assays to determine the compound's selectivity.

Calculating the Selectivity Index (SI)

The selectivity index (SI) is a crucial parameter that quantifies the differential activity of a compound. It is calculated as the ratio of the IC50 value in mammalian cells to the MIC value against the bacterial strain.[11][12][13]

SI = IC50 (Mammalian Cells) / MIC (Bacterial Strain)

A higher SI value indicates greater selectivity for the bacterial target, suggesting a wider therapeutic window and a more favorable safety profile.[14][15] Generally, an SI value greater than 10 is considered promising for a potential therapeutic agent.[12][14]

Data Presentation and Comparative Analysis

The following table provides a template for presenting the experimental data and comparing the selectivity of this compound with a known quinolone antibiotic, such as Ciprofloxacin.

CompoundBacterial StrainMIC (µg/mL)Mammalian Cell LineIC50 (µg/mL)Selectivity Index (SI = IC50/MIC)
This compound S. aureus (Gram +)[Experimental Value]HEK293[Experimental Value][Calculated Value]
E. coli (Gram -)[Experimental Value]HEK293[Experimental Value][Calculated Value]
Ciprofloxacin (Comparator) S. aureus (Gram +)[Literature Value]HEK293[Literature Value][Calculated Value]
E. coli (Gram -)[Literature Value]HEK293[Literature Value][Calculated Value]

Conclusion

This guide provides a robust and scientifically sound framework for the comprehensive evaluation of the selectivity of this compound. By systematically determining its antibacterial efficacy and mammalian cell cytotoxicity, researchers can generate the critical data needed to assess its therapeutic potential. A high selectivity index, indicative of potent antibacterial activity and low host cell toxicity, would warrant further investigation of this compound as a promising new antimicrobial agent.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends beyond its synthesis and application; it encompasses its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid (CAS No. 681806-75-7), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety data and regulatory frameworks, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Hazard Profile

Before initiating any disposal procedure, it is imperative to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is classified as follows:

  • Skin Irritant (Category 2) : Causes skin irritation.[1]

  • Eye Irritant (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]

While the available data does not classify this compound as hazardous for transportation, its irritant properties necessitate careful handling and a structured disposal plan.[2]

Core Principle: Professional Disposal

The primary directive for the disposal of this compound is that it must be managed as a chemical waste and disposed of through an approved waste disposal plant.[1] On-site chemical treatment or neutralization in a standard laboratory setting is not recommended due to the lack of validated protocols for this specific compound and the potential for creating hazardous byproducts.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE)

Given the irritant nature of the compound, the following PPE is mandatory when handling the waste:

  • Eye Protection : Safety glasses with side shields or goggles.

  • Hand Protection : Compatible chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing : A standard laboratory coat.

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designated Waste Container : Use a dedicated, chemically compatible, and clearly labeled waste container for this compound and any materials contaminated with it.

  • Labeling : The container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant").

  • Solid Waste :

    • For the pure compound or residues, collect in a securely sealed container.

    • For contaminated materials (e.g., weighing paper, gloves, paper towels), place them in the same designated solid waste container.

  • Liquid Waste :

    • If the compound is in solution, collect it in a dedicated, leak-proof liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible wastes can lead to dangerous reactions.

Step 3: Waste Storage

Store the waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Away from general laboratory traffic.

  • In a well-ventilated location.

  • Clearly marked as a chemical waste storage area.

Step 4: Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Provide them with the full chemical name and any other required information. Adhere to all institutional, local, and national regulations for hazardous waste disposal.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound assess_hazards Assess Hazards (Refer to SDS) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Pure compound, contaminated materials) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Liquid solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal (Approved Waste Disposal Plant) contact_ehs->disposal

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 681806-75-7[1][3]
GHS Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]
Transportation Classification Not classified as hazardous material for transport.[2]

Experimental Protocol: Decontamination of Glassware

Proper decontamination of laboratory glassware that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse : In a fume hood, rinse the glassware three times with a suitable solvent in which the compound is soluble. The rinsate from these initial rinses must be collected and disposed of as chemical waste.

  • Washing : Wash the triple-rinsed glassware with laboratory detergent and water.

  • Final Rinse : Rinse the glassware thoroughly with deionized water.

  • Drying : Allow the glassware to air dry or place it in a drying oven.

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. For this compound, the procedural guidance is clear: treat it as a chemical irritant, handle it with appropriate personal protective equipment, segregate it into properly labeled waste containers, and entrust its final disposal to certified professionals. By adhering to these protocols, researchers can ensure a safe working environment and maintain compliance with environmental regulations.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。